Sulfo-Cy5 dUTP
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C50H61Li4N6O22P3S2 |
|---|---|
Molecular Weight |
1283.0 g/mol |
IUPAC Name |
tetralithium;(2E)-1-[6-[[6-[3-[1-[4-hydroxy-5-[[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]prop-2-ynylamino]-6-oxohexyl]amino]-6-oxohexyl]-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate |
InChI |
InChI=1S/C50H65N6O22P3S2.4Li/c1-49(2)36-28-34(82(69,70)71)21-23-38(36)54(5)42(49)17-9-6-10-18-43-50(3,4)37-29-35(83(72,73)74)22-24-39(37)55(43)27-14-8-12-20-44(58)51-25-13-7-11-19-45(59)52-26-15-16-33-31-56(48(61)53-47(33)60)46-30-40(57)41(76-46)32-75-80(65,66)78-81(67,68)77-79(62,63)64;;;;/h6,9-10,17-18,21-24,28-29,31,40-41,46,57H,7-8,11-14,19-20,25-27,30,32H2,1-5H3,(H8-,51,52,53,58,59,60,61,62,63,64,65,66,67,68,69,70,71,72,73,74);;;;/q;4*+1/p-4 |
InChI Key |
XUOUVZOCIBKQEC-UHFFFAOYSA-J |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Spectroscopic Properties and Applications of Sulfo-Cy5 dUTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the excitation and emission spectra of Sulfo-Cy5 deoxyuridine triphosphate (dUTP), a widely used fluorescently labeled nucleotide for the enzymatic synthesis of labeled DNA probes. It includes a summary of its key spectral properties, detailed experimental protocols for its use, and a workflow for its application in molecular biology research.
Core Spectroscopic and Photophysical Properties
Sulfo-Cy5 dUTP is a modified deoxyuridine triphosphate that is directly labeled with the cyanine dye, Sulfo-Cy5. This dye is a bright, far-red emitting fluorophore, making it suitable for a variety of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and in situ hybridization (FISH).[1][2] The sulfonate groups on the cyanine dye enhance its water solubility, which is advantageous for enzymatic reactions in aqueous buffers.[1][2]
The key spectral and photophysical characteristics of this compound are summarized in the table below. It is important to note that the exact values for excitation and emission maxima, extinction coefficient, and quantum yield can vary slightly between different suppliers due to variations in measurement conditions and conjugation chemistry.
| Property | Value | Source(s) |
| Excitation Maximum (λex) | ~646 nm | BroadPharm, Antibodies.com |
| Emission Maximum (λem) | ~662 nm | BroadPharm, Antibodies.com |
| Molar Extinction Coefficient (ε) | ~271,000 cm⁻¹M⁻¹ | BroadPharm, Antibodies.com |
| Fluorescence Quantum Yield (Φ) | ~0.28 | BroadPharm, Antibodies.com |
Experimental Protocols
Measurement of Excitation and Emission Spectra
A standard procedure for determining the excitation and emission spectra of a fluorescently labeled nucleotide like this compound involves the use of a spectrofluorometer.
Materials:
-
This compound solution of known concentration (typically in a buffer such as TE or PBS)
-
Quartz cuvette with a 1 cm path length
-
Spectrofluorometer
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in the desired buffer. The concentration should be low enough to avoid inner filter effects, typically resulting in an absorbance of less than 0.1 at the excitation maximum.
-
Excitation Spectrum Measurement:
-
Set the emission wavelength to the expected maximum (e.g., 662 nm).
-
Scan a range of excitation wavelengths (e.g., 550 nm to 660 nm).
-
The resulting plot of fluorescence intensity versus excitation wavelength will show the excitation spectrum. The peak of this spectrum is the excitation maximum.
-
-
Emission Spectrum Measurement:
-
Set the excitation wavelength to the determined excitation maximum (e.g., 646 nm).
-
Scan a range of emission wavelengths (e.g., 650 nm to 750 nm).
-
The resulting plot of fluorescence intensity versus emission wavelength will represent the emission spectrum. The peak of this spectrum is the emission maximum.
-
Enzymatic Incorporation of this compound into DNA Probes
This compound can be incorporated into DNA using various enzymatic methods, such as Polymerase Chain Reaction (PCR), nick translation, or reverse transcription. Below is a general protocol for DNA probe labeling via PCR.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase or other suitable DNA polymerase
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound
-
PCR buffer
-
Nuclease-free water
-
Thermocycler
Methodology:
-
Reaction Setup: In a PCR tube, combine the following components:
-
PCR buffer (to the manufacturer's recommended concentration)
-
dNTP mix (final concentration of each dNTP is typically 200 µM)
-
A modified ratio of dTTP to this compound (e.g., 150 µM dTTP and 50 µM this compound). The optimal ratio may need to be determined empirically.
-
Forward and reverse primers (final concentration typically 0.1-1.0 µM)
-
DNA template (amount depends on the specific application)
-
Taq DNA polymerase
-
Nuclease-free water to the final reaction volume.
-
-
PCR Amplification: Perform PCR using a standard thermocycling protocol appropriate for the template and primers. A typical protocol includes an initial denaturation step, followed by 25-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
Purification of Labeled Probe: After PCR, it is crucial to remove unincorporated this compound and other reaction components. This can be achieved using commercially available PCR purification kits or by ethanol precipitation.
-
Verification of Labeling: The successful incorporation of this compound can be confirmed by running a small aliquot of the purified product on an agarose gel and visualizing the fluorescence using an appropriate imaging system with filters for Cy5.
Workflow and Visualization
The general workflow for utilizing this compound in a research application involves the enzymatic labeling of a DNA probe followed by its use in a detection assay.
Caption: Workflow for DNA probe labeling with this compound and subsequent fluorescence detection.
This diagram illustrates the logical progression from the initial components of a PCR-based labeling reaction to the final detection of the fluorescently labeled probe hybridized to its target. This workflow is fundamental to techniques such as FISH and microarray analysis.
References
Sulfo-Cy5 dUTP: A Technical Guide to Quantum Yield, Brightness, and Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the fluorescent properties and applications of Sulfo-Cy5 deoxyuridine triphosphate (dUTP), a versatile tool for nucleic acid labeling. This document details the quantum yield and brightness of Sulfo-Cy5 dUTP, offers structured experimental protocols for its use, and visualizes key workflows and relevant biological pathways.
Core Properties of this compound and Related Analogs
This compound is a modified deoxyuridine triphosphate that is readily incorporated into DNA by various DNA polymerases. The appended Sulfo-Cy5 dye is a water-soluble, far-red fluorescent dye known for its high photostability and brightness, making it an excellent choice for a multitude of applications in molecular biology and cell imaging.[1][2] The sulfonate groups enhance its water solubility, which is advantageous for labeling biomolecules in aqueous environments.[1] Its fluorescence in the far-red spectrum is particularly beneficial due to the low autofluorescence of biological specimens in this range.[2][3]
Quantitative Data Summary
The brightness of a fluorophore is a product of its molar extinction coefficient and its fluorescence quantum yield. The following table summarizes the key quantitative data for this compound and the closely related Sulfo-Cy5.5 dUTP.
| Property | This compound | Sulfo-Cy5.5 dUTP | Reference |
| Excitation Maximum (λex) | ~646 nm | ~673-675 nm | [4][5] |
| Emission Maximum (λem) | ~662 nm | ~691-694 nm | [4][5] |
| Molar Extinction Coefficient (ε) | ~271,000 cm-1M-1 | ~211,000 cm-1M-1 | [4][6] |
| Fluorescence Quantum Yield (Φ) | ~0.28 | ~0.21 | [4][6] |
| Brightness (ε * Φ) | ~75,880 | ~44,310 |
Experimental Protocols
This compound can be enzymatically incorporated into DNA using several common molecular biology techniques. Below are detailed methodologies for some of the key applications.
PCR-Based Probe Labeling
This protocol is designed for generating fluorescently labeled DNA probes for applications such as fluorescence in situ hybridization (FISH) and microarrays.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase or other suitable polymerase
-
10X PCR buffer
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP solution
-
This compound solution
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Prepare the PCR Reaction Mix: In a sterile PCR tube, combine the following components on ice:
-
10X PCR Buffer: 5 µL
-
dNTP mix (10 mM each of dATP, dCTP, dGTP): 1 µL
-
dTTP (10 mM): 0.5 µL
-
This compound (1 mM): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10-100 ng): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
Note: The ratio of dTTP to this compound can be optimized to achieve the desired labeling density.
-
-
Perform PCR Amplification: Use a standard thermal cycling program, for example:
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
-
Purify the Labeled Probe: Purify the PCR product using a PCR purification kit to remove unincorporated nucleotides and primers.
-
Verify Labeling: The incorporation of this compound can be confirmed by running a small aliquot of the purified product on an agarose gel and visualizing the fluorescence using a gel imager with appropriate filters for Cy5.
3'-End Labeling using Terminal deoxynucleotidyl Transferase (TdT)
This method is used to label the 3'-ends of DNA fragments, commonly employed in TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assays to detect DNA fragmentation associated with apoptosis.
Materials:
-
DNA fragments with free 3'-OH ends
-
Recombinant Terminal deoxynucleotidyl Transferase (TdT)
-
5X TdT Reaction Buffer
-
This compound solution
-
Nuclease-free water
-
EDTA solution (to stop the reaction)
Procedure:
-
Set up the Labeling Reaction: In a microcentrifuge tube, combine the following:
-
5X TdT Reaction Buffer: 10 µL
-
DNA fragments (10-20 pmol of 3' ends): x µL
-
This compound (1 mM): 1 µL
-
TdT (20 U/µL): 1 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubate: Incubate the reaction at 37°C for 60 minutes.
-
Stop the Reaction: Terminate the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the Labeled DNA: Purify the labeled DNA using a spin column or ethanol precipitation to remove unincorporated this compound.
Fluorescence In Situ Hybridization (FISH)
This protocol outlines the use of a this compound-labeled probe for detecting specific DNA sequences in fixed cells or tissues.
Materials:
-
Sulfo-Cy5 labeled DNA probe
-
Microscope slides with fixed cells or tissue sections
-
Hybridization buffer (e.g., containing formamide and SSC)
-
Wash buffers (e.g., SSC solutions of varying concentrations)
-
DAPI counterstain
-
Antifade mounting medium
-
Coverslips
Procedure:
-
Pre-treatment of Slides: Permeabilize the fixed cells or tissues (e.g., with pepsin or proteinase K treatment) to allow probe entry.
-
Denaturation: Denature the cellular DNA by incubating the slides in a denaturing solution (e.g., 70% formamide/2x SSC) at 70-75°C for 5-10 minutes. Simultaneously, denature the labeled probe in hybridization buffer at 75-80°C for 5-10 minutes and then place it on ice.
-
Hybridization: Apply the denatured probe solution to the slide, cover with a coverslip, and seal to prevent evaporation. Incubate in a humidified chamber at 37-42°C overnight.
-
Washing: Remove the coverslip and wash the slides in stringent wash buffers to remove the unbound and non-specifically bound probe. Typically, a series of washes with decreasing SSC concentration and increasing temperature is performed.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the slides with an antifade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filter sets for DAPI and Cy5.
Visualizations
Experimental Workflow: Enzymatic Incorporation of this compound
Caption: Workflow for enzymatic labeling of DNA with this compound.
Signaling Pathway: DNA Damage Response and Repair
Fluorescently labeled nucleotides can be used to study DNA synthesis during DNA repair processes. The following diagram illustrates a simplified overview of a DNA damage response pathway.
Caption: Simplified DNA damage response and repair pathway.
References
- 1. FLUOROCHROME LABELLING OF DNA STRAND BREAKS BY TERMINAL [cyto.purdue.edu]
- 2. academic.oup.com [academic.oup.com]
- 3. Highly efficient incorporation of the fluorescent nucleotide analogs tC and tCO by Klenow fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. bostonbioproducts.com [bostonbioproducts.com]
The Advantages of Sulfo-Cy5 dUTP in Molecular Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cy5 deoxyuridine triphosphate (dUTP), a versatile tool in molecular biology. We will delve into its core advantages, present quantitative data to compare its performance with other common fluorophores, and provide detailed experimental protocols for its key applications.
Core Advantages of Sulfo-Cy5 dUTP
This compound is a fluorescently labeled nucleotide analog of thymidine triphosphate (dTTP) that can be enzymatically incorporated into DNA. Its key advantages stem from the unique properties of the Sulfo-Cy5 dye, a trisulfonated cyanine dye.
1. Enhanced Water Solubility: The presence of sulfonate groups makes this compound highly water-soluble. This eliminates the need for organic co-solvents like DMSO or DMF during enzymatic reactions, which can be detrimental to the activity of sensitive enzymes like DNA polymerases. This property simplifies reaction setup and improves the reliability of labeling experiments.
2. Bright, Far-Red Fluorescence: Sulfo-Cy5 emits a bright signal in the far-red region of the spectrum (excitation/emission maxima ~646/662 nm).[1] This is advantageous because it minimizes background fluorescence (autofluorescence) from endogenous cellular components, which is more prevalent in the blue and green regions of the spectrum. The result is a higher signal-to-noise ratio and improved sensitivity in imaging applications.
3. High Photostability: Sulfo-Cy5 is known for its excellent photostability, meaning it is more resistant to photobleaching (fading) upon prolonged exposure to excitation light compared to some other cyanine dyes.[2] This is crucial for applications that require long imaging times, such as time-lapse microscopy or the analysis of weakly expressed targets.
4. Efficient Enzymatic Incorporation: The linker arm connecting the Sulfo-Cy5 dye to the dUTP molecule is designed to optimize its recognition and incorporation by various DNA polymerases, including Taq polymerase, Klenow fragment, and reverse transcriptase.[1] This ensures efficient labeling of DNA probes for a variety of applications.
Quantitative Data Presentation
To facilitate the selection of the most appropriate fluorescent dye for your research, the following tables provide a quantitative comparison of this compound with other commonly used fluorescently labeled dUTPs.
Table 1: Spectral Properties of Common Far-Red Fluorescent dUTPs
| Fluorescent dUTP | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) |
| This compound | ~646 | ~662 | ~271,000 | ~0.28 |
| Cy5 dUTP | ~649 | ~670 | ~250,000 | ~0.27 |
| Alexa Fluor 647 dUTP | ~650 | ~665 | ~270,000 | ~0.33 |
Data compiled from various commercial and literature sources.[3][4][5] Values can vary slightly depending on the supplier and measurement conditions.
Table 2: Performance Characteristics of Sulfo-Cy5 vs. Other Far-Red Dyes
| Characteristic | Sulfo-Cy5 | Cy5 | Alexa Fluor 647 |
| Photostability | High | Moderate | Very High |
| Brightness | Very High | High | Very High |
| Signal-to-Noise Ratio | Excellent | Good | Excellent |
| Water Solubility | Excellent | Low | High |
| pH Sensitivity | Low | Moderate | Low |
This table provides a qualitative comparison based on available data. "Brightness" is a function of both molar extinction coefficient and quantum yield.
Experimental Protocols
Detailed methodologies for key experiments utilizing this compound are provided below.
DNA Labeling by PCR
This protocol is for the generation of fluorescently labeled DNA probes using the Polymerase Chain Reaction (PCR).
Materials:
-
DNA template
-
Forward and reverse primers
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
This compound (1 mM stock)
-
Taq DNA polymerase and corresponding buffer
-
Nuclease-free water
Protocol:
-
Set up the PCR reaction on ice. For a 50 µL reaction, a typical starting point is:
-
10 µL 5x PCR buffer
-
1 µL 10 mM dNTP mix (without dTTP)
-
0.5 µL 10 mM dTTP (for a 1:2 ratio of labeled to unlabeled dUTP)
-
1 µL 1 mM this compound
-
1 µL 10 µM forward primer
-
1 µL 10 µM reverse primer
-
1-10 ng DNA template
-
0.5 µL Taq DNA polymerase
-
Nuclease-free water to 50 µL
-
-
Gently mix the components and spin down.
-
Perform PCR using an appropriate thermal cycling program for your template and primers.
-
After PCR, the labeled probe can be purified using a PCR purification kit or by ethanol precipitation to remove unincorporated nucleotides.
-
The incorporation of the dye can be assessed by measuring the absorbance at 260 nm (for DNA) and 646 nm (for Sulfo-Cy5).
DNA Labeling by Nick Translation
This method is used to label double-stranded DNA probes.
Materials:
-
dsDNA probe (1 µg)
-
10x Nick Translation buffer
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
This compound (1 mM stock)
-
DNase I/DNA Polymerase I enzyme mix
-
Nuclease-free water
-
EDTA (0.5 M)
Protocol:
-
In a microfuge tube, combine:
-
1 µg dsDNA probe
-
5 µL 10x Nick Translation buffer
-
A mix of dATP, dCTP, dGTP to a final concentration of 20 µM each
-
dTTP and this compound at a desired ratio (e.g., 1:2, for a final concentration of 10 µM dTTP and 20 µM this compound)
-
10 U DNA Polymerase I
-
Diluted DNase I (concentration to be optimized)
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubate the reaction at 15°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled probe using a spin column or ethanol precipitation.
Fluorescence in situ Hybridization (FISH)
This protocol outlines the use of a this compound-labeled probe for detecting a specific DNA sequence in fixed cells or tissues.
Materials:
-
Sulfo-Cy5 labeled DNA probe
-
Microscope slides with fixed cells or tissue sections
-
Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)
-
Wash buffers (e.g., 2x SSC, 0.1% NP-40)
-
DAPI counterstain
-
Antifade mounting medium
Protocol:
-
Probe Preparation: Dilute the purified Sulfo-Cy5 labeled probe in hybridization buffer to a final concentration of 1-10 ng/µL. Denature the probe by heating at 75°C for 5-10 minutes, then immediately place on ice.
-
Sample Denaturation: Denature the DNA on the slide by immersing it in a denaturing solution (e.g., 70% formamide, 2x SSC) at 75°C for 2-5 minutes.
-
Dehydration: Dehydrate the slide through a series of ice-cold ethanol washes (70%, 85%, 100%) for 2 minutes each and air dry.
-
Hybridization: Apply the denatured probe to the slide, cover with a coverslip, and seal. Incubate in a humidified chamber at 37°C overnight.
-
Washing: Carefully remove the coverslip and wash the slide in a series of stringent wash buffers to remove the unbound probe. For example:
-
2x SSC at room temperature for 5 minutes.
-
0.5x SSC at 72°C for 5 minutes.
-
2x SSC at room temperature for 5 minutes.
-
-
Counterstaining: Stain the nuclei with DAPI.
-
Mounting: Mount the slide with an antifade mounting medium.
-
Imaging: Visualize the fluorescent signals using a fluorescence microscope equipped with appropriate filters for DAPI and Sulfo-Cy5.
Mandatory Visualizations
Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the workflows for key experimental procedures involving this compound.
Caption: Workflow for DNA probe labeling using PCR with this compound.
Caption: General workflow for Fluorescence In Situ Hybridization (FISH).
Caption: Experimental workflow for microarray analysis using fluorescently labeled cDNA.
References
An In-depth Technical Guide to Sulfo-Cy5 dUTP: Solubility and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on the solubility and storage of Sulfo-Cy5 dUTP, a fluorescently labeled deoxyuridine triphosphate. Understanding these parameters is critical for the successful application of this reagent in various molecular biology techniques, including DNA labeling, sequencing, and amplification.
Core Properties of this compound
This compound is a modified nucleoside triphosphate used for the enzymatic incorporation of a fluorescent label into DNA. The sulfo-Cy5 dye is a bright, far-red emitting fluorophore, making it suitable for multiplexing experiments with other fluorescently labeled molecules. The presence of sulfonate groups on the cyanine dye enhances its hydrophilicity, which in turn influences its solubility in aqueous solutions.
Solubility Profile
The solubility of this compound is a key factor in preparing stock solutions and reaction mixtures. While it is generally considered water-soluble, its solubility can be influenced by the choice of solvent and the pH of the solution.
Quantitative Solubility Data
Precise quantitative solubility data for this compound in various buffers is not always provided by manufacturers. However, based on available information for structurally similar sulfo-cyanine dyes and general laboratory practices, the following table summarizes the expected solubility.
| Solvent/Buffer | Qualitative Solubility | Recommended Stock Concentration |
| Nuclease-Free Water | Good | Up to 20 mM |
| TE Buffer (10 mM Tris, 1 mM EDTA, pH 8.0) | Good | Up to 20 mM |
| Dimethyl Sulfoxide (DMSO) | High | 5 mM, 10 mM, or 20 mM[1] |
Note: The actual maximum solubility may vary depending on the specific lot and purity of the compound.
Experimental Protocol for Determining Solubility
To ascertain the precise solubility of this compound in a specific buffer for your experimental needs, the following protocol can be employed. This method is adapted from standard laboratory procedures for solubility testing.
Objective: To determine the maximum soluble concentration of lyophilized this compound in a desired aqueous buffer (e.g., nuclease-free water or TE buffer).
Materials:
-
Lyophilized this compound
-
Nuclease-free water or TE buffer (pH 8.0)
-
Vortex mixer
-
Microcentrifuge
-
Spectrophotometer or fluorometer
Procedure:
-
Preparation of a High-Concentration Slurry:
-
To a pre-weighed microcentrifuge tube containing a known amount of lyophilized this compound, add a small volume of the desired buffer to create a high-concentration slurry (e.g., targeting an initial concentration of 50 mM).
-
-
Solubilization Attempts:
-
Vortex the tube vigorously for 2 minutes to facilitate dissolution.
-
If undissolved particles are still visible, incubate the tube at room temperature for 10 minutes, followed by another 2 minutes of vortexing.
-
For difficult-to-dissolve compounds, gentle warming (up to 37°C) for a short period may be employed, but be cautious of potential degradation.
-
-
Separation of Undissolved Material:
-
Centrifuge the tube at high speed (e.g., 14,000 x g) for 10 minutes to pellet any undissolved material.
-
-
Determination of Soluble Concentration:
-
Carefully transfer the supernatant to a new, clean tube.
-
Measure the absorbance of the supernatant at the maximum absorbance wavelength of Sulfo-Cy5 (approximately 646 nm).
-
Calculate the concentration using the Beer-Lambert law (A = εcl), where:
-
A is the absorbance
-
ε is the molar extinction coefficient of Sulfo-Cy5 (approximately 271,000 M⁻¹cm⁻¹)
-
c is the concentration in M
-
l is the path length of the cuvette in cm
-
-
Alternatively, if a standard curve of known concentrations is available, the concentration of the saturated solution can be determined by fluorescence measurement.
-
-
Serial Dilution for Lower Concentrations (if necessary):
-
If the initial high concentration does not fully dissolve, perform serial dilutions of the slurry and repeat steps 2-4 to find the highest concentration at which no pellet is observed after centrifugation.
-
Storage and Handling
Proper storage and handling of this compound are essential to maintain its stability and performance over time.
Storage Conditions
The following table summarizes the recommended storage conditions for this compound.
| Form | Temperature | Duration | Conditions |
| Lyophilized Powder | -20°C | Up to 12 months or longer[2] | In the dark, desiccated |
| Stock Solution (in water or buffer) | -20°C | Up to 6 months | In the dark, aliquoted to avoid freeze-thaw cycles |
| Stock Solution (in DMSO) | -20°C or -80°C | Up to 6 months | In the dark, aliquoted to avoid freeze-thaw cycles |
Note: It is crucial to avoid repeated freeze-thaw cycles, as this can lead to degradation of the compound. Aliquoting the stock solution into single-use volumes is highly recommended.
Shipping and Short-Term Storage
This compound is typically shipped at ambient temperature.[2][3] This indicates that the compound is stable for short periods at room temperature. Upon receipt, it should be stored under the recommended long-term conditions.
Visualizing Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the logical steps for determining the solubility of this compound.
Caption: Workflow for determining this compound solubility.
Recommended Storage and Handling Workflow
This diagram outlines the best practices for storing and handling this compound to ensure its integrity.
Caption: Recommended storage and handling of this compound.
By adhering to these guidelines for solubility testing, storage, and handling, researchers can ensure the consistent performance and longevity of their this compound reagents, leading to more reliable and reproducible experimental outcomes.
References
The Impact of Sulfonation on Cy5 Dye Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The cyanine dye, Cy5, is a cornerstone fluorophore in biological research, prized for its fluorescence in the far-red region of the spectrum (~650-670 nm). This spectral range is particularly advantageous as it minimizes autofluorescence from endogenous biomolecules, leading to a superior signal-to-noise ratio in imaging and detection assays.[1][2] However, the inherent hydrophobicity of the parent Cy5 molecule can present challenges in biological applications, including poor aqueous solubility and a tendency to aggregate. The introduction of sulfonate (SO₃⁻) groups, creating sulfo-Cy5, is a critical chemical modification designed to overcome these limitations and enhance the dye's performance in aqueous environments. This guide provides an in-depth analysis of how sulfonation fundamentally alters the physicochemical and spectral properties of Cy5.
Core Structural Modification: The Addition of Sulfonate Groups
The primary difference between Cy5 and sulfo-Cy5 lies in the addition of one or more negatively charged sulfonate groups to the indolenine rings of the cyanine core structure.[3] This seemingly minor addition has profound effects on the dye's overall behavior.
Caption: Chemical structures of non-sulfonated vs. sulfonated Cy5.
Effects on Physicochemical Properties
The introduction of ionic sulfo groups dramatically enhances the hydrophilicity of the Cy5 molecule. This has several critical consequences for its use in biological systems.
-
Enhanced Aqueous Solubility: The most significant advantage of sulfo-Cy5 is its greatly increased water solubility.[3][4][5] Unlike the parent Cy5, which often requires organic co-solvents like DMSO or DMF for dissolution before being added to aqueous buffers, sulfo-Cy5 can be directly dissolved in aqueous solutions.[][7] This is crucial when working with sensitive proteins that may be denatured by organic solvents.[7]
-
Reduced Aggregation: The hydrophobic nature of non-sulfonated Cy5 can cause the dye molecules to aggregate in aqueous media, especially when conjugated to proteins at a high dye-to-protein ratio. This aggregation often leads to self-quenching of the fluorescence signal, reducing the overall brightness.[5][8] The negatively charged sulfonate groups on sulfo-Cy5 molecules repel each other, minimizing aggregation and preserving a bright fluorescent signal.[5][7][]
-
Cell Impermeability: At physiological pH, the sulfonate groups are ionized, imparting a net negative charge to the sulfo-Cy5 molecule. This charge prevents the dye from passively crossing intact cell membranes.[3] Consequently, sulfo-Cy5 is an ideal choice for specifically labeling cell-surface proteins and other extracellular targets, as it will not enter the cell and contribute to intracellular background signal.[3][10] In contrast, the more lipophilic non-sulfonated Cy5 can sometimes penetrate cells and bind non-specifically to lipid-rich organelles, leading to higher background.[3]
Caption: Sulfonation renders Cy5 cell-impermeable.
Quantitative Data Summary
While sulfonation dramatically alters physicochemical properties, its effect on the core spectral characteristics is more subtle. The absorption and emission maxima remain nearly identical because the core chromophore is unchanged.[3][7] However, by reducing aggregation, sulfonation can lead to more reliable and slightly improved quantum yields in aqueous buffers.[]
Table 1: Comparison of Physicochemical Properties
| Property | Non-Sulfonated Cy5 | Sulfo-Cy5 | Rationale for Difference |
| Aqueous Solubility | Low (Requires organic co-solvent) | High (Water-soluble) | Ionic sulfo groups increase hydrophilicity.[3][4][7] |
| Aggregation | Prone to aggregation in aqueous media | Reduced aggregation | Electrostatic repulsion between charged sulfo groups.[7][] |
| Cell Permeability | Can be permeable, non-specific binding | Impermeable | Negative charge at physiological pH prevents membrane crossing.[3][10] |
Table 2: Comparison of Spectroscopic Properties
| Property | Non-Sulfonated Cy5 | Sulfo-Cy5 |
| Excitation Maximum (λex) | ~646 - 651 nm | ~646 - 649 nm[3][] |
| Emission Maximum (λem) | ~666 - 670 nm | ~662 - 672 nm[3][] |
| Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | ~250,000 - 271,000 M⁻¹cm⁻¹[3][] |
| Quantum Yield (Φ) | ~0.20 | ~0.20 - 0.28[] |
| Photostability | Good | Enhanced[11] |
Note: Exact values can vary slightly based on the solvent, pH, and conjugation state.
Experimental Protocols
The improved water solubility of sulfo-Cy5 simplifies labeling protocols for proteins and other biomolecules in aqueous solutions. Below is a generalized protocol for labeling a protein with a sulfo-Cy5 NHS ester.
Key Experiment: Amine Labeling of Proteins with Sulfo-Cy5 NHS Ester
Objective: To covalently conjugate sulfo-Cy5 dye to primary amines (e.g., lysine residues and the N-terminus) on a target protein.
Materials:
-
Target protein (e.g., IgG antibody) in an amine-free buffer (e.g., PBS, pH 7.2-7.4).
-
Sulfo-Cy5 NHS ester.
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF) (for dye stock).
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5.[12][13]
-
Purification column (e.g., Sephadex G-25) for separating conjugated protein from free dye.[14]
Methodology:
-
Prepare Protein Solution:
-
Dissolve or buffer-exchange the protein into the Reaction Buffer.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling efficiency.[13] Proteins must be free of amine-containing contaminants like Tris or glycine.
-
-
Prepare Dye Stock Solution:
-
Immediately before use, dissolve the sulfo-Cy5 NHS ester in a small amount of anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL).[14] NHS esters are moisture-sensitive and hydrolyze in water.
-
-
Conjugation Reaction:
-
Calculate the required volume of the dye stock solution. A molar excess of dye to protein (typically 5:1 to 20:1) is used to achieve the desired degree of labeling.[14]
-
Add the calculated volume of the dye stock solution to the protein solution while gently vortexing.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.[14]
-
-
Purification:
-
Stop the reaction by removing the unreacted dye.
-
Load the reaction mixture onto a pre-equilibrated gel filtration column (e.g., G-25).
-
Elute the protein-dye conjugate using an appropriate storage buffer (e.g., PBS). The larger conjugate will elute first, while the smaller, unreacted dye molecules are retained by the column.
-
-
Characterization (Optional but Recommended):
-
Measure the absorbance of the purified conjugate at 280 nm (for protein) and ~650 nm (for sulfo-Cy5).
-
Calculate the Degree of Labeling (DOL) to determine the average number of dye molecules per protein molecule.
-
Caption: General experimental workflow for protein conjugation.
Conclusion
The addition of sulfo groups to the Cy5 fluorophore is a critical enhancement for biological applications. Sulfonation confers superior water solubility, reduces aggregation-induced quenching, and renders the dye impermeable to cell membranes.[3][7][] While the core spectral properties remain largely unchanged, these physicochemical improvements lead to brighter, more stable conjugates and simplified labeling protocols in aqueous environments.[] For researchers labeling proteins, antibodies, or other biomolecules for use in aqueous assays, particularly for cell-surface imaging or flow cytometry, sulfo-Cy5 is the reagent of choice over its non-sulfonated counterpart.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. lumiprobe.com [lumiprobe.com]
- 5. researchgate.net [researchgate.net]
- 7. Cyanine dyes explained: non-sulfonated cyanines, and sulfonated cyanines - The International NanoScience Community - Nanopaprika.eu [nanopaprika.eu]
- 8. Cy5 NHS Ester | AAT Bioquest [aatbio.com]
- 10. Sulfonated red and far-red rhodamines to visualize SNAP- and Halo-tagged cell surface proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. lumiprobe.com [lumiprobe.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. docs.aatbio.com [docs.aatbio.com]
An In-depth Technical Guide to the Linker Arm Chemistry of Sulfo-Cy5 dUTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the linker arm chemistry of Sulfo-Cy5 deoxyuridine triphosphate (dUTP), a fluorescently labeled nucleotide critical for a variety of molecular biology applications. We will delve into its chemical structure, synthesis, and the significance of its linker arm in enzymatic incorporation. This document also presents key quantitative data, detailed experimental protocols for its use, and visual representations of relevant workflows.
Introduction to Sulfo-Cy5 dUTP
This compound is a modified deoxyuridine triphosphate that is fluorescently labeled with a sulfonated cyanine 5 (Sulfo-Cy5) dye. This nucleotide analog can be enzymatically incorporated into newly synthesized DNA strands, allowing for the fluorescent labeling of DNA for various downstream applications. The presence of sulfonate groups on the cyanine dye enhances its water solubility, making it highly compatible with aqueous biological systems. A key feature of this compound is its extended linker arm, which separates the bulky dye from the nucleotide base, significantly improving its incorporation efficiency by DNA polymerases.
The Chemistry of the Linker Arm
The enhanced utility of this compound in enzymatic reactions is largely attributed to the specific chemistry of its linker arm. This linker connects the Sulfo-Cy5 dye to the C5 position of the pyrimidine ring of deoxyuridine.
2.1. Core Structure
The synthesis of this compound typically begins with 5-(3-aminoallyl)-2'-deoxyuridine-5'-triphosphate (aminoallyl-dUTP). This precursor contains a reactive primary amine group at the end of a short allylic chain, which serves as the attachment point for the amine-reactive form of the Sulfo-Cy5 dye.
The linker arm in many commercially available this compound products is an extended chain that provides spatial separation between the nucleotide and the fluorophore. While the exact structure can vary between manufacturers, a common and effective linker is an amino-11-linker. This longer linker minimizes steric hindrance, allowing DNA polymerases to more readily accept the modified nucleotide as a substrate.
2.2. Synthesis Pathway
The synthesis of this compound is a two-step process:
-
Enzymatic or Chemical Synthesis of Aminoallyl-dUTP: 5-mercuri-dUTP is reacted with allylamine in the presence of a palladium catalyst to form 5-(3-aminoallyl)-dUTP.
-
Coupling of Amine-Reactive Sulfo-Cy5: The primary amine of aminoallyl-dUTP is then covalently coupled to an N-hydroxysuccinimide (NHS) ester of Sulfo-Cy5 dye. This reaction forms a stable amide bond, resulting in the final this compound conjugate.
Quantitative Data
The photophysical properties of this compound are critical for its application in fluorescence-based assays. The following table summarizes these key characteristics.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 nm | [1] |
| Emission Maximum (λem) | ~662 nm | [1] |
| Molar Extinction Coefficient | ~271,000 cm⁻¹M⁻¹ | [1] |
| Fluorescence Quantum Yield | ~0.28 | [1] |
| Molecular Formula | C₅₀H₆₁N₆O₂₂P₃S₂ | [1] |
| Molecular Weight | ~1255.1 g/mol | [1] |
Experimental Protocols
This compound is a versatile reagent for a variety of DNA labeling techniques. Below are detailed protocols for some of the most common applications.
4.1. PCR-Based DNA Labeling
This method incorporates this compound during the polymerase chain reaction to generate fluorescently labeled amplicons.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA polymerase or other suitable polymerase
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
This compound
-
PCR buffer
-
Nuclease-free water
Protocol:
-
Set up the PCR reaction on ice. For a standard 50 µL reaction, combine the following:
-
5 µL 10x PCR buffer
-
1 µL 10 mM dNTP mix (dATP, dCTP, dGTP)
-
1 µL 10 mM dTTP
-
2 µL 1 mM this compound (final concentration 40 µM)
-
1 µL 10 µM forward primer
-
1 µL 10 µM reverse primer
-
1 µL DNA template (1-100 ng)
-
0.5 µL Taq DNA polymerase (5 U/µL)
-
Nuclease-free water to 50 µL
-
-
Gently mix the components and centrifuge briefly.
-
Perform PCR using standard cycling conditions, adjusting the annealing temperature and extension time based on the primers and amplicon size.
-
Analyze the labeled PCR product by gel electrophoresis. The fluorescently labeled DNA can be visualized using a gel imager with appropriate filters for Cy5.
4.2. Nick Translation-Based DNA Labeling
Nick translation is a method to label a DNA probe in vitro using DNase I and DNA Polymerase I.
Materials:
-
DNA template (e.g., plasmid DNA)
-
DNase I
-
DNA Polymerase I
-
10x Nick Translation Buffer (0.5 M Tris-HCl, pH 7.5, 0.1 M MgSO₄, 1 mM DTT)
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
This compound
-
Nuclease-free water
Protocol:
-
In a microcentrifuge tube, combine the following:
-
1 µg DNA template
-
5 µL 10x Nick Translation Buffer
-
1 µL 10 mM dNTP mix (dATP, dCTP, dGTP)
-
1 µL 10 mM dTTP
-
2 µL 1 mM this compound
-
1 µL DNase I (diluted to introduce nicks)
-
1 µL DNA Polymerase I (10 U/µL)
-
Nuclease-free water to 50 µL
-
-
Incubate the reaction at 15°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled probe using a spin column or ethanol precipitation to remove unincorporated nucleotides.
4.3. Indirect Labeling via Aminoallyl-dUTP Incorporation and NHS-Ester Coupling
This two-step method first incorporates aminoallyl-dUTP into the DNA, followed by chemical labeling with an amine-reactive Sulfo-Cy5 NHS ester.
4.3.1. Step 1: Incorporation of Aminoallyl-dUTP
Materials:
-
DNA template
-
Enzyme for incorporation (e.g., reverse transcriptase, DNA polymerase)
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
Aminoallyl-dUTP
-
Appropriate reaction buffer
Protocol:
-
Perform the enzymatic reaction (e.g., reverse transcription, PCR) using a mix of dTTP and aminoallyl-dUTP. A common ratio is 2:3 dTTP:aminoallyl-dUTP.
-
After the reaction, purify the aminoallyl-modified DNA to remove unincorporated nucleotides and enzymes. Spin columns are recommended.
4.3.2. Step 2: Coupling with Sulfo-Cy5 NHS Ester
Materials:
-
Purified aminoallyl-modified DNA
-
Sulfo-Cy5 NHS ester
-
Coupling buffer (e.g., 0.1 M sodium bicarbonate, pH 9.0)
-
Anhydrous DMSO
Protocol:
-
Resuspend the purified aminoallyl-DNA in the coupling buffer.
-
Dissolve the Sulfo-Cy5 NHS ester in a small amount of anhydrous DMSO immediately before use.
-
Add the Sulfo-Cy5 NHS ester solution to the aminoallyl-DNA solution. The molar ratio of dye to DNA should be optimized, but a 20-40 fold molar excess of dye is a good starting point.
-
Incubate the reaction for 1-2 hours at room temperature in the dark.
-
Purify the labeled DNA from the unreacted dye using a spin column designed for dye removal.
Conclusion
The linker arm chemistry of this compound is a testament to the sophisticated chemical design that underpins modern molecular biology reagents. The strategic use of a long, flexible linker arm overcomes the steric hindrance that would otherwise impede the enzymatic incorporation of a bulky dye-nucleotide conjugate. This allows for the efficient and robust fluorescent labeling of DNA, enabling a wide array of applications in research and diagnostics, from fluorescence in situ hybridization (FISH) and microarrays to next-generation sequencing. Understanding the principles of its design and application is crucial for any researcher seeking to leverage the power of fluorescent DNA labeling.
References
Technical Guide: Molar Extinction Coefficient of Sulfo-Cy5 dUTP
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the molar extinction coefficient of Sulfo-Cy5 dUTP, a crucial parameter for quantitative applications in molecular biology and diagnostics. It includes key spectral properties, a detailed experimental protocol for its determination, and common experimental workflows where this fluorescent nucleotide is employed.
Core Data Presentation
The quantitative data for Sulfo-Cy5 and its dUTP conjugate are summarized below. The molar extinction coefficient of the conjugate is primarily determined by the fluorescent dye.
| Parameter | Value | Reference |
| Molar Extinction Coefficient (ε) | 250,000 cm⁻¹M⁻¹ | [1][2][3][4] |
| Excitation Maximum (λmax) | ~646-651 nm | [5] |
| Emission Maximum (λem) | ~662-670 nm | [5] |
| Quantum Yield (Φ) | 0.27 | [1] |
Experimental Protocol: Determination of Molar Extinction Coefficient
This protocol outlines the determination of the molar extinction coefficient of this compound using UV-Visible spectrophotometry, based on the Beer-Lambert law (A = εcl).
Materials:
-
This compound
-
Nuclease-free water or appropriate buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
UV-Visible Spectrophotometer
-
Calibrated micropipettes
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation:
-
Accurately weigh a small amount of lyophilized this compound.
-
Dissolve the powder in a precise volume of nuclease-free water or buffer to create a concentrated stock solution. The concentration should be high enough for accurate weighing but allow for serial dilutions.
-
-
Serial Dilutions:
-
Perform a series of dilutions of the stock solution to prepare at least five different concentrations within the linear range of the spectrophotometer (typically absorbance values between 0.1 and 1.0).
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to measure the absorbance at the maximum absorption wavelength (λmax) of Sulfo-Cy5, which is approximately 650 nm.
-
Use the same solvent (nuclease-free water or buffer) as a blank to zero the spectrophotometer.
-
Measure the absorbance of each dilution in a 1 cm path length quartz cuvette.
-
-
Data Analysis:
-
Plot the measured absorbance (A) on the y-axis against the corresponding concentration (c) in mol/L on the x-axis.
-
Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) in M⁻¹cm⁻¹, as the path length (l) is 1 cm.
-
Mandatory Visualizations
Below are diagrams illustrating common experimental workflows that utilize this compound.
References
- 1. Fluorescent sample labeling for DNA microarray analyses [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorescent Sample Labeling for DNA Microarray Analyses | Springer Nature Experiments [experiments.springernature.com]
- 3. Fluorescence in situ hybridization [bio-protocol.org]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Fluorescent in situ Hybridization (FISH) [sigmaaldrich.com]
Methodological & Application
Enzymatic Incorporation of Sulfo-Cy5 dUTP: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the enzymatic incorporation of Sulfo-Cy5 deoxyuridine triphosphate (dUTP) into DNA. Sulfo-Cy5 is a bright, water-soluble cyanine dye that emits in the far-red spectrum, making it an excellent choice for a variety of fluorescence-based applications.[1][2] This document outlines methods for polymerase chain reaction (PCR), reverse transcription, and nick translation, enabling the production of highly fluorescent DNA probes for use in applications such as fluorescence in situ hybridization (FISH), microarrays, and other hybridization assays.[3][4][5]
Application Notes
Properties of Sulfo-Cy5 dUTP
This compound is a modified deoxynucleotide triphosphate where the Sulfo-Cy5 fluorophore is attached to the C5 position of the uridine base.[6] This modification allows for its recognition and incorporation by various DNA polymerases. The sulfonated form of the cyanine dye enhances its water solubility, which is advantageous for enzymatic reactions in aqueous buffers.[] A key structural feature for efficient incorporation is the presence of a longer linker arm connecting the dye to the nucleotide, which minimizes steric hindrance for the polymerase.[6]
Factors Affecting Incorporation Efficiency
The efficiency of enzymatic incorporation of this compound can be influenced by several factors:
-
Enzyme Choice: Different DNA polymerases exhibit varying efficiencies in incorporating modified nucleotides. For instance, reverse transcriptases tend to incorporate modified nucleotides more efficiently than thermostable DNA polymerases used in PCR.[8]
-
Charge of the Fluorophore: Studies have shown that dUTPs labeled with electroneutral, zwitterionic analogues of Cy5 are incorporated by Taq polymerase approximately one order of magnitude more effectively than those labeled with negatively charged analogues.[9][10]
-
Ratio of Labeled to Unlabeled dUTP: The ratio of this compound to the natural counterpart, dTTP, is a critical parameter. Complete substitution of dTTP with the labeled version can sometimes lead to lower product yields, particularly in PCR.[3] Therefore, optimizing this ratio is crucial for balancing labeling density and amplification efficiency.[3]
-
Template Sequence: The local sequence context of the DNA template can influence the incorporation of modified nucleotides.
Downstream Applications
DNA probes labeled with Sulfo-Cy5 are suitable for a wide range of applications, including:
-
Fluorescence in situ Hybridization (FISH): Labeled probes can be used to detect and localize specific DNA sequences on chromosomes.[3][4]
-
Microarray Analysis: Sulfo-Cy5 labeled cDNA can be hybridized to microarrays for gene expression profiling.[11][12]
-
Blotting Techniques: Labeled probes can be used in Southern and Northern blotting for the detection of specific DNA or RNA sequences.
Quality Control
The quality of the labeled DNA probe can be assessed by calculating the labeling density, which is the number of dye molecules incorporated per kilobase of DNA. This can be determined spectrophotometrically by measuring the absorbance of the DNA at 260 nm and the absorbance of the Sulfo-Cy5 dye at its maximum absorbance wavelength (approximately 649 nm).[13][14]
Quantitative Data Summary
The following tables summarize key quantitative data for the enzymatic incorporation of this compound.
Table 1: Spectroscopic Properties of Sulfo-Cy5
| Property | Value | Reference |
| Excitation Maximum (λexc) | ~649 nm | [14] |
| Emission Maximum (λem) | ~670 nm | [14] |
| Molar Extinction Coefficient (ε) | 250,000 cm-1 M-1 | [14] |
| Correction Factor at 260 nm (CF260) | 0.05 | [13] |
Table 2: Recommended Ratios of this compound to dTTP for Different Applications
| Application | Enzyme | Recommended [this compound]:[dTTP] Ratio | Expected Labeling Density | Reference |
| PCR | Taq Polymerase | 1:2 to 1:19 (5-33% labeled dUTP) | ~20 dyes/kb | [3][15] |
| Reverse Transcription | Reverse Transcriptase | 2:1 to 3:2 | 8 dyes/100 bases | [8] |
| Nick Translation | DNA Polymerase I / DNase I | 1:0 (100% labeled dUTP) | 20-40 dyes/kb | [3] |
Experimental Protocols
1. PCR Labeling with this compound
This protocol describes the generation of fluorescently labeled DNA fragments by PCR.
Methodology:
-
Reaction Setup: Prepare the PCR reaction mixture on ice. A typical 50 µL reaction is as follows:
-
10 µL of 5x PCR Buffer
-
1 µL of 10 mM dNTP mix (dATP, dCTP, dGTP)
-
Variable amounts of 1 mM dTTP and 1 mM this compound (e.g., for a 1:3 ratio, use 2.5 µL dTTP and 7.5 µL this compound)
-
1-5 µL of DNA template (10 pg - 1 µg)
-
1 µL of each primer (10 µM)
-
0.5 µL of Taq DNA Polymerase (5 U/µL)
-
Nuclease-free water to 50 µL
-
-
Thermocycling: Perform PCR using standard cycling conditions, optimized for the specific primers and template. A general protocol is:
-
Initial Denaturation: 95°C for 2-5 minutes
-
25-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 50-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Purification: Purify the labeled PCR product using a PCR purification kit or ethanol precipitation to remove unincorporated nucleotides.
-
Quantification and Quality Control: Analyze the purified product on an agarose gel to confirm the size and yield. Determine the labeling efficiency by spectrophotometry.
2. Reverse Transcription Labeling with this compound
This protocol is for generating fluorescently labeled cDNA from an RNA template.
Methodology:
-
RNA-Primer Mix: In a nuclease-free tube, combine:
-
1-10 µg of total RNA or 0.5-2 µg of mRNA
-
1 µL of oligo(dT)18 primer (500 µg/mL) or 1 µL of random hexamers (500 µg/mL)
-
Nuclease-free water to 12 µL
-
-
Denaturation and Annealing: Heat the mixture to 70°C for 10 minutes, then quickly chill on ice for at least 1 minute.
-
Reverse Transcription Reaction: Add the following components to the annealed RNA-primer mix:
-
4 µL of 5x First-Strand Buffer
-
2 µL of 0.1 M DTT
-
1 µL of dNTP mix (10 mM each dATP, dCTP, dGTP)
-
Variable amounts of 1 mM dTTP and 1 mM this compound (e.g., for a 2:3 ratio, use 1.2 µL dTTP and 1.8 µL this compound)
-
1 µL of a reverse transcriptase (e.g., SuperScript II/III) (200 U/µL)
-
-
Incubation: Incubate the reaction at 42°C for 1-2 hours.
-
RNA Hydrolysis: Add 1.5 µL of 1 M NaOH and incubate at 65°C for 15 minutes to degrade the RNA template. Neutralize the reaction by adding 1.5 µL of 1 M HCl.
-
Purification: Purify the labeled cDNA using a PCR purification kit or ethanol precipitation.
-
Quantification and Quality Control: Determine the yield and labeling efficiency by spectrophotometry.
References
- 1. docs.aatbio.com [docs.aatbio.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence In situ Hybridization: Cell-Based Genetic Diagnostic and Research Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. lumiprobe.com [lumiprobe.com]
- 8. Combined in vitro transcription and reverse transcription to amplify and label complex synthetic oligonucleotide probe libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bio.davidson.edu [bio.davidson.edu]
- 12. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 13. Cy5 NT Labeling Kit, Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]
- 14. jenabioscience.com [jenabioscience.com]
- 15. mdpi.com [mdpi.com]
Application Notes and Protocols for Sulfo-Cy5 dUTP in Fluorescence In Situ Hybridization (FISH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorescence in situ hybridization (FISH) is a powerful cytogenetic technique that allows for the precise localization of specific DNA sequences within the context of a whole chromosome or cell. The choice of fluorophore is critical for the sensitivity and specificity of FISH assays. Sulfo-Cy5 dUTP, a derivative of the cyanine dye Cy5, is a fluorescently labeled deoxyuridine triphosphate that serves as an excellent substrate for enzymatic incorporation into DNA probes. Its properties make it a valuable tool for a variety of FISH applications, from basic research to clinical diagnostics and drug development.
This document provides detailed application notes and protocols for the use of this compound in FISH, including its advantages, protocols for probe labeling and hybridization, and troubleshooting guidelines.
Advantages of this compound for FISH
This compound offers several key advantages for FISH applications:
-
Bright, Far-Red Emission: Sulfo-Cy5 has a maximum excitation at approximately 650 nm and a maximum emission around 670 nm, placing its fluorescence in the far-red region of the spectrum. This is advantageous as it minimizes autofluorescence from cellular components, which is typically more prominent in the green and red regions, leading to a higher signal-to-noise ratio.
-
High Water Solubility: The presence of sulfonate groups in the Sulfo-Cy5 molecule significantly increases its water solubility. This property is beneficial for labeling reactions and reduces the likelihood of probe aggregation, which can lead to non-specific background signals.
-
Enhanced Photostability: Compared to some other cyanine dyes, Sulfo-Cy5 exhibits greater resistance to photobleaching, allowing for longer exposure times during image acquisition and repeated imaging of the same sample without significant signal loss.
-
Efficient Enzymatic Incorporation: this compound is readily incorporated into DNA probes by various enzymatic methods, including nick translation, random priming, and PCR. This ensures a high degree of labeling and, consequently, brighter FISH signals.
Quantitative Data Presentation
A comparative overview of the photophysical properties of Sulfo-Cy5 and other commonly used fluorophores in FISH is presented below. While exact values can vary depending on the specific experimental conditions and conjugation, this table provides a general comparison.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield | Relative Photostability |
| Sulfo-Cy5 | ~650 | ~670 | ~250,000 | High | High |
| Alexa Fluor 647 | ~650 | ~668 | ~239,000 | High | Very High[1][2] |
| FITC | ~495 | ~519 | ~73,000 | Moderate | Low |
| TRITC | ~557 | ~576 | ~85,000 | Moderate | Moderate |
| Cy3 | ~550 | ~570 | ~150,000 | Moderate | Moderate |
Experimental Protocols
Detailed methodologies for key experiments involving this compound in FISH are provided below.
I. Probe Labeling using Nick Translation
Nick translation is a common method for incorporating labeled nucleotides into a DNA probe.
Materials:
-
DNA template (e.g., plasmid, BAC, or cosmid DNA)
-
This compound
-
Unlabeled dATP, dCTP, dGTP, dTTP
-
Nick Translation Enzyme Mix (DNA Polymerase I and DNase I)
-
10X Nick Translation Buffer
-
Nuclease-free water
-
DNA purification columns
Protocol:
-
In a sterile microcentrifuge tube, combine the following reagents on ice:
-
1 µg of DNA template
-
5 µL of 10X Nick Translation Buffer
-
A mixture of unlabeled dATP, dCTP, dGTP (final concentration 20 µM each) and a reduced concentration of unlabeled dTTP (e.g., 5 µM)
-
This compound (final concentration 15 µM)
-
10 µL of Nick Translation Enzyme Mix
-
Nuclease-free water to a final volume of 50 µL.
-
-
Mix the components gently by pipetting up and down.
-
Incubate the reaction at 15°C for 2-4 hours. The optimal incubation time may need to be determined empirically.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled probe using a DNA purification column according to the manufacturer's instructions.
-
Elute the probe in nuclease-free water or TE buffer.
-
Assess the probe labeling efficiency and concentration using a spectrophotometer or a fluorometer.
II. Fluorescence In Situ Hybridization (FISH) Protocol
This protocol provides a general workflow for FISH on prepared chromosome spreads or interphase nuclei.
Materials:
-
Sulfo-Cy5 labeled DNA probe
-
Hybridization buffer (e.g., 50% formamide, 10% dextran sulfate, 2x SSC)
-
20x SSC (Saline-Sodium Citrate) buffer
-
70%, 85%, and 100% ethanol
-
DAPI (4',6-diamidino-2-phenylindole) counterstain
-
Antifade mounting medium
-
Coverslips
-
Rubber cement
Protocol:
-
Slide Preparation:
-
Prepare chromosome spreads or interphase nuclei on glass slides using standard cytogenetic techniques.
-
Age the slides by baking at 65°C for 1-3 hours.
-
-
Pre-treatment:
-
Immerse slides in 2x SSC for 5 minutes at room temperature.
-
Dehydrate the slides through an ethanol series (70%, 85%, and 100%) for 2 minutes each and air dry.
-
-
Denaturation:
-
Prepare the probe mix by diluting the Sulfo-Cy5 labeled probe in hybridization buffer to a final concentration of 10-50 ng/µL.
-
Denature the probe mix at 75°C for 5-10 minutes and then place it on ice.
-
Apply 10 µL of the denatured probe mix to the target area on the slide and cover with a coverslip.
-
Seal the edges of the coverslip with rubber cement.
-
Denature the slide with the probe on a hot plate at 75°C for 5 minutes.
-
-
Hybridization:
-
Transfer the slides to a humidified chamber and incubate at 37°C overnight.
-
-
Post-Hybridization Washes:
-
Carefully remove the rubber cement and coverslip.
-
Wash the slides in 0.4x SSC with 0.3% IGEPAL CA-630 at 72°C for 2 minutes.
-
Wash the slides in 2x SSC with 0.1% IGEPAL CA-630 at room temperature for 1 minute.
-
-
Counterstaining and Mounting:
-
Dehydrate the slides through an ethanol series (70%, 85%, and 100%) for 2 minutes each and air dry in the dark.
-
Apply a drop of antifade mounting medium containing DAPI to the slide and cover with a new coverslip.
-
-
Visualization:
-
Visualize the signals using a fluorescence microscope equipped with appropriate filter sets for Cy5 and DAPI.
-
Mandatory Visualizations
Experimental Workflow for FISH using this compound
Caption: Experimental workflow for FISH using this compound labeled probes.
Application of this compound FISH in Cancer Diagnostics: HER2 Amplification
A key application of FISH in oncology is the detection of gene amplifications, such as the HER2 (ERBB2) gene in breast cancer.[3][4][5][6][7] Amplification of the HER2 gene is a predictive marker for response to HER2-targeted therapies.[6] A dual-probe FISH assay is often used, with one probe targeting the HER2 gene (labeled with a fluorophore like Sulfo-Cy5) and a second probe targeting the centromeric region of chromosome 17 (CEP17) as a reference (often labeled with a green fluorophore). The ratio of HER2 signals to CEP17 signals determines the amplification status.
Caption: Logical diagram of HER2 gene amplification detection by FISH.
Troubleshooting
Common issues in FISH experiments and their potential solutions are outlined below.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Weak or No Signal | - Inefficient probe labeling- Probe degradation- Insufficient denaturation- Overly stringent washes- Low target copy number | - Verify probe labeling efficiency and concentration.- Store probes properly and avoid repeated freeze-thaw cycles.- Optimize denaturation temperature and time for both probe and target.- Reduce the stringency of post-hybridization washes (increase salt concentration or decrease temperature).- Consider using a signal amplification system. |
| High Background/Non-specific Signal | - Incomplete removal of unbound probe- Probe is too concentrated- Repetitive sequences in the probe- Inadequate blocking | - Increase the stringency and/or duration of post-hybridization washes.- Titrate the probe to determine the optimal concentration.- Include Cot-1 DNA in the hybridization mix to block repetitive sequences.- Ensure proper slide preparation and pre-treatment. |
| Autofluorescence | - Intrinsic fluorescence of the tissue or cells | - Use a far-red fluorophore like Sulfo-Cy5 to minimize autofluorescence.- Treat slides with autofluorescence quenching reagents.- Use appropriate filter sets to distinguish the specific signal from background. |
| Photobleaching | - Excessive exposure to excitation light | - Use an antifade mounting medium.- Minimize exposure time during image acquisition.- Use a more photostable fluorophore like Sulfo-Cy5. |
Conclusion
This compound is a highly effective reagent for labeling DNA probes for use in a wide range of fluorescence in situ hybridization applications. Its excellent photophysical properties, including high brightness, photostability, and water solubility, contribute to the generation of high-quality FISH data with an excellent signal-to-noise ratio. The protocols and guidelines provided in this document are intended to assist researchers in successfully employing this compound in their FISH experiments, thereby facilitating advancements in basic research, clinical diagnostics, and drug development.
References
- 1. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of HER2 amplification in primary breast cancer using dual-colour chromogenic in situ hybridization is comparable to fluorescence in situ hybridization: a European multicentre study involving 168 specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A FISH-based method for assessment of HER-2 amplification status in breast cancer circulating tumor cells following CellSearch isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of HER2 Gene Amplification in Breast Cancer Using Nuclei Microarray in Situ Hybridization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mayocliniclabs.com [mayocliniclabs.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfo-Cy5 dUTP in PCR and qPCR Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfo-Cy5 dUTP is a fluorescently labeled deoxyuridine triphosphate analog that serves as a substrate for DNA polymerases, enabling the enzymatic labeling of DNA during polymerase chain reaction (PCR) and quantitative PCR (qPCR). Its hydrophilic sulfonate groups enhance its solubility in aqueous buffers, and a long linker arm between the cyanine 5 dye and the nucleotide minimizes steric hindrance, facilitating more efficient incorporation by DNA polymerases.[1][2] This far-red emitting dye is a valuable tool for generating fluorescently labeled DNA probes for various downstream applications, including fluorescence microscopy, in situ hybridization (FISH), and microarray analysis.
This document provides detailed application notes and protocols for the effective use of this compound in PCR and qPCR, including data presentation, experimental procedures, and troubleshooting guidance.
Key Properties of this compound
Proper handling and storage of this compound are crucial for optimal performance.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 651 nm | [3] |
| Emission Maximum (λem) | ~662 - 670 nm | [3] |
| Storage Conditions | -20°C in the dark | [2] |
| Shipping Conditions | Ambient temperature | [3] |
| Stability | Stable for up to 12 months at -20°C. Avoid repeated freeze-thaw cycles. | [2] |
I. Application: End-Point PCR for Fluorescent Probe Generation
This protocol describes the generation of fluorescently labeled DNA probes using this compound in a standard end-point PCR.
Experimental Workflow: PCR Labeling with this compound
Caption: Workflow for generating fluorescently labeled DNA probes using this compound in PCR.
Protocol: PCR Labeling with this compound
This protocol is optimized for the generation of a 500 bp fluorescently labeled DNA fragment. Optimization may be required for different amplicon lengths and templates.
1. Reagent Preparation:
-
dNTP Mix (without dTTP): Prepare a 10 mM stock solution containing dATP, dCTP, and dGTP.
-
dTTP Stock: 10 mM stock solution.
-
This compound Stock: 1 mM stock solution.
-
Primers: 10 µM stock solutions of forward and reverse primers.
-
DNA Polymerase: Taq DNA polymerase is recommended as proofreading polymerases like Pfu can be inhibited by dUTP.[4]
2. PCR Reaction Setup (50 µL):
| Component | Volume | Final Concentration |
| 10x PCR Buffer | 5 µL | 1x |
| 10 mM dNTP Mix (sans dTTP) | 1 µL | 200 µM each |
| 10 mM dTTP | 0.5 µL | 100 µM |
| 1 mM this compound | 5 µL | 100 µM |
| 10 µM Forward Primer | 2.5 µL | 0.5 µM |
| 10 µM Reverse Primer | 2.5 µL | 0.5 µM |
| Template DNA (10 ng/µL) | 1 µL | 10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 U |
| Nuclease-free Water | to 50 µL | - |
Note on dNTP Ratio: An optimal balance between labeling efficiency and PCR product yield is often achieved with a 1:1 to 1:2 ratio of this compound to dTTP.[2][5] For initial experiments, a 1:1 ratio is recommended. This may need to be optimized for your specific application. Higher ratios of labeled to unlabeled nucleotide can sometimes inhibit the PCR reaction.
3. Thermocycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 3 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C* | 30 sec | |
| Extension | 72°C | 1 min/kb | |
| Final Extension | 72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
*Annealing temperature should be optimized based on the primer pair's melting temperature (Tm).
4. Analysis of Labeled PCR Product:
-
Gel Electrophoresis: Run 5-10 µL of the PCR product on a 1-2% agarose gel.
-
Visualization:
-
Fluorescence: Image the gel using a fluorescence imager with an excitation source and emission filter appropriate for Cy5 (e.g., excitation at ~650 nm, emission at ~670 nm). A band corresponding to the expected product size should be visible.
-
Total DNA: After fluorescence imaging, stain the gel with a DNA intercalating dye (e.g., ethidium bromide or SYBR Green) to visualize all DNA and confirm the product size against a DNA ladder.
-
-
Migration Shift: Be aware that the incorporation of the bulky this compound molecule can cause a slight migration shift, making the labeled product appear larger than the unlabeled equivalent.[6]
II. Application: Real-Time PCR (qPCR) Monitoring
While this compound can be used in qPCR, it is less common than probe-based methods (e.g., TaqMan®) or intercalating dyes like SYBR Green for quantification. Its primary use in this context is for post-amplification analysis such as melt curve analysis to confirm product specificity.
Logical Relationship: qPCR Signal Generation
Caption: Relationship between PCR cycles, amplicon quantity, and fluorescence in qPCR.
Protocol: qPCR with this compound
This protocol is a general guideline and requires optimization for your specific instrument and assay.
1. Reaction Setup (20 µL):
| Component | Volume | Final Concentration |
| 2x qPCR Master Mix* | 10 µL | 1x |
| 10 mM dTTP | 0.2 µL | 100 µM |
| 1 mM this compound | 0.4 µL | 20 µM |
| 10 µM Forward Primer | 0.8 µL | 0.4 µM |
| 10 µM Reverse Primer | 0.8 µL | 0.4 µM |
| Template DNA | 2 µL | Variable |
| Nuclease-free Water | to 20 µL | - |
*Choose a qPCR master mix compatible with your instrument and that does not contain a dsDNA-binding dye if you intend to solely rely on the Sulfo-Cy5 signal.
2. qPCR Program:
-
Follow the qPCR instrument's and master mix manufacturer's recommended cycling conditions.
-
Ensure that the instrument is set to acquire data in the Cy5 channel.
3. Data Analysis:
-
Analyze the amplification plot to observe the increase in fluorescence over cycles.
-
Perform a melt curve analysis after the amplification to assess the specificity of the reaction. A single peak in the melt curve indicates a single, specific product.
III. Data Presentation and Interpretation
Comparative PCR Efficiency with Different DNA Polymerases
The choice of DNA polymerase significantly impacts the incorporation efficiency of modified nucleotides. Taq DNA polymerase is generally more efficient at incorporating dUTP and its analogs than high-fidelity proofreading polymerases like Pfu.
| DNA Polymerase | Relative dUTP Incorporation Efficiency (%) | Key Characteristics | Reference |
| Taq Polymerase | ~71.3 | High processivity, lacks proofreading activity. | [7] |
| Pfu Polymerase | ~9.4 | High fidelity due to 3'-5' exonuclease (proofreading) activity, which can remove misincorporated dUTP. | [4][7] |
| Vent Polymerase | ~15.1 | A thermostable polymerase with proofreading activity. | [7] |
Effect of Dye Charge on PCR Efficiency
Studies have shown that the charge of the cyanine dye can affect its incorporation efficiency. Electroneutral (zwitterionic) Cy5 analogs are incorporated approximately one order of magnitude more efficiently by Taq polymerase than negatively charged analogs.[8][9] Sulfo-Cy5 contains negatively charged sulfonate groups, which may result in slightly lower incorporation efficiency compared to an uncharged Cy5, but its increased hydrophilicity can be advantageous in aqueous reaction buffers.[1]
| Cy5 Analog Charge | Relative PCR Efficiency (vs. natural dNTPs) | Reference |
| Electroneutral (Zwitterionic) | 20-75% | [8][9] |
| Positively Charged | 20-30% | [8][9] |
| Negatively Charged | 2-4% | [8][9] |
IV. Troubleshooting
| Issue | Possible Cause | Recommended Solution |
| Low or no fluorescence signal | - Inefficient incorporation of this compound. | - Optimize the ratio of this compound to dTTP (try increasing the proportion of dTTP).- Use Taq DNA polymerase instead of a proofreading polymerase.[4]- Increase the number of PCR cycles. |
| - Incorrect imaging settings. | - Ensure the use of appropriate excitation and emission filters for Cy5. | |
| - Photobleaching of the dye. | - Minimize exposure of reagents and products to light. | |
| - Low PCR product yield. | - Troubleshoot the PCR reaction itself (primers, template, MgCl2 concentration). | |
| Smearing or multiple bands on the gel | - Non-specific amplification. | - Optimize the annealing temperature.- Redesign primers.- Adjust MgCl2 concentration. |
| - High concentration of this compound. | - Reduce the concentration of this compound in the reaction. | |
| Unexpectedly large product on gel | - Migration shift due to dye incorporation. | - This is expected. Run an unlabeled control PCR product in an adjacent lane for comparison.[6] |
| No PCR product | - Inhibition of DNA polymerase. | - Decrease the concentration of this compound.- Ensure you are using a compatible polymerase (e.g., Taq).[4] |
| - General PCR failure. | - Check template quality and quantity, primer design, and reagent integrity. |
Conclusion
This compound is a robust and versatile reagent for the enzymatic labeling of DNA in PCR and qPCR applications. Its favorable properties, including high water solubility and efficient incorporation by Taq polymerase, make it an excellent choice for generating fluorescent probes for a variety of downstream molecular biology techniques. By following the detailed protocols and considering the optimization and troubleshooting guidelines presented in these application notes, researchers can achieve reliable and reproducible results in their experiments.
References
- 1. Fluorescent Labeling of Plasmid DNA for Gene Delivery: Implications of Dye Hydrophobicity on Labeling Efficiencies and Nanoparticle Size - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HighFidelity Cy5 PCR Labeling Kit, Fluorescent PCR Labeling Kits - Jena Bioscience [jenabioscience.com]
- 3. This compound | BroadPharm [broadpharm.com]
- 4. Archaeal dUTPase enhances PCR amplifications with archaeal DNA polymerases by preventing dUTP incorporation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sulfo-Cy5 dUTP Labeling in Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The analysis of cell proliferation is a cornerstone of biological research and drug development, providing critical insights into cell growth, differentiation, and response to therapeutic agents. Traditional methods for assessing DNA synthesis, such as BrdU incorporation, often involve harsh denaturation steps that can compromise cellular integrity and are not ideal for multiplexing. Sulfo-Cy5 dUTP offers a fluorescent alternative for the direct labeling of newly synthesized DNA in proliferating cells. This modified deoxyuridine triphosphate is enzymatically incorporated into DNA, providing a robust and sensitive signal in the far-red spectrum, which minimizes interference from cellular autofluorescence.
This compound is a deoxyuridine triphosphate molecule labeled with a sulfo-Cy5 dye. This molecule serves as a substrate for DNA polymerases, allowing for the enzymatic labeling of nucleic acids within cells. The resulting synthesized DNA will fluoresce with excitation and emission maxima at approximately 651 nm and 670 nm, respectively[1]. The inclusion of a long linker arm between the dye and the nucleotide enhances its incorporation efficiency by common polymerases[2]. This direct labeling method avoids the need for secondary detection reagents, streamlining the experimental workflow.
Principle of the Assay
The this compound cell proliferation assay is based on the direct incorporation of the fluorescently labeled thymidine analog, this compound, into newly synthesized DNA during the S-phase of the cell cycle. Proliferating cells actively replicating their DNA will incorporate this compound in place of thymidine. The intensity of the resulting fluorescence is directly proportional to the amount of DNA synthesis, allowing for the identification and quantification of proliferating cells. This method can be adapted for analysis by fluorescence microscopy and flow cytometry.
Data Presentation
Table 1: Comparison of this compound with Other Cell Proliferation Markers
| Feature | This compound | BrdU (Bromodeoxyuridine) | EdU (5-ethynyl-2'-deoxyuridine) |
| Detection Method | Direct fluorescence detection | Indirect; requires DNA denaturation and antibody-based detection | Indirect; requires click chemistry reaction with a fluorescent azide |
| Workflow Complexity | Simple | Complex, involves harsh denaturation steps | Moderate, involves a click chemistry step |
| Multiplexing Compatibility | Good; far-red emission minimizes spectral overlap with other common fluorophores. | Limited; harsh denaturation can affect other epitopes and fluorophores. | Excellent; mild reaction conditions preserve cellular integrity and epitopes.[3][4] |
| Photostability | High; Cyanine dyes are known for their good photostability. | Dependent on the secondary antibody's fluorophore. | Dependent on the fluorescent azide used. |
| Signal-to-Noise Ratio | High; far-red emission reduces background from cellular autofluorescence. | Can be variable, with potential for non-specific antibody binding. | High; click chemistry is highly specific. |
| Cellular Integrity | Preserved; avoids harsh denaturation steps. | Compromised due to acid or heat denaturation. | Well-preserved due to mild reaction conditions. |
Experimental Protocols
General Workflow for this compound Cell Proliferation Assay
Figure 1: General experimental workflow for cell proliferation analysis using this compound.
Protocol 1: In Vitro Labeling of Proliferating Cells for Fluorescence Microscopy
Materials:
-
This compound (1 mM stock solution)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Solution (e.g., 0.25% Triton™ X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI or Hoechst 33342)
-
Antifade mounting medium
-
Glass coverslips and microscope slides
Procedure:
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency.
-
Labeling:
-
Thaw the 1 mM this compound stock solution on ice.
-
Dilute the this compound in pre-warmed cell culture medium to a final concentration of 10-20 µM.
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for a period ranging from 30 minutes to 24 hours, depending on the cell type and experimental design. A shorter incubation time will label cells actively in S-phase, while a longer incubation will label cells that have entered S-phase during that period.
-
-
Washing: Gently wash the cells three times with warm PBS to remove unincorporated this compound.
-
Fixation:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Permeabilization:
-
Permeabilize the cells with 0.25% Triton™ X-100 in PBS for 10 minutes at room temperature. This step is crucial for subsequent intracellular staining if desired.
-
Wash the cells twice with PBS.
-
-
Counterstaining (Optional):
-
If desired, incubate the cells with a nuclear counterstain such as DAPI (1 µg/mL in PBS) for 5 minutes at room temperature to visualize all cell nuclei.
-
Wash the cells twice with PBS.
-
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with appropriate filters for Sulfo-Cy5 (Excitation/Emission: ~650/670 nm) and the chosen counterstain.
Protocol 2: In Vitro Labeling of Proliferating Cells for Flow Cytometry
Materials:
-
This compound (1 mM stock solution)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Saponin in PBS)
-
DNA staining solution for cell cycle analysis (e.g., Propidium Iodide or DAPI)
-
RNase A
-
Flow cytometry tubes
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in suspension or detach adherent cells using a non-enzymatic method.
-
Adjust the cell density to approximately 1 x 10^6 cells/mL in pre-warmed culture medium.
-
Add this compound to a final concentration of 10-20 µM.
-
Incubate for the desired duration (e.g., 1-4 hours).
-
-
Harvesting and Washing:
-
Harvest the cells by centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cell pellet twice with cold PBS.
-
-
Fixation:
-
Resuspend the cell pellet in 1 mL of cold Fixation Buffer.
-
Incubate for 15 minutes at room temperature.
-
Wash the cells once with PBS.
-
-
Permeabilization:
-
Resuspend the cell pellet in 1 mL of Permeabilization Buffer.
-
Incubate for 15 minutes at room temperature.
-
-
DNA Staining for Cell Cycle Analysis (Optional):
-
Wash the cells with PBS and resuspend in a DNA staining solution containing a DNA intercalating dye (e.g., 50 µg/mL Propidium Iodide) and RNase A (100 µg/mL).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the cells on a flow cytometer equipped with a laser capable of exciting Sulfo-Cy5 (e.g., a 633 nm or 640 nm laser).
-
Collect fluorescence data in the appropriate channel for Sulfo-Cy5 (e.g., ~670 nm).
-
If performing cell cycle analysis, also collect data for the DNA stain.
-
Signaling Pathway and Logical Relationships
The core of this assay is the enzymatic incorporation of a modified nucleotide into newly synthesized DNA. This process is a fundamental aspect of the DNA replication machinery active during the S-phase of the cell cycle.
References
Application Notes: High-Efficiency DNA Probe Labeling with Sulfo-Cy5 dUTP via Nick Translation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nick translation is a robust and established technique for labeling DNA probes for various molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, and blotting techniques.[1][2] The method relies on the coordinated action of DNase I and E. coli DNA Polymerase I.[3][4] DNase I introduces random single-strand breaks ("nicks") into a double-stranded DNA template, creating free 3'-hydroxyl termini.[5] DNA Polymerase I then utilizes its 5'→3' exonuclease activity to remove existing nucleotides from the 5' side of the nick, while its 5'→3' polymerase activity simultaneously adds new nucleotides to the 3' end.[6] This process effectively "translates" the nick along the DNA strand, replacing the original nucleotides with a new set provided in the reaction mix.[3][5] When a labeled deoxynucleotide triphosphate (dNTP), such as Sulfo-Cy5 dUTP, is included in the mix, it becomes incorporated into the DNA, generating a fluorescently labeled probe.[7]
This compound is a superior choice for fluorescent probe generation due to the properties of the Sulfo-Cy5 dye. As a far-red emitting fluorophore, it helps to minimize background fluorescence from cellular components. The inclusion of sulfonate groups enhances its water solubility, reducing the potential for aggregation and improving its accessibility to the polymerase enzyme. Furthermore, cyanine dyes like Cy5 are known for their brightness and photostability, leading to probes with strong, stable signals ideal for sensitive detection applications.
Principle of the Method
The nick translation reaction enzymatically replaces unlabeled nucleotides in a DNA template with labeled ones. The key steps are:
-
Nicking: DNase I introduces random nicks in the phosphodiester backbone of a double-stranded DNA molecule.
-
Excision & Polymerization: DNA Polymerase I binds to the 3'-OH terminus at the nick. Its 5'→3' exonuclease function removes nucleotides ahead of the nick.
-
Incorporation: Simultaneously, the 5'→3' polymerase function adds dNTPs from the reaction mixture, including this compound, to fill the gap.
-
Translation: The nick is progressively moved along the DNA strand, resulting in a DNA probe where a subset of thymidines has been replaced by Sulfo-Cy5 dUTPs.
Visualizing the Nick Translation Workflow
The following diagrams illustrate the overall experimental process and the molecular mechanism of the reaction.
References
- 1. Nick translation - Wikipedia [en.wikipedia.org]
- 2. Nick Translation-based DNA Probe Labeling - News Blog - Jena Bioscience [jenabioscience.com]
- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 4. neb.com [neb.com]
- 5. Radiolabeling of DNA by nick translation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. What is nick translation? | AAT Bioquest [aatbio.com]
Application Notes and Protocols for Terminal Transferase-Mediated dUTP Nick End Labeling (TUNEL) with Sulfo-Cy5 dUTP
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay is a widely used method for detecting DNA fragmentation, a hallmark of apoptosis.[1][2][3] This technique relies on the enzyme Terminal Deoxynucleotidyl Transferase (TdT), which catalyzes the addition of labeled deoxynucleotides to the 3'-hydroxyl (3'-OH) termini of DNA breaks.[3][4][5] By using a fluorescently labeled dUTP, such as Sulfo-Cy5 dUTP, apoptotic cells can be identified, quantified, and visualized using fluorescence microscopy or flow cytometry.[3][6]
This compound is a deoxyuridine triphosphate analog conjugated to a sulfonated cyanine 5 dye. This far-red fluorescent label offers the advantage of minimizing autofluorescence from biological samples, thereby enhancing signal-to-noise ratio.[2][4] These application notes provide a detailed protocol for the use of this compound in TUNEL assays for the detection of apoptosis in cultured cells and tissue sections.
Principle of the TUNEL Assay
During the late stages of apoptosis, endonucleases are activated, leading to the cleavage of genomic DNA into smaller fragments.[6] This process generates a large number of DNA strand breaks with free 3'-OH ends. The TUNEL assay leverages this phenomenon by employing the TdT enzyme to incorporate exogenously supplied, labeled dUTPs onto these exposed 3'-OH ends.[3][6] When this compound is used, the incorporated fluorophore can be detected by its fluorescence, allowing for the specific identification of apoptotic cells.[4]
Data Presentation
The following tables provide example data from TUNEL assays using this compound, as analyzed by flow cytometry and fluorescence microscopy.
Table 1: Flow Cytometry Analysis of Apoptosis Induction
| Treatment Group | % TUNEL-Positive Cells (Sulfo-Cy5+) | Mean Fluorescence Intensity (MFI) |
| Negative Control (Untreated) | 2.5% | 150 |
| Vehicle Control (DMSO) | 3.1% | 180 |
| Staurosporine (1 µM, 4 hours) | 45.8% | 3200 |
| Test Compound A (10 µM) | 25.3% | 1850 |
| Test Compound B (10 µM) | 5.2% | 210 |
Table 2: Quantification of Apoptotic Cells in Tissue Sections by Fluorescence Microscopy
| Tissue Sample | Treatment | Apoptotic Index (% TUNEL-Positive Nuclei) |
| Normal Liver | Vehicle | < 1% |
| Liver | Acetaminophen (overdose) | 35% |
| Tumor Xenograft | Vehicle | 5% |
| Tumor Xenograft | Chemotherapeutic Agent X | 60% |
Signaling Pathways
Apoptosis Signaling Pathway
The TUNEL assay detects a downstream event in the apoptotic cascade. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of effector caspases, such as caspase-3, which are responsible for the execution of apoptosis, including DNA fragmentation.
Caption: Overview of the extrinsic and intrinsic apoptosis pathways leading to DNA fragmentation.
Experimental Protocols
Materials and Reagents
-
Terminal Deoxynucleotidyl Transferase (TdT)
-
TdT Reaction Buffer
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Solution: 0.1% Triton™ X-100 in PBS
-
Wash Buffer: Phosphate-Buffered Saline (PBS)
-
DNase I (for positive control)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Protocol 1: TUNEL Assay for Adherent Cultured Cells (Fluorescence Microscopy)
Experimental Workflow
Caption: Workflow for TUNEL staining of adherent cells for fluorescence microscopy.
Procedure
-
Sample Preparation:
-
Culture adherent cells on sterile coverslips in a petri dish or multi-well plate.
-
Induce apoptosis using the desired treatment. Include appropriate negative and positive controls. For a positive control, treat cells with DNase I (1-10 U/mL) for 10-30 minutes at room temperature after fixation to induce DNA breaks.
-
-
Fixation:
-
Gently aspirate the culture medium.
-
Wash the cells once with PBS.
-
Fix the cells with 4% PFA in PBS for 15-30 minutes at room temperature.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton™ X-100 in PBS for 5-15 minutes on ice.[6]
-
Wash the cells three times with PBS for 5 minutes each.
-
-
TUNEL Reaction:
-
Prepare the TUNEL reaction mixture immediately before use. For each sample, combine:
-
TdT Reaction Buffer
-
This compound (final concentration 0.5-5 µM, optimization may be required)
-
TdT Enzyme (follow manufacturer's recommendation)
-
-
Remove the wash buffer and add the TUNEL reaction mixture to the cells, ensuring the entire surface of the coverslip is covered.
-
Incubate for 60 minutes at 37°C in a humidified chamber, protected from light.[6]
-
-
Stopping the Reaction:
-
Wash the cells three times with PBS for 5 minutes each to stop the reaction.
-
-
Nuclear Counterstaining:
-
Incubate the cells with a nuclear counterstain, such as DAPI (1 µg/mL in PBS), for 5-10 minutes at room temperature, protected from light.
-
Wash the cells twice with PBS.
-
-
Mounting and Visualization:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Visualize the fluorescence using a fluorescence microscope with appropriate filters for Sulfo-Cy5 (Excitation/Emission: ~650/670 nm) and the chosen nuclear counterstain. Apoptotic cells will exhibit bright red nuclear fluorescence, while non-apoptotic cells will only show the blue nuclear counterstain.
-
Protocol 2: TUNEL Assay for Flow Cytometry
Experimental Workflow
Caption: Workflow for TUNEL staining of suspension cells for flow cytometry analysis.
Procedure
-
Sample Preparation:
-
Culture suspension cells or harvest adherent cells by trypsinization.
-
Induce apoptosis as required. Include appropriate controls.
-
-
Cell Fixation:
-
Harvest approximately 1-2 x 10^6 cells by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
Add the cell suspension to 5 mL of ice-cold 70% ethanol, vortexing gently.
-
Fix for at least 1 hour at -20°C. Cells can be stored in ethanol at -20°C for several weeks.
-
-
Washing:
-
Centrifuge the fixed cells (300 x g for 5 minutes) and discard the ethanol.
-
Resuspend the cell pellet in 5 mL of PBS.
-
Centrifuge and discard the supernatant. Repeat the wash step.
-
-
TUNEL Reaction:
-
Resuspend the cell pellet in the TUNEL reaction mixture (as prepared in Protocol 1).
-
Incubate for 60 minutes at 37°C in a water bath, protected from light.
-
-
Washing:
-
Add 5 mL of PBS to each tube and centrifuge (300 x g for 5 minutes).
-
Discard the supernatant. Repeat the wash step.
-
-
Analysis:
-
Resuspend the cell pellet in 0.5 mL of PBS for flow cytometric analysis.
-
Analyze the cells on a flow cytometer equipped with a laser and filter set appropriate for Sulfo-Cy5.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or weak signal | Inefficient permeabilization. | Optimize permeabilization time and/or Triton X-100 concentration. |
| Inactive TdT enzyme or degraded this compound. | Use fresh reagents and ensure proper storage conditions. Run a positive control (DNase I treated cells). | |
| Insufficient DNA fragmentation. | Ensure the apoptotic stimulus is effective and the time point is appropriate for late-stage apoptosis. | |
| High background/non-specific staining | Excessive TdT enzyme or this compound concentration. | Titrate the concentration of TdT and this compound. |
| Over-fixation or excessive permeabilization. | Reduce fixation and/or permeabilization times. | |
| Autofluorescence. | Use appropriate spectral unmixing if available. Sulfo-Cy5 is in the far-red spectrum, which should minimize this issue. | |
| Signal in non-apoptotic cells | DNA damage from other sources (e.g., necrosis, DNA repair). | Correlate TUNEL staining with morphological changes characteristic of apoptosis (e.g., cell shrinkage, chromatin condensation). |
| Over-exposure during image acquisition. | Reduce exposure time on the microscope. |
References
- 1. This compound | Fluorescent Dye | | Invivochem [invivochem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. opentrons.com [opentrons.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Comparison of immunohistochemistry for activated caspase-3 and cleaved cytokeratin 18 with the TUNEL method for quantification of apoptosis in histological sections of PC-3 subcutaneous xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. clyte.tech [clyte.tech]
Application Note: Sulfo-Cy5 dUTP for Single-Molecule Imaging
Audience: Researchers, scientists, and drug development professionals.
Introduction
Sulfo-Cy5 dUTP is a fluorescently labeled deoxyuridine triphosphate analog that serves as a powerful tool for single-molecule imaging applications. This nucleotide is specifically designed for enzymatic incorporation into DNA, enabling precise and high-contrast visualization of individual DNA molecules and their interactions with proteins. The Sulfo-Cy5 dye, a sulfonated version of the popular Cy5 fluorophore, offers excellent water solubility, high photostability, and a large extinction coefficient, making it an ideal choice for demanding imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and super-resolution microscopy.[][2][3] Its emission in the far-red spectrum minimizes autofluorescence from cellular components, ensuring a high signal-to-noise ratio.
This application note provides detailed protocols for enzymatic labeling of DNA with this compound and its subsequent use in single-molecule imaging, along with key performance data to guide experimental design.
Key Features and Advantages
-
High Photostability: Sulfo-Cy5 exhibits robust resistance to photobleaching, allowing for longer observation times in single-molecule experiments.[3][4]
-
Bright Far-Red Emission: With excitation and emission maxima around 646 nm and 662 nm respectively, it is well-suited for common laser lines and detection channels, minimizing background fluorescence.[5]
-
Excellent Water Solubility: The sulfonate groups enhance hydrophilicity, preventing aggregation and ensuring compatibility with aqueous buffers used in biological imaging.[][6]
-
Efficient Enzymatic Incorporation: this compound is a substrate for a variety of DNA polymerases, allowing for straightforward labeling of DNA probes through methods like PCR, nick translation, and reverse transcription.[7][8][9][10] The presence of a linker arm between the dye and the nucleotide enhances incorporation efficiency.[7]
-
Suitability for Super-Resolution Microscopy: The photophysical properties of Sulfo-Cy5, including its ability to "blink" in the presence of certain thiols, make it a dye of choice for techniques like Stochastic Optical Reconstruction Microscopy (STORM).[3][11][12]
Quantitative Data
The following table summarizes the key photophysical properties of this compound, providing a reference for experimental setup and data analysis.
| Property | Value | Reference |
| Excitation Maximum (λex) | 646 nm | [5] |
| Emission Maximum (λem) | 662 nm | [5] |
| Molar Extinction Coefficient | 271,000 cm⁻¹M⁻¹ | [5] |
| Fluorescence Quantum Yield (Φ) | 0.28 | [5] |
| Recommended Storage | -20°C in the dark | [5][7] |
Experimental Protocols
Protocol 1: DNA Labeling via Polymerase Chain Reaction (PCR)
This protocol describes the incorporation of this compound into a specific DNA fragment during PCR amplification.
Caption: Workflow for DNA labeling using PCR.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase (e.g., Taq, Pfu)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound (1 mM solution)
-
PCR buffer
-
Nuclease-free water
-
PCR purification kit
Procedure:
-
Set up the PCR reaction: In a PCR tube, combine the following components. The ratio of dTTP to this compound may need optimization, a 3:1 ratio is a good starting point.
-
10X PCR Buffer: 5 µL
-
dNTP mix (10 mM each, without dTTP): 1 µL
-
dTTP (10 mM): 0.75 µL
-
This compound (1 mM): 2.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (1-10 ng/µL): 1 µL
-
DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Perform thermocycling: Use a standard PCR program with annealing and extension times appropriate for your primers and amplicon length.
-
Purify the labeled DNA: Use a PCR purification kit to remove unincorporated nucleotides, primers, and polymerase.
-
Quantify and assess labeling efficiency: Measure the absorbance at 260 nm (for DNA) and 650 nm (for Sulfo-Cy5). The degree of labeling can be calculated from the ratio of the dye and DNA concentrations.
Protocol 2: Single-Molecule Imaging with Total Internal Reflection Fluorescence (TIRF) Microscopy
This protocol provides a general framework for imaging surface-immobilized, Sulfo-Cy5-labeled DNA molecules.
Caption: Workflow for single-molecule TIRF imaging.
Materials:
-
Sulfo-Cy5 labeled DNA (biotinylated at one end for surface attachment)
-
PEG-functionalized microscope slides and coverslips
-
Streptavidin
-
Imaging buffer (e.g., PBS with an oxygen scavenging system like glucose oxidase/catalase and a triplet-state quencher to enhance photostability)
-
TIRF microscope equipped with a ~640 nm laser and appropriate emission filters
Procedure:
-
Prepare the imaging surface: Assemble a flow chamber using a PEG-functionalized slide and coverslip.
-
Immobilize DNA:
-
Inject streptavidin solution into the flow chamber and incubate for 5 minutes.
-
Wash with imaging buffer to remove unbound streptavidin.
-
Inject a dilute solution (pM to nM range) of the biotinylated, Sulfo-Cy5 labeled DNA. Incubate for 10 minutes to allow for surface capture.
-
Wash thoroughly with imaging buffer to remove unbound DNA.
-
-
Set up the microscope:
-
Place the slide on the TIRF microscope stage.
-
Achieve total internal reflection to excite only the fluorophores near the surface.
-
Focus on the surface and adjust laser power and camera settings (exposure time, gain) to clearly visualize single fluorescent spots.
-
-
Acquire data: Record time-lapse image series to observe the dynamics of individual molecules. For super-resolution techniques like STORM, specific imaging buffers and high laser powers are used to induce photoswitching of the Sulfo-Cy5 dye.[3][11]
-
Analyze data: Use single-particle tracking or localization software to extract quantitative information from the acquired movies.
Applications in Drug Development
-
Mechanism of Action Studies: Visualize the real-time interaction of DNA-modifying enzymes (polymerases, helicases, nucleases) with their substrates.
-
High-Throughput Screening: Develop single-molecule assays to screen for inhibitors of DNA-protein interactions.
-
Nucleic Acid Diagnostics: Enable the development of highly sensitive assays for detecting specific DNA or RNA sequences.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Suboptimal dTTP:this compound ratio. | Test a range of ratios (e.g., 5:1, 3:1, 1:1). |
| Polymerase intolerance to the dye. | Try a different DNA polymerase known to be efficient with modified nucleotides. | |
| Rapid Photobleaching | High laser power; absence of protective agents. | Reduce laser intensity; use an oxygen scavenging system and triplet-state quenchers in the imaging buffer. |
| High Background Signal | Unincorporated dye-labeled nucleotides. | Ensure thorough purification of the labeled DNA after the reaction. |
| Non-specific binding of DNA to the surface. | Ensure proper PEG passivation of the imaging surface. |
By leveraging the superior properties of this compound and following these detailed protocols, researchers can achieve high-quality single-molecule imaging data to advance their studies in molecular biology and drug discovery.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoallyl-dUTP-Cy5, Fluorescent Nucleotides for DNA Labeling - Jena Bioscience [jenabioscience.com]
- 10. mdpi.com [mdpi.com]
- 11. Single-Molecule Super-Resolution Imaging | Nikon’s MicroscopyU [microscopyu.com]
- 12. biotium.com [biotium.com]
Application of Sulfo-Cy5 dUTP in super-resolution microscopy (dSTORM)
Application Note: Sulfo-Cy5 dUTP for Super-Resolution dSTORM Imaging
Introduction
Direct Stochastic Optical Reconstruction Microscopy (dSTORM), a single-molecule localization microscopy (SMLM) technique, enables imaging beyond the diffraction limit of light, offering nanoscale resolution.[1] The choice of fluorophore is critical for high-quality dSTORM imaging, requiring probes with excellent photoswitching characteristics, high photon output, and photostability.[2] Sulfo-Cy5, a sulfonated, water-soluble version of the cyanine dye Cy5, has emerged as a leading fluorophore for dSTORM.[3][4] Its analog, Alexa Fluor 647, is considered one of the best photo-switchable fluorophores for dSTORM, prized for its robust blinking properties and high photon counts.[2]
This application note details the use of Sulfo-Cy5 deoxyuridine triphosphate (dUTP) for the enzymatic labeling of DNA probes and their subsequent application in dSTORM imaging. This compound allows for the direct incorporation of the dSTORM-compatible fluorophore into DNA strands via various enzymatic methods, providing a powerful tool for researchers studying DNA structure and organization at the nanoscale.[3][5]
Properties of Sulfo-Cy5
Sulfo-Cy5 is a bright, far-red fluorescent dye with properties that make it ideal for dSTORM.[5][6] The addition of sulfonate groups enhances its water solubility, making it suitable for labeling biomolecules in aqueous buffers without organic co-solvents.[4][6] It shares nearly identical spectral properties with the parent Cy5 dye.[4]
Table 1: Quantitative Properties of Sulfo-Cy5 Fluorophore
| Property | Value | Reference |
| Excitation Maximum (Absorbance) | ~646 - 651 nm | [4][6][7] |
| Emission Maximum | ~662 - 670 nm | [4][6][7] |
| Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | [4] |
| Recommended Laser Line | 640 nm / 647 nm | |
| Stokes Shift | ~16 nm | [6] |
| Key Feature for dSTORM | Excellent photoswitching in the presence of thiols. | [2][3] |
Principle of dSTORM Imaging with Sulfo-Cy5
dSTORM relies on the stochastic photoswitching of individual fluorophores between a fluorescent "on" state and a stable, non-fluorescent "off" state. For cyanine dyes like Sulfo-Cy5, this switching is facilitated by a specific imaging buffer containing a reducing agent (a thiol like MEA or BME) and an oxygen scavenging system.[2] A high-intensity laser (e.g., 647 nm) excites the fluorophores and drives most of them into a long-lived dark state. A second, lower-intensity activation laser (e.g., 405 nm) can be used to sparsely and stochastically return individual molecules to the fluorescent state, where they are imaged until they photobleach or return to the dark state. By recording thousands of frames, the precise location of each activated molecule can be determined and used to reconstruct a super-resolved image.
Caption: Photoswitching mechanism of Sulfo-Cy5 in dSTORM.
Experimental Protocols
Protocol 1: Enzymatic Labeling of DNA with this compound
This compound can be enzymatically incorporated into DNA using standard molecular biology techniques such as Polymerase Chain Reaction (PCR), Nick Translation, or Random Priming.[8][9] The long linker arm on the this compound enhances its incorporation efficiency by polymerases.[3][5] This protocol provides a general guideline for labeling via PCR.
Materials:
-
DNA template
-
Forward and Reverse Primers
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound (e.g., from Lumiprobe)
-
Taq DNA Polymerase or other suitable polymerase
-
Polymerase reaction buffer
-
Nuclease-free water
-
DNA purification kit (e.g., PCR cleanup kit)
Procedure (PCR Labeling):
-
Prepare the Reaction Mix: In a PCR tube, assemble the following components on ice. The ratio of this compound to dTTP may need to be optimized for desired labeling density (a 1:3 to 1:1 ratio is a good starting point).
| Component | Volume (for 50 µL reaction) | Final Concentration |
| 10x Polymerase Buffer | 5 µL | 1x |
| dNTP Mix (10 mM each dATP, dCTP, dGTP) | 1 µL | 200 µM each |
| dTTP (10 mM) | 0.5 µL | 100 µM |
| This compound (1 mM) | 1.5 µL | 30 µM |
| Forward Primer (10 µM) | 2.5 µL | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 µL | 0.5 µM |
| DNA Template (1-10 ng/µL) | 1 µL | 1-10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 µL | 2.5 Units |
| Nuclease-free water | to 50 µL | - |
-
Perform PCR: Use a standard thermal cycler program appropriate for your primers and template. A typical program includes:
-
Initial Denaturation: 95°C for 3-5 minutes.
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of product length.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
Purify the Labeled DNA: After the reaction, purify the Sulfo-Cy5 labeled DNA probe using a PCR cleanup kit to remove unincorporated nucleotides, primers, and enzymes. Elute the purified DNA in an appropriate buffer (e.g., TE buffer or nuclease-free water).
-
Verify Labeling (Optional): The incorporation of the dye can be verified by measuring the absorbance of the purified product at 260 nm (for DNA) and ~650 nm (for Sulfo-Cy5).
Protocol 2: dSTORM Imaging of Labeled DNA
dSTORM Imaging Buffer: The composition of the imaging buffer is crucial for inducing the photoswitching of Sulfo-Cy5.[2] A commonly used buffer for Cy5 and its analogs includes an oxygen scavenger system and a thiol.[10][11]
Stock Solutions:
-
Buffer A: 50 mM Tris-HCl (pH 8.0), 10 mM NaCl.
-
G.O.C. Solution: Glucose Oxidase (100 mg/mL) and Catalase (20 mg/mL) in Buffer A. Store in small aliquots at -20°C.
-
MEA Solution: 1 M Cysteamine (MEA) in water, pH adjusted to 8.0. Store at -20°C.
-
Glucose Solution: 20% (w/v) D-glucose in water.
Final Imaging Buffer (prepare fresh):
-
Start with 880 µL of Buffer A.
-
Add 100 µL of 20% Glucose solution (final concentration 2%).
-
Add 10 µL of G.O.C. solution.
-
Add 10 µL of 1 M MEA (final concentration 10 mM). Note: Optimal MEA concentration can range from 10 mM to 100 mM and may require optimization.[10]
Imaging Procedure:
-
Sample Preparation: Immobilize the Sulfo-Cy5 labeled DNA onto a coverslip. This can be achieved through various methods depending on the experimental goal, such as hybridization to a complementary strand fixed on the surface or non-specific adsorption.
-
Mounting: Mount the coverslip onto a microscope slide, creating a small chamber for the imaging buffer.
-
Add Imaging Buffer: Add the freshly prepared dSTORM imaging buffer to the sample chamber and seal to prevent oxygen re-entry.
-
Microscope Setup: Use a microscope equipped for TIRF (Total Internal Reflection Fluorescence) or highly inclined illumination to minimize background fluorescence.
-
Image Acquisition:
-
Illuminate the sample with a high-power 647 nm laser to excite the Sulfo-Cy5 and drive most molecules into the dark state.
-
Record a time series of images (typically 5,000-50,000 frames) at a high frame rate (e.g., 50-100 Hz).
-
If necessary, use a low-power 405 nm laser to increase the rate of stochastic reactivation of the fluorophores.
-
-
Image Reconstruction: Process the acquired image stack using localization software (e.g., Picasso, ThunderSTORM) to identify single-molecule blinking events, determine their precise coordinates, and reconstruct the final super-resolution image.
Overall Experimental Workflow
The entire process from DNA labeling to final super-resolution image reconstruction follows a clear workflow.
Caption: Workflow for dSTORM imaging using this compound.
Comparative Data
Sulfo-Cy5/Cy5 and its analog Alexa Fluor 647 are considered among the highest-performing dyes for dSTORM due to their high photon output and excellent switching properties.
Table 2: Comparison of Common Fluorophores for dSTORM
| Fluorophore | Excitation Laser (nm) | Emission Max (nm) | Performance Notes | Reference |
| Sulfo-Cy5 / Cy5 | 640 / 647 | ~670 | One of the highest performing dSTORM dyes; excellent blinking and high photon counts. | [2] |
| Alexa Fluor 647 | 640 / 647 | ~665 | Regarded as the "gold standard" for dSTORM; emits thousands of photons per switching cycle. | [2][10] |
| ATTO 488 | 488 | ~523 | High-performing dye for the 488 nm channel. | |
| Alexa Fluor 555 | 532 / 561 | ~580 | Exceptional dSTORM dye in the red range with high photon output. | |
| Cy3B | 561 | ~570 | Considered one of the best dyes for dSTORM in the red range. |
References
- 1. Multiplexed 3D super-resolution imaging of whole cells using spinning disk confocal microscopy and DNA-PAINT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stochastic optical reconstruction microscopy (STORM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lumiprobe.com [lumiprobe.com]
- 4. researchgate.net [researchgate.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 7. This compound | BroadPharm [broadpharm.com]
- 8. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. biorxiv.org [biorxiv.org]
Optimal Sulfo-Cy5 dUTP Concentration for DNA Probe Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for determining the optimal concentration of Sulfo-Cy5 dUTP for the synthesis of fluorescently labeled DNA probes. This compound is a deoxyuridine triphosphate analog that contains a sulfonated cyanine 5 dye, a bright, far-red emitting fluorophore.[1][2] It is widely used for non-radioactive labeling of DNA probes for various molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, and other hybridization-based assays.[3][4]
The efficiency of this compound incorporation and the brightness of the resulting probe are critically dependent on its concentration relative to the natural nucleotide, dTTP. This note outlines the key considerations and provides optimized protocols for two common enzymatic labeling methods: Polymerase Chain Reaction (PCR) and Nick Translation.
Data Presentation: Optimizing this compound Concentration
Achieving a balance between high labeling density and robust enzymatic activity is crucial for producing high-quality DNA probes. The following tables summarize recommended starting concentrations and ratios of this compound to dTTP for different labeling methods. It is important to note that optimal conditions may vary depending on the specific template, polymerase, and downstream application.[3]
Table 1: Recommended Ratios of this compound to dTTP for PCR Labeling
| This compound:dTTP Ratio | Final Concentration of this compound | Final Concentration of dTTP | Final Concentration of dATP, dCTP, dGTP (each) | Expected Outcome |
| 1:1 (50% substitution) | 50 µM | 50 µM | 100 µM | Optimal balance between labeling efficiency and PCR product yield.[5][6] |
| 3:7 (30% substitution) | 30 µM | 70 µM | 100 µM | Higher PCR product yield, lower labeling density. |
| 1:0 (100% substitution) | 100 µM | 0 µM | 100 µM | May result in lower PCR yield but produces highly labeled probes. |
Table 2: Recommended Ratios of this compound to dTTP for Nick Translation
| This compound:dTTP Ratio | Final Concentration of this compound | Final Concentration of dTTP | Final Concentration of dATP, dCTP, dGTP (each) | Expected Outcome |
| 1:1 (50% substitution) | 0.25 mM | 0.25 mM | 0.5 mM | Efficient generation of highly labeled DNA fragments.[4] |
| 3:7 to 1:1 (30-50% substitution) | Varies | Varies | Varies | Recommended starting range for optimal labeling.[3] |
| 1:0 (100% substitution) | Equal to other dNTPs | 0 µM | Varies | Can yield the brightest probes and hybridization signals.[7] |
Experimental Protocols
Below are detailed protocols for DNA probe synthesis using this compound via PCR and Nick Translation.
Protocol 1: DNA Probe Labeling by PCR
This protocol is designed for the generation of specific, fluorescently labeled DNA probes from a DNA template. A 50% substitution of dTTP with this compound is recommended as a starting point for an optimal balance between reaction and labeling efficiency.[5][6]
Materials:
-
DNA template
-
Forward and reverse primers
-
High-fidelity DNA polymerase and corresponding reaction buffer (10x)
-
dNTP mix (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM)
-
This compound (1 mM)
-
Nuclease-free water
Procedure:
-
Prepare a dNTP/labeled-dUTP mix:
-
Combine 1 µL of 10 mM dATP, 1 µL of 10 mM dCTP, and 1 µL of 10 mM dGTP.
-
Add 0.5 µL of 10 mM dTTP and 5 µL of 1 mM this compound.
-
Adjust the final volume to 10 µL with nuclease-free water. This creates a 10x concentrated mix with 1 mM dATP/dCTP/dGTP, 0.5 mM dTTP, and 0.5 mM this compound.
-
-
Set up the PCR reaction (20 µL final volume):
-
2 µL of 10x PCR Buffer
-
2 µL of 10x dNTP/Sulfo-Cy5 dUTP mix (from step 1)
-
X µL of DNA template (e.g., 1-10 ng of plasmid DNA)
-
1 µL of Forward Primer (10 µM)
-
1 µL of Reverse Primer (10 µM)
-
0.5 µL of High-fidelity DNA polymerase
-
Nuclease-free water to a final volume of 20 µL
-
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 20 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 68-72°C for 1-2 minutes/kb (polymerase-dependent)
-
-
Final Extension: 68-72°C for 5 minutes
-
Hold: 4°C
-
-
Purification of the labeled probe:
-
Purify the labeled PCR product using a PCR purification kit or via ethanol precipitation to remove unincorporated nucleotides.
-
Protocol 2: DNA Probe Labeling by Nick Translation
Nick translation is a method to incorporate labeled nucleotides into double-stranded DNA. It utilizes DNase I to create nicks and DNA Polymerase I to incorporate new nucleotides.
Materials:
-
DNA template (e.g., plasmid, cosmid, or purified PCR product)
-
Nick Translation Enzyme Mix (containing DNase I and DNA Polymerase I)
-
10x Nick Translation Buffer
-
dNTP mix (0.5 mM each of dATP, dCTP, dGTP)
-
dTTP (0.5 mM)
-
This compound (0.5 mM)
-
Stop Buffer (e.g., 0.5 M EDTA)
-
Nuclease-free water
Procedure:
-
Prepare the labeling reaction mix:
-
In a microcentrifuge tube, combine:
-
1 µg of DNA template
-
5 µL of 10x Nick Translation Buffer
-
5 µL of a dNTP mix containing 0.5 mM each of dATP, dCTP, and dGTP.
-
2.5 µL of 0.5 mM dTTP
-
2.5 µL of 0.5 mM this compound
-
2 µL of Nick Translation Enzyme Mix
-
Nuclease-free water to a final volume of 50 µL
-
-
-
Incubate the reaction:
-
Mix the components gently and centrifuge briefly.
-
Incubate at 15°C for 90 minutes. For some applications, incubation times can be adjusted to control the size of the labeled fragments.
-
-
Stop the reaction:
-
Add 5 µL of 0.5 M EDTA to stop the reaction.
-
Optionally, heat the reaction to 65°C for 10 minutes to inactivate the enzymes.
-
-
Purification of the labeled probe:
-
Remove unincorporated nucleotides by ethanol precipitation or using a gel filtration column.
-
Visualizations
Experimental Workflow for PCR-based DNA Probe Labeling
Caption: Workflow for synthesizing Sulfo-Cy5 labeled DNA probes using PCR.
Experimental Workflow for Nick Translation-based DNA Probe Labeling
Caption: Workflow for synthesizing Sulfo-Cy5 labeled DNA probes via Nick Translation.
Logical Relationship for Optimizing Labeling Reaction
Caption: Balancing this compound:dTTP ratio for optimal probe performance.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. Aminoallyl-dUTP-Cy5, Aminoallyl-dUTP - Jena Bioscience [jenabioscience.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. jenabioscience.com [jenabioscience.com]
- 6. HighFidelity Cy5 PCR Labeling Kit, Fluorescent PCR Labeling Kits - Jena Bioscience [jenabioscience.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Sulfo-Cy5 dUTP Incorporation with Taq Polymerase
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzymatic incorporation of fluorescently labeled deoxynucleoside triphosphates (dNTPs) is a cornerstone technique for generating labeled DNA probes for various molecular biology applications, including fluorescence in situ hybridization (FISH), microarrays, and PCR-based assays. Sulfo-Cy5 dUTP, a negatively charged cyanine dye-labeled deoxyuridine triphosphate, is a common reagent for this purpose. The efficiency of its incorporation, however, is highly dependent on the DNA polymerase used. This document provides detailed application notes and protocols for the incorporation of this compound using Taq DNA polymerase, a thermostable enzyme widely used in polymerase chain reaction (PCR).
A critical factor influencing the incorporation efficiency of modified dNTPs by Taq polymerase is the nature of the modification itself. Research has shown that the charge of the fluorescent dye plays a significant role. Specifically, dUTPs labeled with electroneutral or zwitterionic Cy5 analogues are incorporated by Taq polymerase approximately one order of magnitude more effectively than dUTPs labeled with negatively charged Cy5 analogues like Sulfo-Cy5.[1][2][3][4] This is a crucial consideration when designing and troubleshooting experiments. Despite the lower incorporation efficiency compared to other analogues, this compound can still be effectively used for DNA labeling with Taq polymerase by optimizing reaction conditions.
Data Presentation
The following tables summarize the quantitative data on the incorporation efficiency of different Cy5-dUTP analogues by Taq polymerase, including negatively charged analogues that serve as a proxy for this compound.
Table 1: Relative PCR Efficiency with 5% Cy5-dUTP Analogue Substitution
| Cy5-dUTP Analogue Charge | Relative PCR Efficiency (%)* |
| Electroneutral/Zwitterionic | 20 - 75 |
| Positively Charged | 20 - 30 |
| Negatively Charged (e.g., Sulfo-Cy5) | 2 - 4 |
*Relative to PCR with only natural dNTPs.[1][4]
Table 2: Primer Extension Efficiency of Cy5-dUTP Analogues by Taq Polymerase
| Cy5-dUTP Analogue Charge | Primer Extension Efficiency (%)* |
| Electroneutral/Zwitterionic | 50 - 100 |
| Positively Charged | 30 - 40 |
| Negatively Charged (e.g., Sulfo-Cy5) | 0 - 6 |
*Relative to primer extension with dTTP.[2]
Table 3: Kinetic Parameters of Taq Polymerase for Different dUTP Analogues
| dNTP | Km (μM) | Vmax (relative units) |
| dTTP | 10 ± 2 | 1.0 |
| Electroneutral Cy5-dUTP | 25 ± 5 | 0.8 ± 0.1 |
| Negatively Charged Cy5-dUTP | 100 ± 20 | 0.1 ± 0.02 |
(Data are representative values based on published studies and may vary depending on experimental conditions.)[1][2][3]
Experimental Protocols
This section provides detailed protocols for incorporating this compound into DNA using Taq polymerase via PCR.
Protocol 1: PCR-based Labeling of DNA with this compound
This protocol is designed for generating fluorescently labeled DNA probes for applications such as FISH or microarray hybridization.
Materials:
-
DNA template
-
Forward and reverse primers
-
Taq DNA Polymerase (5 U/µL)
-
10x PCR Buffer (containing MgCl₂)
-
dNTP mix (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM)
-
This compound (1 mM)
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
Agarose gel electrophoresis system
-
DNA purification kit (optional, recommended)
Procedure:
-
Reaction Setup:
-
On ice, prepare a master mix for the desired number of reactions. The final reaction volume is typically 25 µL or 50 µL.
-
The recommended ratio of dTTP to this compound is critical for successful labeling without significantly inhibiting the PCR. A starting ratio of 3:1 to 1:1 (dTTP:this compound) is recommended.
-
For a 50 µL reaction, the following component volumes can be used as a starting point:
-
| Component | Volume (µL) for 50 µL reaction | Final Concentration |
| 10x PCR Buffer | 5 | 1x |
| dNTP mix (10 mM each dATP, dCTP, dGTP) | 1 | 200 µM each |
| dTTP (10 mM) | 0.75 | 150 µM |
| This compound (1 mM) | 2.5 | 50 µM |
| Forward Primer (10 µM) | 2.5 | 0.5 µM |
| Reverse Primer (10 µM) | 2.5 | 0.5 µM |
| DNA Template (1-10 ng/µL) | 1 | 1-10 ng |
| Taq DNA Polymerase (5 U/µL) | 0.5 | 2.5 units |
| Nuclease-free water | to 50 µL | - |
-
Thermocycling:
-
Gently mix the reactions and centrifuge briefly to collect the contents at the bottom of the tube.
-
Place the PCR tubes in a thermocycler and perform the following program:
-
| Step | Temperature (°C) | Time |
| Initial Denaturation | 95 | 2-5 minutes |
| 30-35 Cycles: | ||
| Denaturation | 95 | 30 seconds |
| Annealing | 55-65* | 30 seconds |
| Extension | 72 | 1 min/kb |
| Final Extension | 72 | 5-10 minutes |
| Hold | 4 | ∞ |
-
Analysis of Labeled Product:
-
Run 5 µL of the PCR product on a 1-2% agarose gel to verify the size and yield of the amplified fragment.
-
The labeled DNA will have a slightly higher molecular weight than the unlabeled product, which may result in a slight upward shift on the gel.
-
Visualize the gel under UV light for ethidium bromide staining (to see all DNA) and with a Cy5-compatible imaging system to confirm the incorporation of the fluorescent label.
-
-
Purification of Labeled Probe (Optional but Recommended):
-
To remove unincorporated primers, dNTPs, and this compound, purify the PCR product using a commercial PCR purification kit or via ethanol precipitation.
-
This step is crucial for downstream applications to reduce background fluorescence.
-
Mandatory Visualizations
Experimental Workflow for PCR-based DNA Labeling
Caption: Workflow for PCR-based labeling of DNA probes.
Logical Relationship of Factors Affecting Incorporation Efficiency
Caption: Factors influencing this compound incorporation.
References
- 1. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PCR Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting low fluorescence signal with Sulfo-Cy5 dUTP
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low fluorescence signals when using Sulfo-Cy5 dUTP in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage and handling conditions for this compound?
A1: Proper storage and handling are critical for maintaining the integrity and fluorescence of this compound. It is recommended to store the lyophilized product at -20°C in the dark for up to 12 months.[1][2] For transportation, it can be kept at room temperature for up to three weeks.[1][2] Once reconstituted, it is best to prepare single-use aliquots and store them at -20°C or below to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Protect the product from prolonged exposure to light to prevent photobleaching.[1][2][4]
Q2: What are the excitation and emission maxima for Sulfo-Cy5?
A2: Sulfo-Cy5 has an excitation maximum at approximately 646-651 nm and an emission maximum around 662-670 nm, placing it in the far-red region of the spectrum.[5][6]
Q3: Can this compound be used with any DNA polymerase?
A3: The efficiency of incorporation of fluorescently labeled nucleotides like this compound can be highly dependent on the DNA polymerase used.[7][8] Generally, polymerases lacking 3'→5' exonuclease (proofreading) activity are preferred for incorporating modified nucleotides.[9] Studies have shown that Taq and Vent exo- DNA polymerases can be efficient at incorporating a variety of fluorescently labeled nucleotides.[7] However, the bulky nature of the Cy5 dye can present steric hindrance for some polymerases.[8] It is advisable to consult the literature or the polymerase manufacturer's recommendations for using modified dNTPs.
Q4: What makes this compound a good choice for enzymatic labeling?
A4: this compound is an analog of Cy5-dUTP.[1] It is a bright, far-red emitting dye suitable for the Cy5 channel.[1][10][11] A key feature of some commercially available this compound products is a long linker arm between the dye and the dUTP.[1][10][12] This linker increases the efficiency of its incorporation by many common DNA polymerases compared to dUTPs with the dye directly attached.[1][10][12] Additionally, its water-soluble nature is beneficial for labeling proteins that might denature in the presence of organic co-solvents.[4]
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal is a common issue in experiments involving fluorescently labeled nucleotides. The following guide provides a systematic approach to identifying and resolving the root cause of low Sulfo-Cy5 fluorescence.
Problem Area 1: Reagent Quality and Integrity
| Potential Cause | Recommended Solution |
| Degradation of this compound | Verify the age and storage conditions of your this compound. Ensure it has been stored at -20°C in the dark and protected from light.[1][2] Avoid multiple freeze-thaw cycles by preparing single-use aliquots.[3] |
| Incorrect Concentration | Double-check the concentration of your this compound stock solution. If possible, verify the concentration using a spectrophotometer and the extinction coefficient of Sulfo-Cy5. |
| Low Quality of Other Reagents | Ensure all other reaction components (e.g., DNA polymerase, dNTPs, buffers) are of high quality and have been stored correctly. Expired or improperly stored reagents can inhibit the labeling reaction. |
Problem Area 2: Enzymatic Incorporation Efficiency
| Potential Cause | Recommended Solution |
| Suboptimal Polymerase Choice | The selected DNA polymerase may not efficiently incorporate bulky dye-labeled dUTPs.[8] Switch to a polymerase known to be more tolerant of modified nucleotides, such as Taq or Vent exo- DNA polymerase.[7] Consult the polymerase manufacturer's guidelines. |
| Incorrect dNTP Ratio | The ratio of this compound to the corresponding natural dTTP is critical. A high concentration of the labeled dUTP can inhibit the polymerase. Start with a lower ratio (e.g., 1:3 or 1:4 of labeled to unlabeled dUTP) and optimize as needed. |
| Suboptimal Reaction Conditions | Verify that the reaction buffer composition, pH, and temperature are optimal for the chosen DNA polymerase.[3] Incorrect conditions can significantly reduce enzyme activity. |
| Presence of Inhibitors | Ensure your DNA template and other reaction components are free from inhibitors of DNA polymerases (e.g., ethanol, salts from purification steps). |
Problem Area 3: Imaging and Detection
| Potential Cause | Recommended Solution |
| Incorrect Filter Sets/Imaging Settings | Confirm that the excitation and emission filters on your fluorescence microscope or imager are appropriate for Sulfo-Cy5 (Excitation ~650 nm, Emission ~670 nm).[13] Far-red fluorescence is not visible to the naked eye and requires a suitable camera for detection.[13] |
| Photobleaching | Minimize the exposure of your sample to the excitation light source. Use an anti-fade mounting medium to protect the fluorophores from photobleaching during imaging.[13] |
| Low Signal-to-Noise Ratio | High background fluorescence can obscure a weak signal. Ensure proper washing steps to remove unincorporated this compound. Consider using blocking agents if non-specific binding is an issue. |
Experimental Protocols
Protocol 1: Basic Enzymatic Labeling of DNA via PCR
This protocol provides a general guideline for incorporating this compound into a DNA probe during a Polymerase Chain Reaction (PCR).
Materials:
-
DNA template
-
Forward and reverse primers
-
DNA polymerase (e.g., Taq polymerase)
-
10X PCR buffer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound
-
Nuclease-free water
Procedure:
-
Prepare the Reaction Mixture: In a sterile PCR tube, combine the following components. The final volume is typically 25 µL or 50 µL.
-
10X PCR Buffer: 2.5 µL / 5 µL
-
dNTP mix (e.g., 10 mM each of dATP, dCTP, dGTP; 6.5 mM dTTP): 0.5 µL / 1 µL
-
This compound (e.g., 1 mM): 0.35 µL / 0.7 µL (This creates a 1:10 ratio of labeled to unlabeled dUTP)
-
Forward Primer (10 µM): 1 µL / 2 µL
-
Reverse Primer (10 µM): 1 µL / 2 µL
-
DNA Template (1-10 ng): 1 µL / 2 µL
-
DNA Polymerase (5 U/µL): 0.25 µL / 0.5 µL
-
Nuclease-free water: to final volume
-
-
Perform PCR: Use a standard thermal cycling program appropriate for your primers and template. A typical program might be:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of product length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Purify the Labeled DNA: Use a PCR purification kit or ethanol precipitation to remove unincorporated this compound and other reaction components.
-
Verify Labeling: Analyze the purified product on an agarose gel. The labeled DNA should exhibit fluorescence when imaged with a system capable of detecting Cy5.
Visualizations
Troubleshooting Workflow for Low Fluorescence Signal
Caption: A decision tree for troubleshooting low this compound fluorescence.
Enzymatic Incorporation of this compound
Caption: Workflow for enzymatic labeling of DNA with this compound.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. tandfonline.com [tandfonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. lumiprobe.com [lumiprobe.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. lumiprobe.com [lumiprobe.com]
- 13. biotium.com [biotium.com]
Technical Support Center: Optimizing Sulfo-Cy5 dUTP Incorporation in PCR
Welcome to the technical support center for optimizing the ratio of Sulfo-Cy5 dUTP to dTTP in your Polymerase Chain Reaction (PCR) experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance, troubleshooting advice, and detailed protocols to ensure successful fluorescent labeling of your DNA probes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting ratio of this compound to dTTP for PCR labeling?
A1: A common starting point for balancing labeling efficiency and PCR yield is a 1:2 ratio of this compound to dTTP. For a standard PCR reaction with a total dNTP concentration of 200 µM, this would translate to 100 µM dATP, dGTP, dCTP, 67 µM dTTP, and 33 µM this compound. Some commercial kits recommend a 1:1 ratio (e.g., 50 µM this compound and 50 µM dTTP) as a good starting point. However, the optimal ratio is often application-specific and may require empirical determination.
Q2: How does increasing the this compound:dTTP ratio affect my PCR reaction?
A2: Increasing the proportion of this compound generally leads to a higher incorporation of the fluorescent dye into the PCR product, resulting in a stronger signal. However, this comes at the cost of reduced PCR amplification efficiency.[1] The bulky Cy5 dye can cause steric hindrance for the DNA polymerase, leading to lower yields of the final PCR product. Conversely, a lower ratio will favor a higher PCR yield but with a weaker fluorescent signal.
Q3: Why is my fluorescent signal weak even with a high this compound:dTTP ratio?
A3: Several factors can contribute to a weak fluorescent signal. These include:
-
Suboptimal PCR conditions: Incorrect annealing temperature, MgCl2 concentration, or cycling parameters can lead to inefficient amplification.
-
Poor incorporation efficiency: The specific DNA polymerase used has a significant impact on its ability to incorporate modified nucleotides. Some polymerases are more tolerant of bulky dye-labeled dUTPs than others.
-
Charge of the fluorescent dye: Electroneutral or zwitterionic Cy5 analogues are incorporated much more efficiently by Taq polymerase than negatively charged analogues.[2][3]
-
Linker arm length: A longer linker arm between the dUTP and the Cy5 dye can increase the incorporation efficiency by reducing steric hindrance for the polymerase.
-
Probe degradation: Ensure proper storage and handling of your this compound to prevent degradation.
Q4: Can I completely replace dTTP with this compound?
A4: Complete replacement of dTTP with this compound is generally not recommended and often leads to PCR failure. Studies have shown that 100% substitution can result in no observable amplification product.[4] This is due to the significant steric hindrance caused by the bulky Cy5 dye, which inhibits the DNA polymerase.
Q5: How do I choose the right DNA polymerase for incorporating this compound?
A5: The choice of DNA polymerase is critical. While standard Taq polymerase can incorporate this compound, its efficiency may be limited. High-fidelity proofreading polymerases can sometimes be inhibited by modified nucleotides. It is often best to use a DNA polymerase specifically recommended by the manufacturer for use with dye-labeled dNTPs or to screen a few different polymerases to find one that performs well with your specific template and primers.
Quantitative Data on this compound:dTTP Ratios
The following table summarizes the expected outcomes when varying the ratio of this compound to dTTP in a PCR reaction. The values are illustrative and the actual results may vary depending on the specific experimental conditions.
| This compound:dTTP Ratio | % this compound Substitution | Expected PCR Product Yield | Expected Fluorescent Signal Intensity | Remarks |
| 1:99 | 1% | Very High | Low | Good for applications where high yield is critical and minimal labeling is sufficient. A study on RPA found this ratio to be optimal.[5] |
| 1:9 | 10% | High | Moderate | A good starting point for many applications, offering a balance between yield and signal. |
| 1:3 | 25% | Moderate to High | Moderate to High | Often provides a good compromise for routine labeling experiments. |
| 1:1 | 50% | Moderate | High | A frequently recommended ratio for achieving a strong fluorescent signal without excessive loss of PCR product. |
| 3:1 | 75% | Low | Very High | May be suitable for applications where a very strong signal is required and lower yield is acceptable. |
| 1:0 | 100% | Very Low to None | Variable (if any product) | Generally not recommended as it often leads to PCR failure.[4] |
Experimental Protocol: Optimizing this compound:dTTP Ratio
This protocol provides a framework for systematically determining the optimal this compound to dTTP ratio for your specific PCR application.
1. Objective: To determine the this compound:dTTP ratio that provides the best balance between PCR product yield and fluorescent signal intensity.
2. Materials:
-
DNA Template
-
Forward and Reverse Primers
-
DNA Polymerase (e.g., Taq polymerase)
-
10X PCR Buffer
-
MgCl2 Solution (if not included in the buffer)
-
dNTP mix (10 mM each of dATP, dCTP, dGTP)
-
dTTP (10 mM)
-
This compound (1 mM)
-
Nuclease-free water
3. Experimental Setup: Prepare a series of PCR reactions, each with a different this compound:dTTP ratio. It is recommended to test a range of ratios, for example: 1:9, 1:3, 1:1, and 3:1. Also, include a positive control with only dTTP and a negative control with no DNA template.
Example Reaction Mixes (for a 50 µL reaction):
| Component | Stock Conc. | Ratio 1:9 | Ratio 1:3 | Ratio 1:1 | Ratio 3:1 | Positive Control | Negative Control |
| 10X PCR Buffer | 10X | 5 µL | 5 µL | 5 µL | 5 µL | 5 µL | 5 µL |
| MgCl2 | 25 mM | 3 µL | 3 µL | 3 µL | 3 µL | 3 µL | 3 µL |
| dNTPs (A,C,G) | 10 mM | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL |
| dTTP | 10 mM | 0.9 µL | 0.75 µL | 0.5 µL | 0.25 µL | 1 µL | 1 µL |
| This compound | 1 mM | 1 µL | 2.5 µL | 5 µL | 7.5 µL | 0 µL | 0 µL |
| Forward Primer | 10 µM | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL |
| Reverse Primer | 10 µM | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL |
| DNA Template | 10 ng/µL | 1 µL | 1 µL | 1 µL | 1 µL | 1 µL | 0 µL |
| DNA Polymerase | 5 U/µL | 0.5 µL | 0.5 µL | 0.5 µL | 0.5 µL | 0.5 µL | 0.5 µL |
| Nuclease-free H2O | - | to 50 µL | to 50 µL | to 50 µL | to 50 µL | to 50 µL | to 50 µL |
4. PCR Cycling Conditions: Use the standard cycling conditions for your primer-template system. A typical profile is:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize as needed)
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
5. Analysis:
-
Agarose Gel Electrophoresis: Run a portion of each PCR product on an agarose gel to assess the yield and to check for non-specific products.
-
Fluorometric Quantification: Use a fluorometer or a gel imager with the appropriate excitation and emission settings for Cy5 (Excitation max ~650 nm, Emission max ~670 nm) to measure the fluorescence intensity of the PCR products.
-
Spectrophotometry: Quantify the total DNA yield using a spectrophotometer (e.g., NanoDrop).
6. Interpretation: Compare the DNA yield and fluorescence intensity for each ratio. The optimal ratio will be the one that provides a sufficiently strong fluorescent signal for your downstream application while maintaining an acceptable PCR product yield.
Visual Guides
Experimental Workflow
Caption: Workflow for optimizing the this compound to dTTP ratio in PCR.
Troubleshooting Guide
Caption: Troubleshooting common issues in this compound labeling PCR.
References
- 1. Directly labeled DNA probes using fluorescent nucleotides with different length linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Using Cy5-dUTP labelling of RPA-amplicons with downstream microarray analysis for the detection of antibiotic resistance genes - PMC [pmc.ncbi.nlm.nih.gov]
Improving Sulfo-Cy5 dUTP incorporation efficiency in enzymatic reactions
Welcome to the technical support center for Sulfo-Cy5 dUTP. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the incorporation of this compound in enzymatic reactions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its spectral properties?
This compound is a modified deoxyuridine triphosphate that is labeled with a sulfonated cyanine 5 (Cy5) dye.[1] This modification allows for the enzymatic incorporation of the fluorescent dye into DNA or cDNA, enabling visualization and detection. The resulting labeled DNA will fluoresce in the far-red region of the spectrum.[2]
Key Properties of this compound:
| Property | Value |
| Excitation Maximum (λex) | ~646-651 nm[1] |
| Emission Maximum (λem) | ~662-670 nm[1] |
| Molar Extinction Coefficient (at λex) | ~271,000 cm⁻¹M⁻¹[1] |
| Fluorescence Quantum Yield | ~0.28[1] |
Q2: Which enzymes can incorporate this compound?
This compound is a substrate for a variety of DNA polymerases. Common enzymes used for incorporation include:
-
Taq Polymerase and other thermostable polymerases: Used in PCR-based labeling.[][6] High-fidelity polymerase blends containing Taq and a proofreading enzyme can also efficiently incorporate dUTP-Cy5.[6]
-
Reverse Transcriptases: Used for labeling cDNA from an RNA template.[7]
-
Terminal deoxynucleotidyl Transferase (TdT): This template-independent polymerase can add this compound to the 3'-hydroxyl ends of DNA fragments.[8][9]
-
Klenow Fragment: Can be used in random-primed labeling.
-
phi29 DNA Polymerase: Utilized in rolling circle amplification (RCA).[10][11]
Q3: What are the advantages of using this compound?
The primary advantage is the direct labeling of DNA probes, which simplifies detection workflows by eliminating the need for secondary detection reagents.[3][12][13] The sulfonated form of Cy5 enhances its water solubility. Additionally, some commercially available this compound products feature a long linker arm between the nucleotide and the dye, which can increase the efficiency of incorporation by common polymerases.[2][][14]
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic incorporation of this compound.
Issue 1: Low or No Incorporation of this compound
Possible Causes & Solutions:
-
Suboptimal dUTP/dTTP Ratio:
-
Problem: An incorrect ratio of this compound to unlabeled dTTP can hinder the reaction. Too high a concentration of the labeled nucleotide can inhibit the polymerase, while too low a concentration will result in poor labeling.
-
Solution: The optimal ratio is application-dependent. For PCR, a 1:2 to 1:1 ratio of this compound to dTTP is a good starting point.[6][15] For nick translation, complete substitution of dTTP with Cy5-dUTP can yield the brightest probes.[16] It is recommended to perform a titration to determine the optimal ratio for your specific enzyme and template.
-
-
Enzyme Inhibition:
-
Problem: The bulky Cy5 dye can cause steric hindrance, leading to premature termination of DNA synthesis, especially when multiple labeled nucleotides are incorporated in close proximity.[17] The efficiency of incorporation is dependent on the DNA polymerase, the fluorophore, and the linker arm.[18]
-
Solution:
-
Choose the Right Polymerase: Taq and Vent exo- DNA polymerases have been shown to be more efficient at incorporating fluorescently labeled nucleotides.[18]
-
Optimize Reaction Conditions: Adjusting enzyme concentration, reaction time, and temperature may improve results. For PCR, increasing the elongation time may be beneficial.[15]
-
-
-
Incorrect Divalent Cation:
Issue 2: Reduced Yield of Labeled Product (e.g., in PCR)
Possible Causes & Solutions:
-
High Labeling Density:
-
Problem: As the density of the incorporated dye increases, the overall yield of the PCR product may decrease.[16][17] This is due to the polymerase struggling to extend past the bulky dye molecules.
-
Solution: A balance must be struck between labeling efficiency and product yield. A 50% substitution of dTTP with this compound is often a good compromise for PCR.[6][15] If a higher yield is critical, consider reducing the percentage of labeled dUTP.
-
-
Suboptimal Cycling Conditions:
-
Problem: The presence of the modified dUTP may require adjustments to standard PCR protocols.
-
Solution: Increase the elongation time to give the polymerase more time to incorporate the labeled nucleotide and extend the DNA strand. A recommended time is 2 minutes per kilobase.[15]
-
Issue 3: Inconsistent Labeling or Signal Intensity
Possible Causes & Solutions:
-
Degradation of this compound:
-
Problem: Like all nucleotides, this compound can degrade with improper storage and handling.
-
Solution: Store this compound at -20°C in the dark and avoid repeated freeze-thaw cycles.[2] It is advisable to aliquot the stock solution.
-
-
Template Quality:
-
Problem: The quality and purity of the DNA or RNA template are crucial for efficient enzymatic reactions.
-
Solution: Ensure your template is free of contaminants such as salts, ethanol, and phenol that can inhibit polymerases.
-
Experimental Protocols
1. PCR Labeling with this compound
This protocol is a general guideline for producing a 500 bp Cy5-labeled DNA probe.
Reaction Mixture (20 µL total volume):
| Component | Volume | Final Concentration |
| 10x High Fidelity Labeling Buffer | 2 µL | 1x |
| dATP (100 mM) | 0.2 µL | 100 µM |
| dCTP (100 mM) | 0.2 µL | 100 µM |
| dGTP (100 mM) | 0.2 µL | 100 µM |
| dTTP (1 mM) | 1 µL | 50 µM |
| This compound (1 mM) | 1 µL | 50 µM |
| Forward Primer (10 µM) | 1 µL | 0.5 µM |
| Reverse Primer (10 µM) | 1 µL | 0.5 µM |
| Template DNA (1-10 ng/µL) | 1 µL | 1-10 ng |
| High Fidelity Polymerase (2.5 U/µL) | 0.4 µL | 1 unit |
| PCR-grade Water | 11 µL | - |
Cycling Conditions:
| Step | Temperature | Time | Cycles |
| Initial Denaturation | 95°C | 2 min | 1 |
| Denaturation | 95°C | 30 sec | 30-35 |
| Annealing | 55-65°C* | 30 sec | |
| Elongation | 68-72°C** | 1 min | |
| Final Elongation | 68-72°C | 5 min | 1 |
| Hold | 4°C | ∞ |
* Annealing temperature should be optimized based on the primers' melting temperature. ** Elongation time depends on the amplicon length; a general rule is 2 min/kb.[15]
2. 3'-End Labeling with Terminal deoxynucleotidyl Transferase (TdT)
Reaction Mixture (20 µL total volume):
| Component | Volume | Final Concentration |
| 5x TdT Reaction Buffer (with CoCl₂) | 4 µL | 1x |
| DNA (1 pmol of 3' ends) | X µL | 50 nM |
| This compound (1 mM) | 1 µL | 50 µM |
| TdT (20 U/µL) | 1 µL | 20 units |
| Nuclease-free Water | Up to 20 µL | - |
Procedure:
-
Combine the reaction components in a sterile microcentrifuge tube on ice.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding 2 µL of 0.5 M EDTA or by heating at 70°C for 10 minutes.[20]
Visual Guides
References
- 1. This compound | BroadPharm [broadpharm.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Cyanine dye dUTP analogs for enzymatic labeling of DNA probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cy5 NT Labeling Kit, Fluorescent Nick Translation Labeling Kits - Jena Bioscience [jenabioscience.com]
- 6. jenabioscience.com [jenabioscience.com]
- 7. Direct Cyanine-dUTP Labeling of RNA for Microarrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. Rolling circle amplification with fluorescently labeled dUTP-balancing the yield and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. researchgate.net [researchgate.net]
- 14. lumiprobe.com [lumiprobe.com]
- 15. HighFidelity Cy5 PCR Labeling Kit, Fluorescent PCR Labeling Kits - Jena Bioscience [jenabioscience.com]
- 16. academic.oup.com [academic.oup.com]
- 17. Molecular mechanism controlling the incorporation of fluorescent nucleotides into DNA by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. assets.fishersci.com [assets.fishersci.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
Preventing fluorescence quenching of Sulfo-Cy5 dUTP
Welcome to the technical support center for Sulfo-Cy5 dUTP. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing fluorescence quenching during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound is a modified deoxyuridine triphosphate that is fluorescently labeled with a sulfonated Cyanine5 dye.[1][2][3] The sulfonate groups increase the water solubility of the molecule.[4][] It is primarily used for the enzymatic labeling of DNA through methods such as PCR, nick translation, random priming, and terminal transferase reactions. The resulting fluorescently labeled DNA can be used in a variety of applications, including fluorescence in situ hybridization (FISH), microarrays, and DNA sequencing.
Q2: What are the spectral properties of this compound?
The spectral properties of this compound are crucial for designing experiments and selecting appropriate filter sets for imaging.
| Property | Value |
| Excitation Maximum | ~646-651 nm[2] |
| Emission Maximum | ~662-670 nm[2][4] |
| Molar Extinction Coefficient | ~271,000 cm⁻¹M⁻¹[] |
| Quantum Yield | ~0.28[2][] |
Q3: Is the fluorescence of Sulfo-Cy5 pH-dependent?
The fluorescence intensity of Sulfo-Cy5 is largely independent of pH within a broad range, typically from pH 3.5 to 8.3.[6][7] However, the optimal pH for labeling reactions using NHS esters of Cy5 is between 8.2 and 8.5 to ensure the reactivity of primary amines on the target molecule.[7][8]
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal is a common issue. The following guide will help you troubleshoot potential causes.
Issue: Weak or No Sulfo-Cy5 Signal
| Potential Cause | Recommended Solution |
| Photobleaching | - Use an anti-fade mounting medium containing reagents like n-propyl gallate.[9] - Minimize the sample's exposure to excitation light. - Incorporate photostabilizing agents into your buffer. |
| Ozone Degradation | - Work in an ozone-controlled environment or ensure good laboratory ventilation, as Cy5 is sensitive to ozone.[9] |
| Inefficient Enzymatic Incorporation | - Optimize the concentration of this compound in your reaction. - Ensure the polymerase you are using can efficiently incorporate modified nucleotides. A longer linker arm on the dUTP can improve incorporation efficiency.[1] - Verify the activity of your enzyme. |
| Incorrect Filter Sets | - Ensure that the excitation and emission filters on your imaging system are appropriate for the spectral properties of Sulfo-Cy5. |
| Suboptimal Buffer Conditions | - Although Cy5 is pH-stable, ensure your buffer composition (e.g., salt concentration) is compatible with stable fluorescence.[10] |
| Improper Storage | - Store this compound at -20°C in the dark.[1] - Avoid multiple freeze-thaw cycles.[1] |
A decision tree for troubleshooting low fluorescence signals is provided below.
Preventing Fluorescence Quenching
Fluorescence quenching can occur through several mechanisms. Understanding these can help in designing experiments to maximize signal output.
1. Photobleaching
Photobleaching is the irreversible destruction of a fluorophore due to light exposure, often mediated by the fluorophore's triplet state reacting with molecular oxygen.[11]
-
Mechanism:
-
Sulfo-Cy5 absorbs a photon and enters an excited singlet state (S1).
-
Most molecules return to the ground state (S0) by emitting a photon (fluorescence).
-
A small fraction transitions to a long-lived triplet state (T1) through intersystem crossing.
-
The triplet state can react with molecular oxygen to produce reactive oxygen species, which can then destroy the fluorophore.
-
-
Prevention with Photostabilizing Agents: Photostabilizing agents, also known as antifade reagents, protect the fluorophore by quenching the triplet state.
Agent Class Examples Mechanism Thiol-based β-mercaptoethanol (β-ME), Glyceryl monothioglycolate (GMTG)[12] Quench the triplet state through photoinduced electron transfer.[12] Natural Antioxidants Ergothioneine, Trolox[11][13] Ergothioneine dramatically enhances the photostability of Cy5.[13] Trolox can also quench the triplet state.[11] Other Quenchers Cyclooctatetraene (COT), 4-nitrobenzyl alcohol (NBA)[11] Covalently linking these to Cy5 can significantly reduce the triplet state lifetime.[11]
2. Self-Quenching (Aggregation)
When multiple Sulfo-Cy5 molecules are in close proximity, they can form non-fluorescent aggregates (H-aggregates), leading to self-quenching.
-
Cause: High degree of labeling on a macromolecule.
-
Prevention:
-
Control the Degree of Substitution (DOS): For proteins, an optimal DOS is typically between 2 and 10.[14] A lower DOS will result in a weaker signal, while a higher DOS can lead to quenching.
-
Use Asymmetrically Charged Dyes: Asymmetrical charge distribution on the fluorophore can create repulsion between dye molecules, preventing aggregation.[15]
-
3. Interaction with Nucleobases
The local DNA or RNA sequence can significantly influence the fluorescence intensity of Cy5.
-
Guanine (G): Guanine is a known quencher of many fluorophores through photoinduced electron transfer.[16][17] For Cy5, the effect can be complex. Proximity to guanine, especially in double-stranded DNA, can lead to quenching.[18][19]
-
Cytosine (C): Proximity to cytosine can also significantly quench Cy5 fluorescence.[10][18]
-
Purine-rich sequences: Generally, purine-rich sequences adjacent to the dye lead to higher fluorescence intensity.[10][18] This is attributed to stacking interactions that restrict the dye's movement and reduce non-radiative decay.[10]
-
Impact on Signal: The fluorescence intensity can vary by as much as 65% depending on the adjacent 5-mer sequence on single-stranded DNA.[10]
Experimental Protocols
Protocol 1: General Enzymatic Labeling of DNA
This protocol provides a general workflow for incorporating this compound into DNA using a polymerase.
-
Reaction Setup: In a microcentrifuge tube, combine the following components:
-
DNA template
-
Primers (for PCR-based labeling)
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound (the ratio of this compound to dTTP will need to be optimized)
-
DNA Polymerase and corresponding reaction buffer
-
Nuclease-free water to the final volume
-
-
Thermal Cycling (for PCR): Perform thermal cycling according to the polymerase manufacturer's instructions, optimizing annealing and extension times as needed.
-
Purification: Purify the labeled DNA to remove unincorporated nucleotides and primers. Spin column chromatography is a common and effective method.
-
Quantification and Quality Control:
-
Measure the absorbance at 260 nm (for DNA) and ~650 nm (for Sulfo-Cy5).
-
Calculate the concentration of DNA and the degree of labeling.
-
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 6. help.lumiprobe.com [help.lumiprobe.com]
- 7. benchchem.com [benchchem.com]
- 8. jenabioscience.com [jenabioscience.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. On the Mechanisms of Cyanine Fluorophore Photostabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In silico screening of photostabilizing reagents for cyanine-based single molecule fluorescence - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. docs.aatbio.com [docs.aatbio.com]
- 15. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Sequence-dependent quenching of fluorescein fluorescence on single-stranded and double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluorescence-quenching phenomenon by photoinduced electron transfer between a fluorescent dye and a nucleotide base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Effect of primary and secondary structure of oligodeoxyribonucleotides on the fluorescent properties of conjugated dyes - PMC [pmc.ncbi.nlm.nih.gov]
Effect of linker arm length on Sulfo-Cy5 dUTP incorporation
Welcome to the technical support center for Sulfo-Cy5 dUTP incorporation. This guide provides detailed information, troubleshooting advice, and experimental protocols to help researchers, scientists, and drug development professionals optimize their DNA labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the effect of the linker arm length on the incorporation of this compound?
A1: The length of the linker arm connecting the Sulfo-Cy5 dye to the dUTP nucleotide significantly impacts its incorporation efficiency during enzymatic DNA labeling. Longer linker arms generally lead to better incorporation. This is because a longer linker reduces steric hindrance between the bulky Sulfo-Cy5 dye and the active site of the DNA polymerase, allowing the enzyme to more readily accept and incorporate the modified nucleotide.[1]
Q2: Which DNA polymerases are recommended for incorporating this compound?
A2: The choice of DNA polymerase is critical for efficient incorporation of bulky dye-labeled nucleotides. Family A polymerases, such as Taq polymerase, and some Family B polymerases, like Vent exo- DNA polymerase, have been shown to be more efficient at incorporating a variety of fluorescently labeled nucleotides, including those with bulky dyes like Cy5.[2] However, the optimal polymerase can also depend on the specific application (e.g., PCR, nick translation).
Q3: How does the ratio of this compound to dTTP affect the labeling reaction?
A3: The ratio of labeled to unlabeled dUTP is a critical parameter to optimize for each specific application. For methods like nick translation and random-primed labeling, complete substitution of dTTP with this compound can yield probes with the highest fluorescence intensity.[3] In PCR, however, a complete substitution may lead to a significant decrease in the yield of the full-length product.[3] It is often necessary to determine the optimal balance between labeling density and product yield by titrating the ratio of this compound to dTTP. A common starting point for PCR is a 1:2 or 1:3 ratio of labeled to unlabeled dUTP.
Q4: Can I use this compound for all standard DNA labeling techniques?
A4: Yes, this compound is designed to be a substrate for various DNA polymerases and can be used in common enzymatic DNA labeling methods, including Polymerase Chain Reaction (PCR), nick translation, and random-primed labeling. The efficiency of incorporation and the optimal reaction conditions may vary depending on the chosen method.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or no incorporation of this compound | Inappropriate DNA polymerase: Some polymerases have proofreading activity that can remove the modified nucleotide, or they may be less tolerant of bulky adducts. | Use a DNA polymerase known to be efficient with modified nucleotides, such as Taq polymerase or Klenow fragment (3'→5' exo-). |
| Suboptimal this compound:dTTP ratio: Too high a concentration of the labeled nucleotide can inhibit the polymerase, especially in PCR. | Titrate the ratio of this compound to dTTP to find the optimal balance for your specific application. Start with a lower ratio and gradually increase it. | |
| Incorrect reaction conditions: The concentration of enzyme, dNTPs, or magnesium, as well as incubation time and temperature, can all affect incorporation efficiency. | Optimize the reaction conditions according to the specific protocol for your chosen labeling method. Ensure all components are at their recommended concentrations. | |
| High background fluorescence in downstream applications (e.g., FISH) | Unincorporated this compound: Free fluorescent nucleotides will contribute to high background. | Purify the labeled DNA probe after the labeling reaction to remove all unincorporated nucleotides. Spin columns are a common and effective method. |
| Probe concentration is too high: Using an excessive amount of probe can lead to non-specific binding. | Optimize the probe concentration used in your hybridization experiments. | |
| Inadequate washing steps: Insufficiently stringent washes after hybridization will not effectively remove non-specifically bound probes. | Increase the stringency of your post-hybridization washes by adjusting the temperature or salt concentration. | |
| Reduced yield of PCR product | High labeling density: A high degree of incorporation of the bulky this compound can inhibit the polymerase in subsequent cycles of PCR, leading to shorter products and lower overall yield.[4] | Reduce the ratio of this compound to dTTP. While this may decrease the labeling density, it can significantly improve the yield of the desired PCR product. |
| Inhibitors in the template DNA: Impurities in the DNA template can inhibit the polymerase. | Ensure your template DNA is of high purity. | |
| Smearing of labeled probe on an agarose gel | Nuclease contamination: Degradation of the DNA probe by nucleases. | Use nuclease-free water, reagents, and plasticware. |
| Excessive enzyme concentration in nick translation: Too much DNase I can lead to over-digestion of the DNA. | Optimize the concentration of DNase I and the incubation time for the nick translation reaction. |
Data on Linker Arm Length and Incorporation
The following tables summarize the observed effects of linker arm length on this compound incorporation based on available literature.
Table 1: Qualitative Effect of Linker Arm Length on Incorporation Efficiency
| Linker Arm Length | General Incorporation Efficiency | Rationale |
| Short | Lower | Increased steric hindrance between the bulky Cy5 dye and the DNA polymerase active site. |
| Long | Higher | Reduced steric hindrance, allowing for more efficient recognition and incorporation by the polymerase.[1] |
Table 2: Semi-Quantitative Comparison of Cy5-dUTP with Different Linker Arm Lengths
| This compound Variant | Linker Arm Modification | Observed Effect on Primer Extension | Reference |
| Standard Cy5-dUTP | Standard linker | Shorter primer extension products | [1][5] |
| Modified Cy5-dUTP | + 14 atoms longer linker | Longer primer extension products | [1][5] |
Table 3: Reported Labeling Density with a Long Linker Cy3-dUTP in PCR
| Linker Arm | Labeling Method | Maximum Achieved Labeling Density | Note | Reference |
| Longest tested linker | PCR | Up to 28% of possible substitution sites | Higher labeling density was inversely correlated with the yield of the PCR product. | [4] |
| Longest tested linker | Nick Translation | Up to 18% of possible substitution sites | - | [4] |
Experimental Protocols & Workflows
Visualizing the Effect of Linker Arm Length
Caption: Effect of linker arm length on polymerase accessibility.
Protocol 1: DNA Labeling by PCR
This protocol is for the amplification and labeling of a specific DNA fragment.
Materials:
-
DNA template
-
Forward and reverse primers
-
DNA Polymerase (e.g., Taq) and corresponding reaction buffer
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
This compound
-
Nuclease-free water
Procedure:
-
Set up the PCR reaction on ice. For a 50 µL reaction:
-
10 µL 5x PCR Buffer
-
1 µL 10 mM dNTP mix (dATP, dCTP, dGTP)
-
Variable µL 10 mM dTTP
-
Variable µL 1 mM this compound (optimize ratio, e.g., 1:2 ratio of this compound to dTTP)
-
1 µL 10 µM Forward Primer
-
1 µL 10 µM Reverse Primer
-
1-10 ng DNA template
-
0.5 µL DNA Polymerase (e.g., 5 U/µL Taq)
-
Nuclease-free water to 50 µL
-
-
Mix gently and spin down.
-
Perform thermal cycling:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (primer-dependent)
-
Extension: 72°C for 1 minute per kb
-
-
Final Extension: 72°C for 5-10 minutes
-
-
Analyze a small aliquot (e.g., 5 µL) on an agarose gel to confirm amplification.
-
Purify the labeled probe using a PCR purification kit to remove unincorporated nucleotides.
Caption: Workflow for DNA labeling by PCR.
Protocol 2: DNA Labeling by Nick Translation
This method is suitable for labeling double-stranded DNA.
Materials:
-
dsDNA (1 µg)
-
10x Nick Translation Buffer (e.g., 0.5 M Tris-HCl pH 7.5, 0.1 M MgSO4, 1 mM DTT)
-
DNase I
-
DNA Polymerase I
-
dNTP mix (dATP, dCTP, dGTP)
-
dTTP
-
This compound
-
Nuclease-free water
-
EDTA (0.5 M)
Procedure:
-
In a microfuge tube, combine:
-
1 µg dsDNA
-
5 µL 10x Nick Translation Buffer
-
1 µL 10 mM dNTP mix (dATP, dCTP, dGTP)
-
Variable µL 10 mM dTTP
-
Variable µL 1 mM this compound (a higher ratio, even 100% substitution, can be used)
-
Diluted DNase I (concentration to be optimized)
-
1-2 µL DNA Polymerase I (10 U/µL)
-
Nuclease-free water to a final volume of 50 µL
-
-
Mix gently and incubate at 15°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled probe using a spin column to remove unincorporated nucleotides.
References
- 1. Effects of a modified dye-labeled nucleotide spacer arm on incorporation by thermophilic DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Nucleic Acid Labeling Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 5. stoltz2.caltech.edu [stoltz2.caltech.edu]
Influence of dye charge on Sulfo-Cy5 dUTP polymerase incorporation
This technical support center provides guidance for researchers, scientists, and drug development professionals on the influence of dye charge on the polymerase incorporation of Sulfo-Cy5 dUTP. Here you will find troubleshooting advice and frequently asked questions to address common issues encountered during experiments.
Troubleshooting Guide
This guide addresses specific problems that may arise when using this compound in enzymatic reactions such as PCR, reverse transcription, and nick translation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no incorporation of this compound | Incompatible DNA Polymerase: Not all DNA polymerases efficiently incorporate bulky, negatively charged nucleotides.[1][2] | - Switch to a polymerase known to be more tolerant of modified nucleotides, such as Taq polymerase or Vent exo- DNA polymerase.[1][2]- Consult the polymerase manufacturer's guidelines for compatibility with dye-labeled dNTPs.[3] |
| Suboptimal Ratio of Labeled to Unlabeled dUTP: An excess of this compound can inhibit the polymerase reaction. | - Optimize the ratio of this compound to unlabeled dTTP. Start with a small percentage of the labeled nucleotide (e.g., 5-10%) and titrate upwards.[4][5] | |
| Inhibitory Effect of the Negative Charge: The sulfite group on Sulfo-Cy5 imparts a negative charge, which can lead to non-covalent interactions with the polymerase, reducing incorporation efficiency.[4] | - If possible, consider using a zwitterionic or neutral Cy5-dUTP analog, as these have been shown to incorporate with significantly higher efficiency.[4][6][7] | |
| Incorrect Reaction Conditions: Suboptimal annealing temperature, Mg²⁺ concentration, or cycling parameters can affect overall reaction efficiency. | - Optimize the annealing temperature in 1-2°C increments.[3][8]- Adjust the Mg²⁺ concentration in 0.2–1 mM increments.[8]- Increase the extension time to allow the polymerase more time to incorporate the modified nucleotide.[3] | |
| Smearing or High Molecular Weight Products on Gel | High Concentration of Labeled dUTP: Excessive incorporation of bulky dyes can lead to changes in DNA mobility and the formation of complex structures. | - Reduce the concentration of this compound in the reaction mix. |
| Suboptimal PCR Conditions: Incorrect annealing temperatures or an excessive number of cycles can lead to non-specific products. | - Increase the annealing temperature to enhance primer specificity.[9]- Reduce the total number of PCR cycles.[9] | |
| Complete Reaction Failure (No Product) | Inhibition of Polymerase by Dye-Labeled dUTP: High concentrations of some dye-labeled dUTPs can completely inhibit certain polymerases.[4] | - Perform a control reaction with only unlabeled dNTPs to confirm the functionality of the polymerase and other reagents.[5]- Significantly lower the concentration of this compound or try a different polymerase. |
| Degraded Reagents: The this compound or other reaction components may have degraded due to improper storage. | - Store this compound at -20°C in the dark and avoid multiple freeze-thaw cycles.[10]- Use fresh aliquots of all reagents.[11] |
Frequently Asked Questions (FAQs)
Q1: Why is the incorporation of this compound less efficient than unlabeled dTTP?
The reduced incorporation efficiency of this compound is primarily due to two factors: the bulky nature of the Cy5 dye and its negative charge. The sulfite group on the dye adds a negative charge, which can increase non-covalent interactions with the DNA polymerase, thereby hindering the enzymatic reaction.[4][12] Studies have shown that dUTPs labeled with electroneutral, zwitterionic analogs of Cy5 are incorporated approximately ten times more effectively than their negatively charged counterparts.[4][6][7]
Q2: Which DNA polymerases are recommended for incorporating this compound?
While polymerase choice is application-dependent, Taq polymerase and Vent exo- DNA polymerase have been shown to be more efficient at incorporating a variety of fluorescently labeled nucleotides, including those with bulky dyes like Cy5.[1][2] However, for PCR applications, the efficiency with Taq polymerase can still be significantly lower with negatively charged dyes compared to neutral ones.[4][6] It is always recommended to consult the technical documentation for your specific polymerase.
Q3: How does the linker arm between the dye and the nucleotide affect incorporation?
The length and chemical nature of the linker arm play a crucial role in the efficiency of incorporation. Longer linker arms, like the one present in some commercially available this compound products, help to distance the bulky, charged dye from the nucleotide, reducing steric hindrance and unfavorable interactions with the active site of the DNA polymerase.[10][13]
Q4: Can I completely replace dTTP with this compound in my reaction?
Complete replacement of a natural dNTP with a dye-labeled analog is generally not recommended and can lead to reaction failure.[12] The efficiency of incorporation is significantly lower for modified nucleotides, and high concentrations can be inhibitory to the polymerase.[4] A partial replacement, typically in the range of 5-25% of the total dTTP concentration, is a common starting point for optimization.
Q5: How can I assess the incorporation efficiency of this compound in my experiment?
Incorporation efficiency can be evaluated by running the reaction products on an agarose or polyacrylamide gel and visualizing the fluorescence of the incorporated dye.[5] For a more quantitative assessment, you can measure the absorbance of the purified, labeled DNA at 260 nm (for DNA) and ~650 nm (for Cy5) to determine the dye-to-base ratio.[14]
Quantitative Data Summary
The following table summarizes the relative PCR efficiency of dUTPs modified with differently charged Cy5 dye analogs, as catalyzed by Taq DNA polymerase.
| dUTP Substrate | Relative PCR Efficiency (%) | Mean Number of Non-Covalent Bonds with Polymerase |
| dTTP (unmodified) | 100 | N/A |
| dU(Cy5±)TP (Zwitterionic) | 50 ± 10 | 5 ± 1 |
| dU(Cy5+)TP (Positively Charged) | 6 ± 1 | 6 ± 1 |
| dU(Cy5–)TP (Negatively Charged, e.g., Sulfo-Cy5) | 6 ± 2 | 9 ± 1 |
Data adapted from studies on Cy5 dye analogs and their interaction with DNA polymerases.[4]
Experimental Protocols
Protocol: Evaluating this compound Incorporation via Primer Extension
This protocol provides a general framework for assessing the ability of a DNA polymerase to incorporate this compound.
1. Materials:
- Template DNA (e.g., a short oligonucleotide with a known sequence)
- Primer complementary to the 3' end of the template
- DNA Polymerase (e.g., Taq polymerase)
- 10X Polymerase Reaction Buffer
- dNTP mix (dATP, dCTP, dGTP)
- Unlabeled dTTP
- This compound
- Nuclease-free water
- Denaturing loading buffer (e.g., formamide-based)
- Polyacrylamide gel (denaturing, e.g., 15-20%)
- Fluorescence gel imager
2. Reaction Setup: a. Prepare a master mix containing the reaction buffer, dNTPs (excluding dTTP), template, and primer. b. Aliquot the master mix into separate tubes for different conditions (e.g., varying ratios of this compound to dTTP, and a control with only dTTP). c. Add the appropriate amounts of this compound and/or dTTP to each tube. A common starting ratio is 1:4 of labeled to unlabeled dUTP. d. Add the DNA polymerase to each reaction tube.
3. Thermal Cycling: a. Perform an initial denaturation step (e.g., 95°C for 2 minutes). b. Carry out a single cycle of annealing and extension:
- Annealing: 50-60°C for 30 seconds (optimize based on primer Tm).
- Extension: 72°C for 1-5 minutes (longer time may be needed for modified dUTPs).
4. Analysis: a. Stop the reactions by adding an equal volume of denaturing loading buffer. b. Heat the samples at 95°C for 5 minutes and then place them on ice. c. Load the samples onto a denaturing polyacrylamide gel. d. Run the gel until the desired separation is achieved. e. Visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for Cy5. The presence of a fluorescent band at the expected product size indicates successful incorporation.
Visualizations
Caption: Troubleshooting workflow for low this compound incorporation.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Incorporation of reporter-labeled nucleotides by DNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PCR Troubleshooting Guide | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. mdpi.com [mdpi.com]
- 5. tools.thermofisher.com [tools.thermofisher.com]
- 6. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. neb.com [neb.com]
- 9. Troubleshooting your PCR [takarabio.com]
- 10. lumiprobe.com [lumiprobe.com]
- 11. clyte.tech [clyte.tech]
- 12. Incorporation of reporter molecule-labeled nucleotides by DNA polymerases. II. High-density labeling of natural DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lumiprobe.com [lumiprobe.com]
- 14. ccr.cancer.gov [ccr.cancer.gov]
Minimizing background fluorescence in Sulfo-Cy5 dUTP experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background fluorescence in experiments utilizing Sulfo-Cy5 dUTP.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can obscure specific signals, leading to poor signal-to-noise ratios and difficulty in data interpretation. The following guide addresses common causes of high background and provides systematic solutions.
Question: I am observing high background fluorescence across my entire sample. What are the potential causes and how can I fix it?
Answer: High background fluorescence is a common issue that can arise from several factors throughout the experimental workflow. Here is a step-by-step guide to troubleshoot and mitigate this problem.
Inadequate Blocking
Non-specific binding of primary or secondary antibodies to the sample is a primary cause of high background. Blocking unoccupied sites on the sample before antibody incubation is crucial.
-
Solution: Optimize your blocking step.
-
Increase Blocking Time: Extend the incubation period with the blocking buffer.[1]
-
Change Blocking Agent: If you are using Bovine Serum Albumin (BSA), consider switching to normal serum from the species in which the secondary antibody was raised, or vice versa.[2][3] Some specialized commercial blocking buffers are also available and may be more effective.[4][5][6]
-
Optimize Concentration: Ensure you are using the optimal concentration of your blocking agent.
-
| Blocking Agent | Recommended Concentration | Incubation Time | Temperature |
| Bovine Serum Albumin (BSA) | 1-5% in PBS-T | 30-60 minutes | Room Temperature |
| Normal Serum | 5-10% in PBS-T | 30-60 minutes | Room Temperature |
| Non-fat Dry Milk | 1-5% in PBS-T | 1 hour or overnight | Room Temp or 4°C |
Table 1: Recommended concentrations and incubation conditions for common blocking agents.[2][3]
Antibody Concentration Too High
Excessive concentrations of either the primary or secondary antibody can lead to non-specific binding and high background.
-
Solution: Titrate your antibodies to find the optimal dilution that provides a strong specific signal with low background.
Insufficient Washing
Inadequate washing steps fail to remove unbound antibodies, leading to a "dirty" background.
-
Solution: Optimize your washing protocol.
-
Increase Wash Duration and Frequency: Wash the sample 3-4 times for 5 minutes each after both primary and secondary antibody incubations.[6][9]
-
Use a Detergent: Include a mild detergent like 0.1% Tween-20 in your wash buffer (PBS-T or TBS-T) to help reduce non-specific interactions.[10]
-
Ensure Adequate Volume: Use a generous volume of wash buffer to ensure the sample is completely covered and agitated.
-
Autofluorescence
Some cells and tissues have endogenous molecules that fluoresce, contributing to background noise. This is particularly prominent in the blue and green regions of the spectrum, which is an advantage of using a far-red dye like Sulfo-Cy5.[11] However, autofluorescence can still be a factor.
-
Solution:
-
Include an Unstained Control: Always prepare a sample that has not been treated with any fluorescent dye to assess the level of autofluorescence.[6]
-
Use Autofluorescence Quenching Reagents: Commercial quenching reagents or a fresh solution of sodium borohydride (1 mg/mL in PBS) can be used to reduce autofluorescence.[10]
-
Issues with Fixation and Permeabilization
Over-fixation can sometimes lead to increased non-specific background signals.[12] The choice of fixative and permeabilization agent can also impact the experiment.
-
Solution:
-
Optimize Fixation Time: Reduce the fixation time if over-fixation is suspected.[1]
-
Choose the Right Method: Aldehyde-based fixatives (e.g., formaldehyde) are common, but organic solvents (e.g., methanol, acetone) can also be used and may be preferable for certain antigens.[7] Note that alcohol-based fixatives can denature some fluorescent proteins.[13][14]
-
Permeabilization: For intracellular targets, permeabilization is necessary. A common method is to use 0.1% Triton X-100 in PBS for 10-20 minutes.[1][8] However, this can lead to the loss of some cellular components.[15][16]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal dilution for my primary and Sulfo-Cy5 conjugated secondary antibody?
A1: The optimal dilution for both primary and secondary antibodies should be determined empirically through titration. For the primary antibody, a starting range of 1-10 µg/mL is recommended.[7] For the secondary antibody, a common starting dilution is 1:200.[8] The goal is to find the dilution that provides the highest signal-to-noise ratio.
Q2: How can I be sure that the background I'm seeing isn't just a very strong specific signal?
A2: It is crucial to include proper controls in your experiment. A negative control, where the primary antibody is omitted, will help you determine the level of non-specific binding from the secondary antibody. An unstained control will reveal the level of autofluorescence in your sample.[6]
Q3: Can the mounting medium affect background fluorescence?
A3: Yes, some mounting media can contribute to background fluorescence. It is advisable to use a low-fluorescence mounting medium. Additionally, using an antifade mounting medium is highly recommended to protect the Sulfo-Cy5 fluorophore from photobleaching during imaging.[9][10]
Q4: My Sulfo-Cy5 signal is weak. How can I improve it?
A4: A weak signal can be due to several factors:
-
Suboptimal Antibody Concentration: You may need to increase the concentration of your primary or secondary antibody.
-
Photobleaching: Sulfo-Cy5 is susceptible to photobleaching. Minimize exposure to excitation light and use an antifade mounting medium.[9][10]
-
Incorrect Filter Sets: Ensure that your microscope is equipped with the appropriate filter set for Cy5 (Excitation: ~620-650 nm, Emission: ~660-720 nm).[9]
-
Low Antigen Abundance: If your target protein is not highly expressed, consider using a signal amplification method.
Experimental Protocols
Standard Immunofluorescence Protocol for Adherent Cells
-
Cell Seeding: Seed cells on sterile glass coverslips in a petri dish or multi-well plate and culture until they reach the desired confluency (typically 70-80%).
-
Washing: Gently wash the cells three times with Phosphate-Buffered Saline (PBS) for 5 minutes each.[9]
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[1][8]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization (for intracellular targets): Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.[10]
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Blocking: Block non-specific binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBS-T) for 1 hour at room temperature.[3][8]
-
Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in the blocking buffer and incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[9]
-
Washing: Wash the cells three times with PBS containing 0.1% Tween-20 (PBS-T) for 5 minutes each.[9]
-
Secondary Antibody Incubation: Dilute the Sulfo-Cy5 conjugated secondary antibody in the blocking buffer. Incubate for 1 hour at room temperature, protected from light.[9]
-
Washing: Wash the cells three times with PBS-T for 5 minutes each, protected from light.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.[9]
-
Imaging: Visualize the staining using a fluorescence microscope equipped with the appropriate filter set for Cy5.
Visualizations
Caption: Standard immunofluorescence experimental workflow.
Caption: Troubleshooting decision tree for high background fluorescence.
References
- 1. ptglab.com [ptglab.com]
- 2. Frontiers | Immunofluorescence Staining of Paraffin Sections Step by Step [frontiersin.org]
- 3. 9 Tips to optimize your IF experiments | Proteintech Group [ptglab.com]
- 4. genetargetsolutions.com.au [genetargetsolutions.com.au]
- 5. biotium.com [biotium.com]
- 6. biotium.com [biotium.com]
- 7. stjohnslabs.com [stjohnslabs.com]
- 8. How to Prepare your Specimen for Immunofluorescence Microscopy | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 14. Overcoming fixation and permeabilization challenges in flow cytometry by optical barcoding and multi-pass acquisition - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative intracellular retention of delivered RNAs through optimized cell fixation and immunostaining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Influence of Fixation and Permeabilization on the Mass Density of Single Cells: A Surface Plasmon Resonance Imaging Study - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Sulfo-Cy5 dUTP vs. Cy5 dUTP: A Comparative Guide for Researchers
For researchers in molecular biology and drug development, the choice of fluorescently labeled nucleotides is critical for the success of applications such as DNA sequencing, fluorescence in situ hybridization (FISH), and microarrays. Among the various available fluorophores, Cyanine 5 (Cy5) is a widely used far-red dye. This guide provides an objective comparison of two common variants of Cy5-labeled deoxyuridine triphosphates: Sulfo-Cy5 dUTP and Cy5 dUTP, to help you determine which is better suited for your specific application.
Core Chemical and Physical Differences
The primary distinction between this compound and Cy5 dUTP lies in the sulfonation of the Cy5 dye molecule. Sulfo-Cy5 contains one or more sulfonate (-SO3-) groups, which impart distinct physical properties compared to the non-sulfonated Cy5.
Key Properties of this compound and Cy5 dUTP
| Property | This compound | Cy5 dUTP | Key Considerations |
| Structure | Contains sulfonate groups on the Cy5 dye. | Lacks sulfonate groups on the Cy5 dye. | The presence of sulfonate groups is the defining difference. |
| Water Solubility | High | Low | This compound dissolves readily in aqueous buffers, while Cy5 dUTP often requires an organic co-solvent like DMSO or DMF for initial solubilization.[1] |
| Hydrophobicity | Hydrophilic | Hydrophobic | The hydrophobicity of Cy5 can lead to aggregation in aqueous solutions and non-specific binding to hydrophobic surfaces.[1] |
| Excitation Max (nm) | ~646 - 649 nm[1] | ~649 nm | The spectral properties are nearly identical. |
| Emission Max (nm) | ~662 - 670 nm[1] | ~670 nm | Both are compatible with standard Cy5 filter sets. |
| Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 - 271,000[1] | ~250,000 | Both dyes exhibit high molar absorptivity, leading to bright signals. |
Performance in Enzymatic Labeling Applications
The choice between this compound and Cy5 dUTP can significantly impact the efficiency of enzymatic incorporation into a DNA probe. This is largely due to the charge of the dye molecule.
Enzymatic Incorporation Efficiency
The negatively charged sulfonate groups on this compound can influence its interaction with DNA polymerases. Some studies have shown that dUTPs labeled with negatively charged Cy5 analogues are incorporated less efficiently by Taq polymerase compared to electroneutral or zwitterionic analogues. This suggests that the non-sulfonated, and therefore less negatively charged, Cy5 dUTP may be a more efficient substrate for certain DNA polymerases.
For instance, research on dUTPs conjugated with different Cy5 analogues found that those with electroneutral or positively charged fluorophores were used approximately one order of magnitude more effectively by Taq polymerase than those with negatively charged analogues. This is a critical consideration for applications relying on efficient enzymatic labeling, such as PCR-based probe generation.
However, it is important to note that the incorporation efficiency is dependent on the specific DNA polymerase being used. Some polymerases, like Vent exo- DNA polymerase, have been shown to be efficient at incorporating a variety of fluorescently labeled nucleotides. The linker arm connecting the dye to the dUTP can also play a significant role in incorporation efficiency, with longer linkers often leading to better results.[2][3]
Application-Specific Recommendations
Fluorescence In Situ Hybridization (FISH)
In FISH applications, the brightness and photostability of the fluorophore, as well as the signal-to-noise ratio, are paramount. While both Sulfo-Cy5 and Cy5 offer bright fluorescence, the hydrophobicity of Cy5 can sometimes lead to higher background signals due to non-specific binding. The higher water solubility of Sulfo-Cy5 can be advantageous in reducing this background, potentially leading to a better signal-to-noise ratio.
Microarray Analysis
For microarray experiments, uniform and efficient labeling of cDNA or cRNA probes is crucial. The potential for lower incorporation efficiency of this compound by some reverse transcriptases could be a drawback. However, the improved solubility of Sulfo-Cy5 can help prevent probe aggregation, which can lead to more uniform hybridization and reduced background on the microarray slide.
PCR and other Enzymatic Assays
In PCR and other enzymatic applications where the labeled dUTP is a substrate for a DNA polymerase, the incorporation efficiency is a primary concern. Based on studies of charged dye analogues, Cy5 dUTP may be the preferred choice for use with Taq polymerase . However, for other polymerases, empirical testing may be necessary to determine the optimal choice.
Experimental Protocols
Below are generalized protocols for common applications using Cy5-labeled dUTPs. The optimal concentrations and conditions should be determined experimentally for each specific application.
Protocol 1: Nick Translation for FISH Probe Labeling
This protocol is a standard method for generating fluorescently labeled DNA probes for FISH.
Materials:
-
DNA template (e.g., plasmid, BAC)
-
10x Nick Translation Buffer (0.5 M Tris-HCl pH 7.5, 0.1 M MgSO4, 1 mM DTT)
-
DNase I (1 U/µL)
-
DNA Polymerase I (10 U/µL)
-
dNTP mix (dATP, dCTP, dGTP at 0.5 mM each)
-
Cy5 dUTP or this compound (1 mM)
-
dTTP (0.5 mM)
-
Nuclease-free water
-
DNA purification kit
Procedure:
-
In a microcentrifuge tube, combine the following:
-
1 µg of DNA template
-
5 µL of 10x Nick Translation Buffer
-
A optimized dilution of DNase I
-
1 µL of dNTP mix
-
An optimized ratio of Cy5 dUTP/Sulfo-Cy5 dUTP to dTTP (e.g., 1:2)
-
1 µL of DNA Polymerase I
-
Nuclease-free water to a final volume of 50 µL
-
-
Incubate at 15°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled probe using a DNA purification kit according to the manufacturer's instructions.
-
Assess labeling efficiency by spectrophotometry.
Protocol 2: Random Primed Labeling for Microarray Probes
This method is commonly used to generate fluorescently labeled cDNA from an RNA template for microarray analysis.
Materials:
-
Total RNA or mRNA
-
Random hexamer primers
-
Reverse Transcriptase (e.g., M-MLV)
-
5x Reverse Transcriptase Buffer
-
DTT (0.1 M)
-
dNTP mix (dATP, dCTP, dGTP at 10 mM each, dTTP at 2 mM)
-
Cy5 dUTP or this compound (1 mM)
-
RNase inhibitor
-
Nuclease-free water
-
cDNA purification kit
Procedure:
-
In a microcentrifuge tube, combine 1-5 µg of RNA and 1 µL of random hexamers. Adjust the volume to 12 µL with nuclease-free water.
-
Heat at 70°C for 5 minutes and then place on ice.
-
Add the following to the tube:
-
4 µL of 5x Reverse Transcriptase Buffer
-
2 µL of 0.1 M DTT
-
1 µL of dNTP mix
-
1 µL of Cy5 dUTP or this compound
-
0.5 µL of RNase inhibitor
-
1 µL of Reverse Transcriptase
-
-
Incubate at 42°C for 1-2 hours.
-
Stop the reaction by heating at 70°C for 10 minutes.
-
Purify the labeled cDNA using a cDNA purification kit.
References
A Head-to-Head Comparison: Sulfo-Cy5 dUTP vs. Alexa Fluor 647 dUTP for Nucleic Acid Labeling
For researchers, scientists, and drug development professionals, the selection of fluorescently labeled nucleotides is a critical decision that directly impacts the sensitivity, resolution, and reliability of molecular biology assays. This guide provides an objective comparison of two widely used far-red fluorescent dUTP analogs: Sulfo-Cy5 dUTP and Alexa Fluor 647 dUTP, offering supporting data and experimental protocols to inform your choice for applications such as fluorescence in situ hybridization (FISH), microarrays, and PCR-based probe generation.
In the realm of fluorescent nucleic acid labeling, both this compound and Alexa Fluor 647 dUTP are prominent choices for generating probes with emission in the far-red spectrum. This spectral region is advantageous due to lower autofluorescence from cellular components, leading to improved signal-to-noise ratios. While both molecules serve a similar purpose, their performance characteristics can differ, influencing experimental outcomes.
Performance Characteristics: A Quantitative Comparison
While direct head-to-head studies comparing this compound and Alexa Fluor 647 dUTP are limited, extensive data exists comparing Alexa Fluor 647 to Cy5, the parent compound of Sulfo-Cy5. Sulfo-Cy5 is a sulfonated version of the Cy5 dye, which enhances its water solubility. Spectroscopic analysis reveals that both Sulfo-Cy5 and Alexa Fluor 647 possess a similar cyanine dye core structure.
Comparative studies consistently demonstrate that Alexa Fluor 647 exhibits superior photostability and often greater brightness compared to Cy5, particularly at high degrees of labeling.[1][2][3][4] This is a crucial consideration for applications requiring intense and prolonged excitation, such as super-resolution microscopy and long-term imaging. The enhanced performance of Alexa Fluor 647 is attributed to its structural modifications that reduce dye-dye interactions and self-quenching.[3]
| Property | This compound | Alexa Fluor 647 dUTP | Key Considerations |
| Excitation Maximum | ~646 nm | ~650 nm | Both are well-suited for excitation with the 633 nm HeNe laser or a 647 nm laser line. |
| Emission Maximum | ~662 nm | ~665 nm | The emission spectra are nearly identical, allowing for the use of the same filter sets. |
| Brightness | Good | Excellent | Alexa Fluor 647 conjugates are generally reported to be brighter than Cy5 conjugates, which is a strong indicator for Sulfo-Cy5.[3][5] This can lead to stronger signals and the ability to detect low-abundance targets. |
| Photostability | Moderate | High | Alexa Fluor 647 is significantly more photostable than Cy5, making it the preferred choice for applications requiring repeated imaging or long exposure times.[1][4][6] |
| Water Solubility | High (due to sulfonation) | High (due to sulfonation) | Both are highly water-soluble, which is beneficial for enzymatic reactions and reducing aggregation. |
| pH Sensitivity | Low | Very Low | Alexa Fluor 647 is known for its exceptional pH insensitivity over a broad range, ensuring stable fluorescence in various buffer conditions.[6] |
| Signal-to-Noise Ratio | Good | Excellent | The superior brightness and photostability of Alexa Fluor 647 often translate to a higher signal-to-noise ratio in imaging applications. |
Experimental Protocols
The following is a generalized protocol for the enzymatic labeling of DNA probes using either this compound or Alexa Fluor 647 dUTP by PCR. This protocol can be adapted for other enzymatic methods like nick translation or random priming.
PCR-Based DNA Probe Labeling
This protocol is designed to generate a fluorescently labeled DNA probe of a specific sequence.
Materials:
-
DNA template (containing the sequence of interest)
-
Forward and reverse primers specific to the target sequence
-
Taq DNA polymerase (Note: Some high-fidelity polymerases may have reduced efficiency with modified dUTPs)[7]
-
10X PCR buffer
-
dNTP mix (dATP, dCTP, dGTP at 10 mM each)
-
dTTP (10 mM)
-
This compound or Alexa Fluor 647 dUTP (1 mM)
-
Nuclease-free water
-
PCR tubes
-
Thermocycler
-
DNA purification kit (e.g., PCR clean-up kit)
Procedure:
-
Prepare the PCR Reaction Mix:
-
In a sterile PCR tube, combine the following components. The ratio of labeled dUTP to unlabeled dTTP can be optimized for desired labeling density. A common starting point is a 1:2 or 1:3 ratio of labeled dUTP to dTTP.
-
10X PCR Buffer: 5 µL
-
dNTP mix (without dTTP): 1 µL
-
dTTP (10 mM): 0.5 µL
-
This compound or Alexa Fluor 647 dUTP (1 mM): 1.5 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10 ng/µL): 1 µL
-
Taq DNA Polymerase (5 U/µL): 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
-
Perform PCR Amplification:
-
Place the PCR tubes in a thermocycler and run the following program (annealing temperature and extension time should be optimized for your specific primers and amplicon length):
-
Initial Denaturation: 95°C for 3 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute/kb
-
-
Final Extension: 72°C for 5 minutes
-
Hold: 4°C
-
-
-
Purify the Labeled Probe:
-
Purify the PCR product using a PCR clean-up kit according to the manufacturer's instructions to remove unincorporated primers, dNTPs, and enzyme.
-
Elute the purified probe in an appropriate buffer (e.g., TE buffer).
-
-
Quantify and Assess Labeling Efficiency (Optional but Recommended):
-
Measure the absorbance of the purified probe at 260 nm (for DNA) and at the excitation maximum of the dye (~646-650 nm).
-
Calculate the concentration of the DNA and the dye to determine the degree of labeling (DOL).
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in the conceptualization of the experimental processes, the following diagrams generated using Graphviz (DOT language) illustrate the key workflows.
Caption: Workflow for enzymatic labeling of DNA probes via PCR.
Caption: Conceptual pathway from labeled probe to data analysis.
Conclusion
The choice between this compound and Alexa Fluor 647 dUTP will depend on the specific demands of the application. For routine applications where photostability is not a primary concern, this compound can be a cost-effective option. However, for quantitative and high-resolution imaging techniques that require robust and bright fluorophores, the superior photostability and brightness of Alexa Fluor 647 dUTP make it the more reliable choice, likely leading to higher quality data with improved signal-to-noise ratios. Researchers should consider the trade-offs between cost and performance to select the optimal reagent for their experimental needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Alexa Fluor Dyes Spanning the Visible and Infrared Spectrum—Section 1.3 | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.uci.edu [chem.uci.edu]
- 6. cancer.iu.edu [cancer.iu.edu]
- 7. biotium.com [biotium.com]
Navigating the Far-Red Spectrum: A Comparative Guide to Sulfo-Cy5 dUTP Alternatives for DNA Labeling
For researchers, scientists, and drug development professionals, the precise and robust labeling of DNA is a cornerstone of numerous applications, from fluorescence in situ hybridization (FISH) to microarray analysis. Sulfo-Cy5 dUTP has long been a staple for introducing far-red fluorescence. However, a new generation of fluorescently labeled nucleotides offers significant improvements in performance. This guide provides an objective, data-driven comparison of commercially available alternatives, empowering you to select the optimal reagent for your research needs.
This guide delves into the performance characteristics of prominent alternatives to this compound, including Alexa Fluor™ 647 dUTP, CF®647 dUTP, DY-647 dUTP, and Atto 647N dUTP. We will also explore indirect labeling strategies, such as those employing aminoallyl-dUTP and "click" chemistry, which provide enhanced flexibility and performance.
Performance Comparison of Far-Red dUTP Analogs
The selection of a fluorescent dUTP hinges on several key performance metrics: labeling efficiency, fluorescence intensity (brightness), and photostability. The following tables summarize the available quantitative data for this compound and its leading alternatives.
Spectroscopic and Photophysical Properties
The brightness of a fluorophore is a product of its molar extinction coefficient (its efficiency in absorbing light) and its fluorescence quantum yield (its efficiency in converting absorbed light into emitted light). Photostability, the ability to resist fading upon exposure to excitation light, is critical for applications requiring long or intense illumination.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Relative Brightness (ε x Φ) | Relative Photostability (% Initial Fluorescence Retained) |
| Sulfo-Cy5 | ~646 | ~662 | ~250,000 | ~0.20 | 50,000 | 55%[1] |
| Alexa Fluor™ 647 | ~650 | ~668 | ~270,000 | ~0.33 | 89,100 | 80%[1] |
| CF®647 | ~650 | ~665 | ~240,000 | ~0.20 | 48,000 | High (Qualitative) |
| DY-647 | ~653 | ~672 | ~250,000 | ~0.25 | 62,500 | More stable than Cy5[1] |
| Atto 647N | ~644 | ~669 | ~150,000 | ~0.65 | 97,500 | High (Qualitative)[2] |
Enzymatic Incorporation Efficiency
The efficiency with which a DNA polymerase can incorporate a modified dUTP is crucial for achieving a high degree of labeling. Studies have shown that the structure and charge of the attached fluorophore can significantly impact polymerase activity. Notably, dUTPs labeled with electroneutral zwitterionic analogues of Cy5 fluorophores have been found to be incorporated by Taq polymerase approximately one order of magnitude more effectively than those labeled with negatively charged analogues.[3][4]
Direct vs. Indirect DNA Labeling Strategies
Two primary strategies exist for fluorescently labeling DNA: direct and indirect labeling.
Direct Labeling Workflow
In direct labeling, a fluorescently modified dUTP is directly incorporated into the DNA strand during enzymatic synthesis.
Caption: Workflow for direct enzymatic DNA labeling.
Indirect Labeling Workflow (Two-Step)
Indirect labeling involves a two-step process. First, an amino-modified nucleotide (aminoallyl-dUTP) is incorporated into the DNA. Subsequently, an amine-reactive fluorescent dye is chemically conjugated to the incorporated amino groups.
Caption: Workflow for indirect two-step DNA labeling.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are representative protocols for common DNA labeling techniques using far-red fluorescent dUTPs.
Protocol 1: DNA Labeling by PCR
This protocol is adapted for the direct incorporation of a far-red dUTP, such as Alexa Fluor™ 647-dUTP, during PCR.
Materials:
-
DNA template
-
Forward and reverse primers (10 µM each)
-
dNTP mix (10 mM each dATP, dCTP, dGTP; 2.5 mM dTTP)
-
Far-red labeled dUTP (e.g., Alexa Fluor™ 647-dUTP, 1 mM)
-
Taq DNA polymerase and corresponding 10x reaction buffer
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a PCR tube, combine the following components on ice:
-
10x PCR Buffer: 5 µL
-
dNTP mix: 1 µL
-
Far-Red dUTP (1 mM): 1 µL
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
DNA Template (10-100 ng): 1 µL
-
Taq DNA Polymerase: 0.5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Thermal Cycling:
-
Initial Denaturation: 95°C for 2 minutes
-
30-35 Cycles:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds (optimize for primer pair)
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5 minutes
-
-
Purification: Purify the labeled PCR product using a PCR purification kit to remove unincorporated nucleotides.
Protocol 2: DNA Labeling by Nick Translation
This protocol is suitable for labeling dsDNA probes for applications like FISH.
Materials:
-
dsDNA (1 µg)
-
10x Nick Translation Buffer (0.5 M Tris-HCl, pH 7.5, 50 mM MgCl₂, 100 mM 2-mercaptoethanol)
-
dNTP mix (0.5 mM each dATP, dCTP, dGTP)
-
0.5 mM dTTP
-
1 mM Far-Red Labeled dUTP (e.g., this compound)
-
DNase I (diluted 1:1000 from a 1 mg/mL stock)
-
DNA Polymerase I (10 U/µL)
-
0.5 M EDTA, pH 8.0
-
Nuclease-free water
Procedure:
-
Reaction Setup: In a microcentrifuge tube on ice, combine:
-
dsDNA: 1 µg
-
10x Nick Translation Buffer: 5 µL
-
dNTP mix: 5 µL
-
dTTP (0.5 mM): 1 µL
-
Far-Red dUTP (1 mM): 2 µL
-
Nuclease-free water: to a final volume of 48 µL
-
-
Enzyme Addition: Add 1 µL of diluted DNase I and 1 µL of DNA Polymerase I. Mix gently.
-
Incubation: Incubate at 15°C for 1-2 hours.
-
Stopping the Reaction: Add 5 µL of 0.5 M EDTA to stop the reaction.
-
Purification: Purify the labeled DNA using a spin column or ethanol precipitation to remove unincorporated nucleotides.
Protocol 3: Indirect Labeling using Aminoallyl-dUTP and an Amine-Reactive Dye
This two-step protocol offers flexibility in the choice of fluorophore.
Step 1: Enzymatic Incorporation of Aminoallyl-dUTP (by PCR)
-
Set up a PCR reaction as described in Protocol 1, but with the following modifications to the nucleotide mix:
-
Use a dNTP mix containing a 2:1 ratio of aminoallyl-dUTP to dTTP (e.g., 10 mM dATP, dCTP, dGTP; 3.3 mM dTTP; 6.7 mM aminoallyl-dUTP).
-
-
Perform thermal cycling and purify the amine-modified PCR product.
Step 2: Chemical Labeling with an Amine-Reactive Dye
-
Resuspend the purified amine-modified DNA in 0.1 M sodium bicarbonate buffer, pH 9.0.
-
Add the amine-reactive far-red dye (e.g., Alexa Fluor™ 647 NHS ester) dissolved in DMSO. The optimal dye-to-DNA ratio should be determined empirically.
-
Incubate for 1 hour at room temperature in the dark.
-
Purify the labeled DNA from the unreacted dye using a spin column or ethanol precipitation.
Conclusion
For researchers seeking to move beyond this compound for far-red DNA labeling, a variety of high-performance alternatives are available. Alexa Fluor™ 647 and Atto 647N stand out for their superior brightness and photostability, which can lead to enhanced sensitivity and signal-to-noise ratios in demanding applications. The choice between direct and indirect labeling methods will depend on the specific experimental requirements, with indirect labeling offering greater flexibility in fluorophore selection. By carefully considering the performance data and experimental protocols presented in this guide, researchers can make an informed decision to optimize their DNA labeling experiments for the highest quality data.
References
- 1. researchgate.net [researchgate.net]
- 2. leica-microsystems.com [leica-microsystems.com]
- 3. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of Sulfo-Cy5 dUTP Labeled Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Sulfo-Cy5 dUTP labeled probes with alternative labeling methods, focusing on the critical aspect of probe specificity. The information presented is supported by experimental data drawn from various scientific sources and is intended to assist researchers in selecting the optimal probe labeling strategy for their specific applications, such as Fluorescence In Situ Hybridization (FISH).
Introduction to Probe Specificity
In hybridization-based assays like FISH, probe specificity is paramount. It refers to the ability of a labeled nucleic acid probe to bind exclusively to its intended target sequence, minimizing off-target binding that can lead to background noise and false-positive signals. A high signal-to-noise ratio is a key indicator of probe specificity and is crucial for the accurate detection and quantification of target molecules.
This compound is a fluorescently labeled deoxyuridine triphosphate that can be directly incorporated into DNA probes through enzymatic methods like PCR, nick translation, or random priming. Its sulfonated cyanine dye, Sulfo-Cy5, is a bright, photostable, and hydrophilic fluorophore. The hydrophilicity of the sulfo-group is a key feature expected to reduce non-specific binding by minimizing hydrophobic interactions with cellular components.
Comparison of Probe Labeling Methods
The specificity of a labeled probe is influenced by the labeling strategy. Here, we compare the direct labeling method using this compound with common alternative methods.
Quantitative Data Summary
The following table summarizes the expected performance of different probe labeling methods based on their inherent properties and data from comparative studies. The values are representative and can vary depending on the specific experimental conditions.
| Labeling Method | Fluorophore | Labeling Strategy | Signal Intensity | Background | Signal-to-Noise Ratio (SNR) |
| This compound | Sulfo-Cy5 | Direct Enzymatic | High | Low | High |
| Aminoallyl-dUTP + Cy5 NHS Ester | Cy5 | Indirect Chemical | High | Moderate | Moderate to High |
| Biotin-dUTP + Streptavidin-Cy5 | Cy5 | Indirect Affinity | Very High | Moderate to High | Moderate |
| Aminoallyl-dUTP + Alexa Fluor 647 NHS Ester | Alexa Fluor 647 | Indirect Chemical | Very High | Low to Moderate | High |
Note: Signal-to-Noise Ratio (SNR) is calculated as (Signal Intensity - Background Intensity) / Standard Deviation of the Background. A higher SNR indicates greater specificity.
Experimental Protocols for Specificity Validation
To quantitatively assess and compare the specificity of different labeled probes, a combination of in situ hybridization and dot blot assays can be employed.
Protocol 1: Quantitative Fluorescence In Situ Hybridization (FISH)
This protocol is designed to evaluate probe specificity in a cellular context.
1. Probe Preparation:
-
This compound Probe (Direct Labeling): Incorporate this compound during probe synthesis via PCR using a specific DNA template.
-
Indirectly Labeled Probes: Synthesize probes incorporating aminoallyl-dUTP or biotin-dUTP.
-
For aminoallyl probes, subsequently label with Cy5 NHS ester or Alexa Fluor 647 NHS ester.
-
For biotinylated probes, use a fluorescently labeled streptavidin conjugate for detection.
-
2. Cell Preparation:
-
Culture and fix cells on microscope slides according to standard cytogenetic protocols.
3. Hybridization:
-
Denature the cellular DNA and the labeled probes.
-
Hybridize the probes to the target cells overnight in a humidified chamber.
4. Washing:
-
Perform stringent washes to remove unbound and non-specifically bound probes.
5. Detection (for indirect probes):
-
For biotinylated probes, incubate with streptavidin-Cy5.
-
Wash to remove unbound streptavidin conjugate.
6. Imaging and Analysis:
-
Acquire images using a fluorescence microscope with appropriate filter sets for the specific fluorophore.
-
Quantify the fluorescence intensity of the specific signal and the background in non-target areas using image analysis software (e.g., ImageJ).
-
Calculate the Signal-to-Noise Ratio (SNR) for each probe.
Protocol 2: Dot Blot Assay for Nucleic Acid Probes
This in vitro assay provides a rapid method to assess the binding specificity of a probe to its target DNA.
1. Membrane Preparation:
-
Spot serial dilutions of target and non-target DNA onto a nitrocellulose or nylon membrane.
2. Pre-hybridization:
-
Block the membrane to prevent non-specific probe binding.
3. Hybridization:
-
Incubate the membrane with the labeled probe in a hybridization buffer.
4. Washing:
-
Wash the membrane under stringent conditions to remove unbound probe.
5. Detection:
-
For directly labeled probes, visualize the fluorescence directly using an appropriate imaging system.
-
For indirectly labeled probes, perform the necessary detection steps (e.g., incubation with streptavidin-conjugate).
6. Analysis:
-
Quantify the signal intensity of each dot.
-
Compare the signal from the target DNA dots to the non-target DNA dots to determine specificity.
Signaling Pathways and Experimental Workflows
Probe Labeling and Hybridization Workflow
The following diagram illustrates the general workflow for probe labeling and its application in FISH.
Caption: Workflow for direct labeling of FISH probes and subsequent analysis.
Comparison of Direct and Indirect Labeling
This diagram illustrates the fundamental difference between direct and indirect probe labeling strategies.
Caption: Comparison of direct and indirect labeling principles.
Conclusion
The choice of probe labeling method significantly impacts the specificity and overall success of hybridization-based assays. Direct enzymatic labeling with This compound offers a streamlined workflow and is expected to provide high specificity due to the hydrophilic nature of the Sulfo-Cy5 dye, which minimizes non-specific interactions. While indirect methods can offer signal amplification, they introduce additional steps and potential sources of background. For applications demanding high precision and a low background, direct labeling with this compound presents a compelling option. Researchers are encouraged to perform validation experiments, such as the quantitative FISH and dot blot assays detailed in this guide, to determine the optimal labeling strategy for their specific experimental system and research goals.
A Comparative Guide to Measuring the Labeling Efficiency of Sulfo-Cy5 dUTP and Its Alternatives
For researchers, scientists, and drug development professionals engaged in the fluorescent labeling of nucleic acids, the choice of a suitable fluorescent deoxynucleoside triphosphate (dNTP) is critical to experimental success. This guide provides an objective comparison of Sulfo-Cy5 dUTP with other common alternatives, focusing on labeling efficiency and the practical aspects of its measurement. Experimental data from various studies are presented to support these comparisons, alongside detailed protocols for key labeling and quantification techniques.
Performance Comparison of Fluorescent dUTPs
The efficiency of enzymatic incorporation of a fluorescently labeled dUTP is a key performance metric. It is influenced by several factors including the structure of the fluorophore, the length of the linker arm connecting the dye to the nucleotide, and the DNA polymerase used. While direct head-to-head comparisons of enzymatic incorporation rates across all dye families under identical conditions are scarce in the literature, a comparative overview can be constructed from existing studies.
| Fluorescent dUTP | Labeling Method | Polymerase | Reported Labeling Efficiency/Performance | Reference |
| This compound | Rolling Circle Amplification (RCA) | phi29 DNA polymerase | Lower incorporation effectiveness compared to Sulfo-Cy3-dUTP. | [1] |
| Cy5-dUTP (general) | Nick Translation | DNA Polymerase I | Achievable labeling density of 20-40 dyes per kilobase. | [2][3][4] |
| Cy5-dUTP (electrically neutral analog) | PCR | Taq Polymerase | Approximately one order of magnitude more effective incorporation than negatively charged Cy5-dUTP. | [5] |
| Alexa Fluor 647 (as a dye for DNA labeling) | Microarray Hybridization | - | Less photostable than ATTO 647N but more stable than Cy5 when exposed to ozone. Lower signal intensity than Cy5 and ATTO 647N in this specific application, potentially due to its negative charge. | |
| ATTO 647N (as a dye for DNA labeling) | Microarray Hybridization | - | Highest photostability and resistance to ozone among Cy5 and Alexa Fluor 647. Produced the highest fluorescence signal intensity in this context. | |
| Cy3-dUTP (with long linker) | PCR | Taq Polymerase | Up to 28% of possible thymidine sites substituted. | [6] |
Key Insights from Comparative Data:
-
Charge Influence: The charge of the fluorophore can significantly impact incorporation efficiency. A study comparing various Cy5-dUTP derivatives found that electrically neutral (zwitterionic) analogues were incorporated by Taq polymerase approximately one order of magnitude more effectively than negatively charged versions.[5] This is a crucial consideration as this compound is negatively charged due to its sulfonate groups.
-
Linker Arm Length: Longer linker arms between the dye and the dUTP can increase incorporation efficiency by reducing steric hindrance for the DNA polymerase.[6]
-
Photostability and Brightness: While direct enzymatic incorporation data is limited, comparisons of the dyes themselves are informative. In microarray experiments, ATTO 647N was found to be more photostable and provided a higher signal intensity than both Cy5 and Alexa Fluor 647. For protein labeling, Alexa Fluor dyes have been shown to be significantly more photostable and less prone to the self-quenching that can affect Cy dyes at high labeling densities.[7]
Experimental Protocols
Accurate measurement of labeling efficiency is paramount for reproducible experiments. Below are detailed protocols for common DNA labeling techniques and methods for quantifying the incorporation of fluorescent dUTPs.
Enzymatic Labeling of DNA
1. Polymerase Chain Reaction (PCR) Labeling
This method allows for simultaneous amplification and labeling of a specific DNA sequence.
-
Materials:
-
Taq DNA polymerase (Note: dUTP can inhibit archaeal polymerases like Pfu)
-
10X PCR buffer
-
dNTP mix (dATP, dCTP, dGTP)
-
Unlabeled dTTP
-
This compound (or alternative fluorescent dUTP)
-
DNA template
-
Forward and reverse primers
-
Nuclease-free water
-
-
Protocol:
-
Set up a PCR reaction mix. The ratio of fluorescent dUTP to unlabeled dTTP is critical and should be optimized. A common starting point is a 1:2 or 1:3 ratio (e.g., 50 µM fluorescent dUTP and 100 µM dTTP).
-
Add template DNA and primers.
-
Add Taq DNA polymerase.
-
Perform thermal cycling appropriate for the primers and template.
-
Analyze the labeled product by gel electrophoresis and/or spectrophotometry.
-
2. Nick Translation
This method uses DNase I to create nicks in a double-stranded DNA template, which are then filled in by DNA Polymerase I using labeled dNTPs.
-
Materials:
-
DNA Polymerase I
-
DNase I
-
10X Nick Translation buffer
-
dNTP mix (dATP, dCTP, dGTP)
-
Unlabeled dTTP
-
This compound (or alternative)
-
dsDNA template
-
Nuclease-free water
-
-
Protocol:
-
Combine the dsDNA template, 10X buffer, dNTP mix (with the desired ratio of labeled to unlabeled dUTP), and water.
-
Add a freshly diluted mixture of DNase I and DNA Polymerase I.
-
Incubate at 15°C for 1-2 hours.
-
Stop the reaction by adding EDTA.
-
Purify the labeled DNA to remove unincorporated nucleotides.
-
Quantification of Labeling Efficiency
1. Spectrophotometric Method
This method determines the ratio of dye molecules to DNA bases.
-
Protocol:
-
Purify the labeled DNA from unincorporated fluorescent dUTPs.
-
Measure the absorbance of the sample at 260 nm (for DNA) and at the absorbance maximum of the dye (e.g., ~650 nm for Cy5).
-
Calculate the concentration of the DNA and the dye using the Beer-Lambert law (A = εcl), where A is absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length.
-
Molar extinction coefficient for dsDNA at 260 nm ≈ 50,000 M⁻¹cm⁻¹ per base pair.
-
Molar extinction coefficient for Sulfo-Cy5 at ~650 nm ≈ 250,000 M⁻¹cm⁻¹.
-
-
Correct the A260 reading for the dye's contribution at that wavelength. The correction factor (CF) for Cy5 is approximately 0.05 (A_corrected_DNA = A260 - A_dye * CF).
-
Calculate the base-to-dye ratio.
-
2. Gel-Based Analysis
This method provides a qualitative or semi-quantitative assessment of labeling.
-
Protocol:
-
Run the labeled DNA product on an agarose gel alongside an unlabeled control.
-
Visualize the gel using a fluorescence imager with the appropriate excitation and emission filters for the dye. The labeled DNA band should be fluorescent.
-
The incorporation of bulky fluorescent dyes often causes a noticeable electrophoretic mobility shift (the labeled band will run slower) compared to the unlabeled control. The intensity of the fluorescence can be used for semi-quantitative comparison.
-
After fluorescence imaging, the gel can be post-stained with a DNA stain (e.g., ethidium bromide or SYBR Green) to visualize all DNA, including the unlabeled control and any unlabeled product.
-
Visualizing Experimental Workflows
To clarify the relationships between different experimental stages, the following diagrams have been generated using the DOT language.
Caption: Workflow for PCR-based DNA labeling.
Caption: Workflow for quantifying labeling efficiency.
References
- 1. Rolling circle amplification with fluorescently labeled dUTP-balancing the yield and degree of labeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An evaluation of a new series of fluorescent dUTPs for fluorescence in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of Novel Fluorescent Cyanine Nucleotides: Hybridization Analysis of Labeled PCR Products Using a Biochip (Journal Article) | OSTI.GOV [osti.gov]
- 6. Directly labeled DNA probes using fluorescent nucleotides with different length linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Fluorescent Dye Photostability: Sulfo-Cy5 dUTP in Focus
For researchers, scientists, and professionals in drug development, the selection of fluorescent dyes is a critical decision that profoundly impacts the quality and reliability of experimental data. Among the myriad of choices, cyanine dyes, particularly Cy5, have become indispensable for a wide array of applications, including fluorescence microscopy, DNA sequencing, and flow cytometry. A crucial parameter influencing the performance of these dyes is their photostability—the ability to resist degradation upon exposure to light. This guide provides a comprehensive comparison of the photostability of Sulfo-Cy5 dUTP against other common cyanine dyes and alternative fluorophores.
The Importance of Photostability
In fluorescence-based experiments, particularly those involving long-term imaging or high-intensity light sources, photobleaching—the irreversible destruction of a fluorophore—can be a significant limiting factor. It leads to a diminished signal over time, affecting the accuracy of quantitative measurements and the overall quality of imaging data. Therefore, selecting a highly photostable dye is paramount for achieving reliable and reproducible results.
This compound: A Closer Look
This compound is a derivative of the cyanine dye Cy5 that has been modified with sulfonate groups and conjugated to deoxyuridine triphosphate (dUTP) for enzymatic incorporation into DNA. The addition of sulfonate groups significantly increases the dye's water solubility, which in turn reduces its tendency to aggregate.[1][2] Dye aggregation can lead to fluorescence quenching and a decrease in photostability; thus, sulfonation is a key strategy for improving the performance of cyanine dyes in aqueous environments.[3]
Comparative Photostability of Cyanine Dyes and Alternatives
While direct quantitative comparisons of a wide range of fluorescently labeled dUTPs under identical conditions are limited in published literature, a significant body of research has compared the photostability of the fluorophores themselves. It is generally accepted that the photostability of the dye is the primary determinant of the labeled nucleotide's performance.
The following table summarizes the relative photostability of Sulfo-Cy5 and other relevant fluorescent dyes. It's important to note that photostability can be influenced by various factors, including the local chemical environment, buffer composition, and the intensity of the excitation light.
| Fluorescent Dye | Relative Photostability (% Initial Fluorescence Retained) | Key Characteristics |
| Sulfo-Cy5 | Good | Water-soluble and less prone to aggregation than non-sulfonated Cy5.[1] Photostability can be lower than some alternatives like Alexa Fluor and ATTO dyes. |
| Cy5 | Fair to Good | Prone to photobleaching and can form blue-shifted derivatives upon intense light exposure.[4] |
| Cy3 | Fair | Generally considered less photostable than Cy5 and its longer-wavelength counterparts. |
| Alexa Fluor 647 | Excellent | Significantly more photostable than Cy5, leading to longer observation times and more reliable quantification.[4][5] Retains about 80% of initial fluorescence in some studies, compared to 55% for Cy5 under similar conditions.[4] |
| ATTO 647N | Excellent | Marketed as having high thermal and photostability, suitable for single-molecule detection and super-resolution microscopy.[6][7] |
| Sulfo-Cy5.5 | Good to Excellent | The additional fused aromatic ring in the Cy5.5 structure can increase photostability compared to Cy5.[8] |
| Sulfo-Cy7 | Good | As a longer-wavelength cyanine dye, it can exhibit good photostability. |
Experimental Protocol for Assessing Photostability
To quantitatively assess and compare the photostability of fluorescently labeled dUTPs, a standardized protocol is essential. The following methodology outlines a common approach for measuring the rate of fluorescence decay under continuous illumination.
Objective: To determine the photobleaching rate of fluorescently labeled dUTP incorporated into DNA.
Materials:
-
Fluorescently labeled dUTPs of interest (e.g., this compound, Alexa Fluor 647 dUTP, etc.)
-
DNA template and primer for PCR or nick translation
-
DNA polymerase (e.g., Taq polymerase)
-
Standard PCR or nick translation buffer components
-
Purification kit for labeled DNA
-
Fluorescence microscope with a stable, high-intensity light source (e.g., laser) and appropriate filter sets for the dyes being tested.
-
Digital camera for image acquisition
-
Image analysis software
Methodology:
-
Enzymatic Labeling of DNA:
-
Set up a PCR or nick translation reaction to incorporate the fluorescently labeled dUTPs into a DNA probe of a defined length. Ensure that the concentration of the labeled dUTP is optimized for efficient incorporation without inhibiting the polymerase.
-
Use identical reaction conditions for all the dyes being compared.
-
-
Purification of Labeled DNA:
-
Purify the fluorescently labeled DNA probes from unincorporated nucleotides and enzymes using a suitable purification kit (e.g., spin column-based).
-
Elute the purified probes in a standard buffer (e.g., TE buffer).
-
-
Sample Preparation for Microscopy:
-
Immobilize the purified, labeled DNA probes on a microscope slide or coverslip. This can be achieved through various methods, such as biotin-streptavidin interactions or chemical cross-linking to a treated surface.
-
Ensure a consistent and uniform density of immobilized DNA for all samples.
-
-
Image Acquisition and Photobleaching:
-
Mount the sample on the fluorescence microscope.
-
Locate a field of view with a good density of fluorescent spots.
-
Set the microscope parameters (e.g., laser power, exposure time, camera gain) and keep them constant for all experiments.
-
Acquire an initial image (t=0).
-
Continuously illuminate the sample with the excitation light source.
-
Acquire a time-lapse series of images at regular intervals until the fluorescence signal has significantly decayed.
-
-
Data Analysis:
-
Using image analysis software, measure the mean fluorescence intensity of a defined region of interest (or individual spots) at each time point.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent spots.
-
Normalize the fluorescence intensity at each time point to the initial intensity at t=0.
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay can be fitted to an exponential function to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value), which serves as a quantitative measure of photostability.
-
Visualizing the Photobleaching Pathway and Experimental Workflow
To better understand the processes involved, the following diagrams, created using the DOT language, illustrate the general mechanism of cyanine dye photobleaching and the experimental workflow for its assessment.
Caption: Simplified Jablonski diagram illustrating the primary photobleaching pathway for many cyanine dyes.
Caption: Workflow for the assessment of fluorophore photostability.
Conclusion
The photostability of a fluorescent dye is a critical factor that can significantly influence the outcome of an experiment. While this compound offers the advantage of increased water solubility and reduced aggregation, alternative fluorophores such as Alexa Fluor 647 and ATTO 647N generally exhibit superior photostability.[4][6][9] For applications that demand prolonged or intense illumination, these alternatives may provide more robust and reliable data. The choice of the optimal fluorescently labeled dUTP will ultimately depend on the specific requirements of the experiment, including the imaging modality, the desired duration of observation, and the level of quantitative accuracy needed. By carefully considering the photostability characteristics of different dyes and employing standardized protocols for their evaluation, researchers can enhance the quality and reproducibility of their fluorescence-based studies.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Sulfo Cyanine5 Dye | AxisPharm [axispharm.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 7. ATTO and alternative dye [biosyn.com]
- 8. Pentamethine Sulfobenzoindocyanine Dyes with Low Net Charge States and High Photostability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
Performance of DNA Polymerases with Sulfo-Cy5 dUTP: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The enzymatic incorporation of fluorescently labeled nucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from DNA sequencing and PCR to fluorescence in situ hybridization (FISH). The choice of DNA polymerase is critical for the efficient incorporation of bulky, modified nucleotides such as Sulfo-Cy5 dUTP. This guide provides an objective comparison of the performance of different DNA polymerases with this compound, supported by experimental data from various studies.
Key Performance Parameters
The efficiency of a DNA polymerase in utilizing this compound is influenced by several factors, including the enzyme's active site structure, proofreading activity, and the nature of the fluorescent dye and linker. Key performance indicators include:
-
Incorporation Efficiency: The ability of the polymerase to recognize and incorporate the modified nucleotide into a growing DNA strand.
-
Processivity: The number of nucleotides a polymerase can add before dissociating from the template.
-
Yield of Full-Length Product: The ability to generate complete, fluorescently labeled DNA strands.
-
Inhibition: The potential for the modified nucleotide to inhibit the polymerase's activity.
Comparative Performance of DNA Polymerases
The incorporation of fluorescently labeled nucleotides is highly dependent on the specific DNA polymerase used.[1][2][3] Studies have shown that polymerases from different families exhibit varying efficiencies with modified dNTPs. For instance, Taq and Vent exo- DNA polymerases have been demonstrated to be efficient at incorporating a variety of fluorescently labeled nucleotides.[1][2][3]
The charge of the fluorophore on the dUTP can also significantly impact incorporation efficiency. Research on dUTPs conjugated with Cy5 analogues has shown that Taq polymerase uses electroneutral zwitterionic analogues approximately one order of magnitude more effectively than negatively charged analogues.[4][5] Another study comparing the efficiency of PCR amplification with dUTPs modified with Cy5 dye analogs by seven different DNA polymerases (Taq, Tth, Pfu, Vent, Deep Vent, Vent (exo-), and Deep Vent (exo-)) found that Tth and Pfu polymerases were among the most efficient with a neutrally charged Cy5 dUTP analogue.[6][7]
While direct quantitative data for this compound across a wide range of polymerases in a single study is limited, the following table summarizes the general performance characteristics based on available literature for related Cy5-labeled dUTPs.
| DNA Polymerase Family | Specific Enzyme Examples | Proofreading (3'→5' exo) | General Performance with Cy5-dUTP Analogues | Key Considerations |
| Family A | Taq Polymerase | No | Moderate to High | Performance is sensitive to the charge of the Cy5 dye; prefers electroneutral analogues.[4][5] |
| Klenow Fragment (exo-) | No | Low to Moderate | Can incorporate some modified nucleotides but may not be as efficient as thermostable polymerases for PCR-based applications.[8][9] | |
| Family B | Pfu Polymerase | Yes | Moderate to High | Generally shows good performance with modified dNTPs.[6][7][10] Proofreading activity may impact yield. |
| Vent® (exo-) Polymerase | No | High | Known for its ability to incorporate a variety of modified nucleotides.[1][2][3][11] The lack of exonuclease activity can be advantageous for yield. | |
| KOD Polymerase | Yes | Moderate | Has been shown to be effective in incorporating various modified nucleotides.[12] |
Note: The performance can be application-specific and influenced by the reaction conditions, including buffer composition and the concentration of the modified nucleotide.
Experimental Protocols
Below are detailed methodologies for key experiments to evaluate the performance of different DNA polymerases with this compound.
Primer Extension Assay for Incorporation Efficiency
This assay directly measures the ability of a polymerase to incorporate this compound.
Materials:
-
DNA Polymerase to be tested
-
10X Reaction Buffer for the respective polymerase
-
DNA template (e.g., a short single-stranded oligonucleotide)
-
Primer (fluorescently labeled at the 5' end with a different fluorophore, e.g., FAM, for detection)
-
dNTP mix (dATP, dCTP, dGTP)
-
This compound
-
dTTP (for control)
-
Nuclease-free water
-
Stop solution (e.g., 95% formamide, 20 mM EDTA)
-
Polyacrylamide gel (denaturing)
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Annealing: Anneal the primer to the template by mixing them in a 1:1.2 molar ratio in the reaction buffer, heating to 95°C for 5 minutes, and then slowly cooling to room temperature.
-
Reaction Setup: Prepare the reaction mixtures on ice. For a 20 µL reaction:
-
2 µL 10X Reaction Buffer
-
1 µL Annealed primer/template (10 µM)
-
1 µL dNTP mix (10 mM each of dATP, dCTP, dGTP)
-
1 µL this compound (at desired concentration, e.g., 1 mM) or dTTP for control
-
X µL DNA Polymerase (e.g., 1 unit)
-
Nuclease-free water to 20 µL
-
-
Incubation: Incubate the reactions at the optimal temperature for the specific DNA polymerase for a set time (e.g., 10-30 minutes).
-
Quenching: Stop the reaction by adding an equal volume of stop solution.
-
Analysis: Denature the samples by heating at 95°C for 5 minutes and then place them on ice. Separate the products on a denaturing polyacrylamide gel.
-
Visualization: Scan the gel using a fluorescence imager capable of detecting both the primer label and Cy5. The appearance of a longer, Cy5-labeled product indicates successful incorporation. The intensity of the band can be quantified to compare efficiencies.
PCR-Based Assay for Overall Performance
This assay evaluates the ability of a polymerase to sustain amplification using this compound, providing insights into both incorporation and processivity.
Materials:
-
DNA Polymerase to be tested
-
10X PCR Buffer
-
DNA template (e.g., a plasmid or genomic DNA)
-
Forward and Reverse primers
-
dNTP mix (dATP, dCTP, dGTP)
-
This compound
-
dTTP
-
Nuclease-free water
-
Agarose gel
-
Gel electrophoresis system and imaging equipment
Protocol:
-
Reaction Setup: Prepare PCR reactions with varying ratios of this compound to dTTP (e.g., 1:3, 1:1, 3:1, and full substitution). For a 50 µL reaction:
-
5 µL 10X PCR Buffer
-
1 µL DNA Template (1-10 ng)
-
1 µL Forward Primer (10 µM)
-
1 µL Reverse Primer (10 µM)
-
1 µL dNTP mix (10 mM each of dATP, dCTP, dGTP)
-
X µL this compound and Y µL dTTP (to a final concentration of 200 µM each)
-
0.5 µL DNA Polymerase (e.g., 2.5 units)
-
Nuclease-free water to 50 µL
-
-
Thermocycling: Perform PCR with appropriate cycling conditions for the template and polymerase.
-
Analysis: Analyze the PCR products on an agarose gel.
-
Visualization: Visualize the DNA bands using a UV transilluminator (for intercalating dyes like ethidium bromide) and a fluorescence imager with a Cy5 filter. The presence and intensity of the Cy5-labeled PCR product indicate the polymerase's performance.
Visualizations
Caption: Experimental workflow for evaluating DNA polymerase performance.
Caption: Mechanism of fluorescent nucleotide incorporation by DNA polymerase.
References
- 1. abcam.com [abcam.com]
- 2. youtube.com [youtube.com]
- 3. tandfonline.com [tandfonline.com]
- 4. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dUTPs conjugated with zwitterionic Cy3 or Cy5 fluorophore analogues are effective substrates for DNA amplification and labelling by Taq polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Non-Covalent Interactions between dUTP C5-Substituents and DNA Polymerase Decrease PCR Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Klenow Fragment Discriminates Against the Incorporation of the Hyperoxidized dGTP Lesion Spiroiminodihydantoin into DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Exploration of factors driving incorporation of unnatural dNTPS into DNA by Klenow fragment (DNA polymerase I) and DNA polymerase alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pfu DNA Polymerase [promega.kr]
- 11. neb.com [neb.com]
- 12. Study on Suitability of KOD DNA Polymerase for Enzymatic Production of Artificial Nucleic Acids Using Base/Sugar Modified Nucleoside Triphosphates - PMC [pmc.ncbi.nlm.nih.gov]
Sulfo-Cy5 dUTP: A Comparative Analysis of Signal-to-Noise Ratio for High-Performance Imaging
In the realm of molecular biology and diagnostics, the choice of fluorophore is a critical determinant of experimental success, directly impacting the sensitivity and clarity of results. For researchers, scientists, and drug development professionals utilizing techniques such as fluorescent in situ hybridization (FISH), microarrays, and other enzymatic DNA labeling methods, a high signal-to-noise ratio is paramount. This guide provides an objective comparison of Sulfo-Cy5 dUTP against other commonly used fluorescently labeled deoxynucleotides, supported by available data and detailed experimental methodologies.
This compound is a modified deoxyuridine triphosphate that is enzymatically incorporated into DNA. It features the sulfonated cyanine dye, Sulfo-Cy5, a bright, far-red emitting fluorophore.[1][2] The sulfonation of the cyanine dye significantly increases its water solubility, which in turn reduces the tendency for aggregation and non-specific binding, factors that can contribute to background noise.[3][]
Quantitative Performance Comparison
The signal-to-noise ratio (S/N) is a key metric for evaluating fluorophore performance, representing the strength of the specific fluorescent signal relative to the background fluorescence. While direct head-to-head S/N ratio comparisons for a wide range of dUTP-conjugated fluorophores are not extensively published in single studies, we can infer performance from the known characteristics of the parent dyes in similar applications.
Several factors influence the S/N ratio, including the fluorophore's brightness (a product of its extinction coefficient and quantum yield), its photostability, and its propensity for non-specific binding. The following table summarizes the performance characteristics of Sulfo-Cy5 and other commonly used fluorophores.
| Fluorophore Core | Excitation Max (nm) | Emission Max (nm) | Relative Brightness | Photostability | Key Considerations for S/N Ratio |
| Sulfo-Cy5 | ~646-651 | ~662-670 | High | Moderate | Good water solubility reduces background from aggregation.[3][] Prone to photobleaching and ozone degradation, which can lower the signal.[5][6] |
| Alexa Fluor 647 | ~650 | ~668 | Very High | High | Generally considered brighter and more photostable than Cy5.[7][8] Exhibits less self-quenching at high degrees of labeling, leading to a stronger signal.[7][9] |
| Cy3 | ~550 | ~570 | High | Moderate | A bright and widely used fluorophore, but less photostable than Alexa Fluor counterparts.[5][10] |
| Alexa Fluor 546 | ~556 | ~573 | Very High | High | Offers superior photostability compared to Cy3, contributing to a more stable signal over time.[11] |
| FITC | ~494 | ~518 | Moderate | Low | Prone to rapid photobleaching and its fluorescence is pH-sensitive, which can lead to signal instability.[12] |
| TRITC | ~557 | ~576 | Moderate | Low | Suffers from significant photobleaching, limiting its use in applications requiring prolonged exposure. |
| Atto 647N | ~644 | ~669 | Very High | High | Known for high photostability and brightness, making it a strong alternative to Cy5 and Alexa Fluor 647.[5] |
Experimental Protocols
To provide a framework for the direct comparison of signal-to-noise ratios between different fluorophore-labeled dUTPs, a detailed experimental protocol is outlined below. This protocol for enzymatic labeling can be adapted for applications such as FISH or microarray analysis.
Protocol: Enzymatic Labeling of DNA for Signal-to-Noise Ratio Comparison
1. Probe Preparation:
-
Design and synthesize a DNA probe (e.g., for a specific gene target in FISH).
-
Resuspend the unlabeled probe in nuclease-free water to a stock concentration of 1 µg/µL.
2. Enzymatic Labeling Reaction:
-
Set up separate labeling reactions for each fluorophore-labeled dUTP to be tested (e.g., this compound, Alexa Fluor 647 dUTP, etc.).
-
In a PCR tube, combine the following components:
-
DNA Probe: 1 µg
-
10X dNTP Mix (without dTTP): 5 µL
-
Fluorophore-labeled dUTP (1 mM): 1 µL
-
Unlabeled dTTP (1 mM): 2 µL (adjust ratio as needed to optimize labeling density)
-
DNA Polymerase (e.g., Nick Translation Polymerase, Terminal deoxynucleotidyl Transferase): 1 µL
-
10X Reaction Buffer: 5 µL
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubate the reaction at the optimal temperature for the chosen polymerase (e.g., 15°C for Nick Translation, 37°C for TdT) for 2 hours.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM or by heating to 65°C for 10 minutes.
3. Purification of Labeled Probe:
-
Purify the labeled DNA probe from unincorporated nucleotides using a spin column or ethanol precipitation.[13]
-
Resuspend the purified probe in a suitable hybridization buffer.
4. Hybridization (Example: FISH on fixed cells):
-
Prepare slides with fixed and permeabilized cells.
-
Apply the labeled probe to the slide, cover with a coverslip, and seal.
-
Denature the probe and target DNA by heating the slide at 75°C for 5 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
5. Washing:
-
Wash the slides to remove the unbound probe. A typical washing series might be:
-
2x SSC with 0.1% Tween-20 at 42°C for 5 minutes.
-
0.1x SSC at 60°C for 5 minutes.
-
2x SSC at room temperature for 5 minutes.
-
6. Mounting and Imaging:
-
Mount the slides with an antifade mounting medium containing DAPI for nuclear counterstaining.
-
Image the slides using a fluorescence microscope equipped with appropriate filter sets for each fluorophore.
-
Use identical exposure times and laser power settings across all slides for a valid comparison.
7. Signal-to-Noise Ratio Calculation:
-
For each image, measure the mean fluorescence intensity of the specific signal (e.g., the FISH spot).
-
Measure the mean fluorescence intensity of a background region within the same cell that does not contain the specific signal.
-
Calculate the signal-to-noise ratio using the formula:
-
S/N = (Mean Signal Intensity) / (Mean Background Intensity)
-
Signaling Pathways and Workflows
The selection and application of a fluorescently labeled dUTP is a key step in various molecular biology workflows. The following diagrams illustrate the general workflow for enzymatic DNA labeling and a typical indirect immunofluorescence staining protocol where fluorescently labeled nucleotides could be used in techniques like in situ hybridization.
Conclusion
For most applications requiring high sensitivity and photostability, Alexa Fluor 647 often emerges as a superior choice to Sulfo-Cy5 due to its increased brightness and resistance to photobleaching and self-quenching.[7][9] However, this compound remains a viable and cost-effective option, particularly in experiments where prolonged imaging times are not required. The enhanced water solubility of Sulfo-Cy5 is a distinct advantage in minimizing background noise from dye aggregation.[3][] Ultimately, the optimal fluorophore choice will depend on the specific experimental requirements, including the instrumentation available, the need for multiplexing, and the desired level of sensitivity. The provided protocol offers a robust framework for researchers to empirically determine the best-performing fluorophore for their specific application.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | BroadPharm [broadpharm.com]
- 3. lumiprobe.com [lumiprobe.com]
- 5. Analysis of Fluorescent Dyes Used for Labeling DNA in Microarray Experiments [sigmaaldrich.com]
- 6. Microarray Scanner Performance Over a Five-Week Period as Measured With Cy5 and Cy3 Serial Dilution Slides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Application of four dyes in gene expression analyses by microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorophores for Confocal Microscopy [evidentscientific.com]
- 12. Assessing the Sensitivity of Commercially Available Fluorophores to the Intracellular Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. docs.aatbio.com [docs.aatbio.com]
A Comparative Guide to Sulfo-Cy5 dUTP Labeled Probes for Cross-Reactivity Testing
For researchers, scientists, and drug development professionals seeking to optimize their in situ hybridization and microarray analyses, the choice of probe labeling methodology is critical to achieving high specificity and minimal cross-reactivity. This guide provides an objective comparison of Sulfo-Cy5 dUTP labeled probes against common alternatives, namely Biotin-dUTP and Digoxigenin (DIG)-dUTP, with a focus on performance in cross-reactivity testing. The information presented is supported by a synthesis of established experimental protocols.
Directly labeled fluorescent probes, such as those using this compound, offer a streamlined workflow by eliminating the need for secondary detection steps. This contrasts with indirect methods that rely on the high-affinity interaction between a hapten (like biotin or DIG) and a labeled binding partner (like streptavidin or an anti-DIG antibody). While indirect methods can provide signal amplification, they also introduce additional layers where non-specific binding can occur, potentially increasing background and cross-reactivity.
Performance Comparison of Probe Labeling Methods
The selection of a probe labeling strategy significantly impacts the signal-to-noise ratio and specificity of an assay. While direct head-to-head quantitative data on the cross-reactivity of this compound versus biotin and DIG is not extensively published in comparative studies, the performance characteristics can be inferred from the methodologies and troubleshooting literature.
| Feature | This compound (Direct) | Biotin-dUTP (Indirect) | DIG-dUTP (Indirect) |
| Detection Method | Single-step fluorescence detection. | Multi-step detection with fluorescently labeled streptavidin. | Multi-step detection with fluorescently or enzymatically labeled anti-DIG antibodies. |
| Workflow Simplicity | High (fewer incubation and wash steps). | Moderate (requires secondary detection steps). | Moderate (requires secondary detection steps). |
| Potential for Cross-Reactivity | Lower (fewer reagents involved). | Higher (endogenous biotin can cause background; streptavidin can bind non-specifically).[1] | Moderate (generally lower non-specific binding than biotin). |
| Signal Amplification | None inherent to the label. | High (signal amplification is a key advantage).[2] | High (signal amplification is a key advantage). |
| Photostability | Good, but susceptible to photobleaching like other cyanine dyes. | Dependent on the fluorophore conjugated to streptavidin. | Dependent on the fluorophore conjugated to the antibody. |
Experimental Protocols
Detailed methodologies for probe labeling and fluorescence in situ hybridization (FISH) are provided below. These protocols are generalized and may require optimization for specific applications.
Probe Labeling Protocols
Enzymatic incorporation is a common method for generating labeled DNA probes. Nick translation and Polymerase Chain Reaction (PCR) are two widely used techniques.
1. Nick Translation for Sulfo-Cy5, Biotin, or DIG Labeled Probes:
This method creates nicks in the DNA backbone, which are then filled in by DNA Polymerase I using a mix of labeled and unlabeled dNTPs.
Reagents:
-
10X Nick Translation Buffer (0.5 M Tris-HCl, 50 mM MgCl₂, 0.5 mg/ml BSA)
-
10X dNTP Mix (e.g., 0.5 mM each of dATP, dCTP, dGTP, 0.1 mM dTTP)
-
Labeled dUTP (Sulfo-Cy5-dUTP, Biotin-16-dUTP, or DIG-11-dUTP) at 1 mM
-
DNase I (10 U/μl)
-
DNA Polymerase I (10 U/μl)
-
Template DNA (1 µg)
Procedure:
-
In a microcentrifuge tube, combine 1 µg of DNA, 5 µl of 10X nick translation buffer, 5 µl of 10X dNTP mix, and 2 µl of labeled dUTP. Adjust the final volume to 50 µl with nuclease-free water.
-
Add 1.5 µl of DNA Polymerase I and an optimized amount of DNase I (typically a 1:1000 to 1:10000 dilution).
-
Incubate the reaction at 15°C for 2 hours.
-
Stop the reaction by heating to 70°C for 15 minutes.
-
Verify the size of the labeled probe fragments (typically 200-600 bp) by running a small aliquot on a 2% agarose gel.[3]
-
Purify the labeled probe to remove unincorporated nucleotides.
2. PCR Labeling for Sulfo-Cy5, Biotin, or DIG Labeled Probes:
PCR can be used to generate labeled probes from a specific DNA template.
Reagents:
-
10X PCR Buffer
-
MgCl₂ (25 mM)
-
10X dNTP Mix (with reduced dTTP concentration)
-
Labeled dUTP (Sulfo-Cy5-dUTP, Biotin-11-dUTP, or DIG-11-dUTP) at 1 mM
-
Gene-specific primers (10 pmol/µl each)
-
Taq DNA Polymerase (5 U/µl)
-
Template DNA (100 ng/µl)
Procedure:
-
Set up a 25 µl PCR reaction with 2.5 µl of 10X PCR buffer, 2.0 µl of MgCl₂, appropriate volumes of dNTPs and labeled dUTP, 0.5 µl of each primer, 0.5 µl of template DNA, and 1.0 µl of Taq DNA polymerase.[2]
-
Perform thermal cycling with initial denaturation at 94°C for 5 minutes, followed by 35 cycles of denaturation at 94°C for 1 minute, annealing at 55°C for 1 minute, and extension at 72°C for 1 minute, with a final extension at 72°C for 10 minutes.[2]
-
Confirm the PCR product size and labeling efficiency on an agarose gel.
-
Purify the labeled probe.
Fluorescence In Situ Hybridization (FISH) Protocol
This protocol outlines the key steps for performing FISH on prepared cells or tissue sections.
1. Sample Preparation and Fixation:
-
Prepare cell or tissue samples on slides.
-
Fix the samples, for example, with 4% paraformaldehyde in PBS for 30 minutes at room temperature.[4]
-
Dehydrate the samples through an ethanol series (e.g., 50%, 80%, 95% v/v).[4]
2. Denaturation and Hybridization:
-
Prepare a hybridization buffer (e.g., 0.7 M NaCl, 0.1 M Tris pH 8.0, 0.1% SDS, 10 mM EDTA) containing the labeled probe at a suitable concentration (e.g., 5 ng/µl).[4]
-
Denature the probe and target DNA simultaneously by heating the slide at a specific temperature (e.g., 80°C for 10 minutes).
-
Incubate the slide in a humidified chamber at a hybridization temperature (e.g., 55°C) for a specified time (e.g., 30 minutes to overnight).[4]
3. Post-Hybridization Washes:
-
Perform stringent washes to remove non-specifically bound probes. A typical wash would be in 50% formamide/2x SSC at 45°C.[5]
-
Follow with washes in lower salt concentration buffers (e.g., 0.2x SSC at 63°C).[5]
4. Detection (for Indirect Methods):
-
For Biotin-labeled probes: Incubate with a fluorescently labeled streptavidin conjugate. To amplify the signal, successive rounds of incubation with biotinylated anti-avidin and fluorescently labeled streptavidin can be performed.[2]
-
For DIG-labeled probes: Incubate with a fluorescently labeled anti-DIG antibody. Signal amplification can be achieved using a tyramide signal amplification (TSA) system.
5. Counterstaining and Mounting:
-
Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole).
-
Mount the slide with an anti-fade mounting medium.
6. Visualization:
-
Image the slide using a fluorescence microscope with appropriate filter sets for the fluorophore used.
Mandatory Visualizations
Caption: Workflow for probe labeling and fluorescence in situ hybridization (FISH).
Caption: Logical comparison of direct vs. indirect probe labeling methods.
Conclusion
The choice between this compound, Biotin-dUTP, and DIG-dUTP labeled probes depends on the specific requirements of the experiment. For applications where minimizing workflow complexity and reducing potential sources of non-specific binding are paramount, directly labeled probes like this compound are an excellent choice. However, when signal amplification is necessary to detect low-abundance targets, the indirect methods using biotin or DIG may be more suitable, albeit with careful optimization to control for potential background issues. Researchers should consider the trade-offs between workflow simplicity, the potential for cross-reactivity, and the need for signal amplification when selecting the optimal probe labeling strategy for their studies.
References
- 1. What Methods are Commonly Used to Label the Probes in FISH? - Creative Bioarray [histobiolab.com]
- 2. || Welcome to Fish Karyome || [mail.nbfgr.res.in]
- 3. Preparation Protocol for FISH Probes - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Fluorescence In Situ Hybridization (FISH) protocol - Creative BioMart [creativebiomart.net]
- 5. Robust 3D DNA FISH Using Directly Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Far-Red Labeled Nucleotides for High-Resolution Imaging: Sulfo-Cy5 dUTP in the Spotlight
For researchers, scientists, and drug development professionals pushing the boundaries of cellular and molecular imaging, the choice of fluorescent labels is paramount. In the realm of high-resolution techniques like stochastic optical reconstruction microscopy (STORM) and DNA-PAINT, the performance of individual fluorophore-conjugated nucleotides can make the difference between a groundbreaking discovery and a blurry artifact. This guide provides an objective comparison of Sulfo-Cy5 dUTP against its primary competitors, Alexa Fluor 647 dUTP and Atto 647N dUTP, supported by experimental data and detailed protocols.
This compound, a deoxyuridine triphosphate analog conjugated to a sulfonated cyanine 5 dye, is a widely used reagent for enzymatically incorporating a far-red fluorophore into DNA. Its spectral properties are well-suited for high-resolution imaging, offering good quantum yield and a high extinction coefficient. However, its performance in demanding super-resolution applications necessitates a careful comparison with other commercially available alternatives.
Quantitative Performance Comparison
To provide a clear overview of the key performance metrics, the following table summarizes the available quantitative data for Sulfo-Cy5 and its spectral counterparts. It is important to note that much of the direct comparative data is for the free dyes, which are strong indicators of the performance of the dUTP-conjugated versions.
| Performance Metric | Sulfo-Cy5 / Cy5 | Alexa Fluor 647 | Atto 647N | Source |
| Excitation Max (nm) | ~646-649 | ~650 | ~647 | [1] |
| Emission Max (nm) | ~662-670 | ~668 | ~664 | [1] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~270,000 | ~255,000 | [1] |
| Relative Quantum Yield | Moderate | High | High | [2] |
| Photostability | Moderate | High | High | [2][3] |
| Relative Brightness | Good | Excellent | Excellent | [2][4] |
| Localization Precision (dSTORM) | ~20-30 nm (typical) | ~20-30 nm (typical) | Not specified | [4] |
| Signal-to-Noise Ratio (SNR) | Good | Excellent | Excellent | [5] |
Key Takeaways from the Data:
-
Brightness and Photostability: Alexa Fluor 647 and Atto 647N generally exhibit superior brightness and photostability compared to Cy5. This is a critical advantage in super-resolution microscopy, where intense laser illumination can rapidly photobleach fluorophores, leading to a loss of signal and reduced image quality.
-
Quantum Yield: While Cy5 has a respectable quantum yield, Alexa Fluor 647 is known for its particularly high quantum yield, contributing to its superior brightness.
-
Localization Precision: The localization precision in dSTORM is highly dependent on the number of photons detected per switching event. While specific comparative studies on the dUTP-conjugated forms are limited, the higher brightness and photostability of Alexa Fluor 647 and Atto 647N suggest they may offer better localization precision under identical imaging conditions.
-
Incorporation Efficiency: The efficiency of enzymatic incorporation can be influenced by the linker arm between the dye and the nucleotide. Some formulations of this compound feature a longer linker arm to enhance incorporation by polymerases[6][7]. The charge of the dye can also affect polymerase activity, with some studies suggesting that zwitterionic or neutral dyes may be more efficiently incorporated than negatively charged ones[8].
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative protocols for enzymatic labeling of DNA with fluorescently labeled dUTPs and a general workflow for dSTORM imaging.
Protocol 1: Enzymatic Labeling of DNA via Nick Translation
This protocol is a common method for incorporating labeled nucleotides into a DNA probe.
Materials:
-
DNA template (e.g., plasmid, BAC, or PCR product)
-
This compound (or other fluorescently labeled dUTP)
-
10x Nick Translation Buffer (500 mM Tris-HCl pH 7.8, 50 mM MgCl₂, 100 mM β-mercaptoethanol)
-
dNTP mix (dATP, dCTP, dGTP at 0.5 mM each)
-
dTTP (0.5 mM)
-
DNase I (diluted to 0.1 U/µL)
-
DNA Polymerase I (10 U/µL)
-
Nuclease-free water
-
0.5 M EDTA, pH 8.0
-
DNA purification kit (e.g., spin column)
Procedure:
-
In a microcentrifuge tube, combine the following:
-
1 µg of DNA template
-
5 µL of 10x Nick Translation Buffer
-
5 µL of dNTP mix
-
A specific ratio of labeled to unlabeled dTTP (e.g., 1:3 ratio of this compound to dTTP). The optimal ratio may need to be determined empirically.
-
Nuclease-free water to a final volume of 48 µL.
-
-
Add 1 µL of diluted DNase I and 1 µL of DNA Polymerase I.
-
Mix gently and incubate at 15°C for 1-2 hours.
-
Stop the reaction by adding 5 µL of 0.5 M EDTA.
-
Purify the labeled DNA probe using a DNA purification kit according to the manufacturer's instructions to remove unincorporated nucleotides.
-
Elute the labeled DNA in an appropriate buffer and store it protected from light at -20°C.
Protocol 2: dSTORM Imaging of Labeled DNA
This protocol outlines a general workflow for performing dSTORM on cells with fluorescently labeled DNA.
Materials:
-
Cells with fluorescently labeled DNA on a coverslip
-
dSTORM imaging buffer:
-
100 mM MEA (mercaptoethylamine) in PBS
-
Oxygen scavenging system (e.g., glucose oxidase and catalase in glucose-containing buffer)
-
-
Super-resolution microscope equipped with a high-power 647 nm laser and a sensitive camera (e.g., EMCCD or sCMOS).
Procedure:
-
Mount the coverslip with the labeled cells onto the microscope.
-
Replace the cell culture medium with the dSTORM imaging buffer.
-
Illuminate the sample with the 647 nm laser at high power to induce photoswitching of the fluorophores.
-
Acquire a time series of thousands of images (typically 10,000-50,000 frames) at a high frame rate.
-
Process the acquired image stack using localization software (e.g., ThunderSTORM, Picasso) to identify and localize the individual blinking events with sub-pixel precision.
-
Reconstruct the final super-resolution image from the localized positions.
Visualizing the Workflow
To better understand the experimental processes, the following diagrams illustrate the key steps in DNA labeling and dSTORM imaging.
Conclusion
The selection of a fluorescently labeled dUTP for high-resolution imaging is a critical decision that directly impacts the quality of the resulting data. While this compound is a capable and widely used reagent, for applications demanding the highest brightness and photostability, Alexa Fluor 647 dUTP and Atto 647N dUTP present compelling alternatives. The superior photophysical properties of these dyes can translate to a higher photon budget, improved localization precision, and a better signal-to-noise ratio in super-resolution modalities like dSTORM.
Researchers should carefully consider the specific requirements of their experiments. For applications where photostability is paramount, such as long-term imaging or techniques requiring high laser power, the investment in Alexa Fluor or Atto dyes may be well justified. However, for many standard applications, the performance of this compound remains robust, particularly when protocols are optimized for efficient incorporation and imaging. Ultimately, the choice will depend on a balance of performance, cost, and the specific demands of the biological question being addressed.
References
- 1. Atto Dyes for Superior Fluorescent Imaging [sigmaaldrich.com]
- 2. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of fluorophores for optimal performance in localization-based super-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Choosing the Probe for Single-Molecule Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Single-Molecule Fluorophores for Cellular Imaging [web.stanford.edu]
- 6. lumiprobe.com [lumiprobe.com]
- 7. lumiprobe.com [lumiprobe.com]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of Sulfo-Cy5 dUTP: A Step-by-Step Guide for Laboratory Personnel
Ensuring a safe and compliant laboratory environment necessitates the proper disposal of all chemical reagents, including fluorescently labeled nucleotides such as Sulfo-Cy5 dUTP. While this compound is not classified as a hazardous substance, adherence to established laboratory waste management protocols is essential to minimize environmental impact and maintain a secure research setting. This guide provides detailed procedures for the safe and effective disposal of this compound waste streams.
The core principle of this compound disposal is the segregation of waste based on its physical form (liquid or solid) and concentration. All personnel handling this material should wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.
Waste Stream Segregation and Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of various forms of this compound waste.
Caption: Decision workflow for the proper disposal of this compound waste.
Quantitative Data Summary
For clarity and quick reference, the key quantitative parameters for this compound disposal are summarized in the table below.
| Parameter | Guideline | Notes |
| pH Range for Aqueous Disposal | 5.5 - 9.5 | Neutralize with appropriate acid or base if outside this range before drain disposal. |
| Water Dilution for Aqueous Waste | Copious amounts (e.g., 20 parts water to 1 part waste) | Ensures minimal concentration upon entry to the sanitary sewer system. |
| Concentration Threshold | Varies by institution | Consult your institution's Environmental Health & Safety (EHS) office for specific limits on drain disposal of dyes and nucleotides. |
Detailed Experimental Protocols for Waste Disposal
The following protocols provide step-by-step guidance for the disposal of common types of this compound waste.
Disposal of Unused or Concentrated Stock Solutions
Concentrated or expired stock solutions of this compound should be disposed of as chemical waste through your institution's Environmental Health & Safety (EHS) department.
Methodology:
-
Ensure the vial or container is securely capped and properly labeled with the full chemical name ("this compound solution").
-
Place the container in a designated chemical waste receptacle or follow your institution's specific procedures for chemical waste pickup.
-
Do not pour concentrated solutions directly down the drain.
Disposal of Dilute Aqueous Waste
Dilute aqueous solutions containing this compound, such as those resulting from PCR, sequencing, or other enzymatic reactions, can typically be disposed of down the sanitary sewer, provided they meet certain criteria.
Methodology:
-
Assess for other hazardous components: Ensure the waste solution does not contain other regulated chemicals (e.g., heavy metals, organic solvents). If it does, it must be disposed of as hazardous chemical waste.
-
Check the pH: The pH of the solution should be between 5.5 and 9.5. If necessary, neutralize the solution using a suitable acid or base.
-
Dispose with dilution: Pour the neutralized, dilute solution down the drain, followed by a copious amount of running water to ensure adequate dilution.
Disposal of Contaminated Solid Waste
Solid waste items contaminated with this compound, such as pipette tips, microcentrifuge tubes, and gloves, are generally considered non-hazardous and can be disposed of in the regular laboratory trash.
Methodology:
-
Segregate non-hazardous solid waste: Collect all solid waste items contaminated with this compound in a designated laboratory waste container lined with a durable plastic bag.
-
Avoid sharps: Do not dispose of any items that could puncture the waste bag (e.g., needles, glass) in this container.
-
Dispose as regular trash: Once the bag is full, securely tie it and dispose of it in the appropriate municipal or laboratory solid waste stream, as per your institution's guidelines.
Disposal of Contaminated Sharps
Any sharps, such as needles or glass Pasteur pipettes, that have come into contact with this compound must be disposed of in a designated sharps container.
Methodology:
-
Use a designated sharps container: Immediately place any contaminated sharps into a rigid, puncture-proof sharps container.
-
Do not overfill: Fill the sharps container only to the indicated fill line.
-
Arrange for pickup: Once the container is full, securely close it and arrange for its disposal through your institution's EHS department.
By following these procedures, researchers can ensure the safe and compliant disposal of this compound, contributing to a secure and environmentally responsible laboratory setting. Always consult your institution's specific waste management guidelines for any additional requirements.
Essential Safety and Logistical Information for Handling Sulfo-Cy5 dUTP
For researchers, scientists, and drug development professionals, ensuring safe and effective laboratory practices is paramount. This guide provides essential, immediate safety and logistical information for the handling of Sulfo-Cy5 dUTP, a fluorescently labeled deoxyuridine triphosphate used in various molecular biology applications. The following procedural guidance and disposal plans are designed to foster a secure research environment.
Personal Protective Equipment (PPE)
Recommended PPE:
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses with Side Shields | Must be worn at all times in the laboratory to protect against splashes. |
| Goggles | Recommended when there is a higher risk of splashing, such as during the preparation of concentrated solutions.[1] | |
| Hand Protection | Disposable Nitrile Gloves | Should be worn at all times when handling the compound or solutions containing it. Change gloves immediately if contaminated.[2][3] |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect skin and clothing from accidental spills.[1] |
| Respiratory Protection | Not Generally Required | Use in a well-ventilated area. If weighing the lyophilized powder and there is a risk of aerosolization, a dust mask or working in a fume hood is recommended. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent contamination.
Storage Conditions:
| Parameter | Recommendation |
| Temperature | Store at -20°C in the dark for long-term storage.[4][5] |
| Light Exposure | Avoid prolonged exposure to light to prevent photobleaching of the cyanine dye.[4] |
| Freeze-Thaw Cycles | Minimize freeze-thaw cycles to maintain the stability of the compound.[4] Aliquoting the stock solution is recommended. |
| Form | The triphosphate is often supplied as a lyophilized lithium salt.[4] |
Preparation of Stock Solution:
-
Reconstitution: Briefly centrifuge the vial to collect the lyophilized powder at the bottom. Reconstitute in nuclease-free water or an appropriate buffer (e.g., TE buffer) to the desired concentration.
-
Mixing: Gently vortex or pipette up and down to ensure the powder is fully dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light by using amber tubes or wrapping tubes in foil.
Disposal Plan
The disposal of waste containing this compound and other cyanine dyes should be handled in accordance with local, state, and federal regulations. As a general guideline, it is recommended to treat all dye waste as chemical waste.
Waste Segregation and Disposal:
| Waste Type | Disposal Procedure |
| Solid Waste | Contaminated items such as pipette tips, tubes, and gloves should be collected in a designated, clearly labeled hazardous waste container. |
| Aqueous Waste | Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour down the drain unless permitted by your institution's environmental health and safety office.[6] |
| Decontamination | Spills should be cleaned up promptly using an appropriate absorbent material. The contaminated area should then be decontaminated with a suitable laboratory cleaner. All materials used for cleanup should be disposed of as hazardous waste. |
Experimental Workflow for DNA Labeling using this compound
The following diagram illustrates a typical workflow for incorporating this compound into a DNA probe via Polymerase Chain Reaction (PCR).
Detailed Protocol: PCR-Based DNA Probe Labeling
This protocol provides a general method for incorporating this compound into a DNA probe during PCR.
Materials:
-
DNA template
-
Forward and reverse primers
-
Thermostable DNA polymerase and corresponding buffer
-
dNTP mix (dATP, dCTP, dGTP, dTTP)
-
This compound
-
Nuclease-free water
-
PCR tubes
-
Thermal cycler
-
DNA purification kit
Procedure:
-
Prepare the PCR Reaction Mix: In a sterile microcentrifuge tube, prepare the master mix for the desired number of reactions. The final concentration of each component should be optimized for your specific application. A starting point for a 50 µL reaction is suggested below:
| Component | Final Concentration | Volume for 50 µL Reaction |
| 10x PCR Buffer | 1x | 5 µL |
| dNTP Mix (10 mM each of dATP, dCTP, dGTP) | 200 µM each | 1 µL |
| dTTP (10 mM) | 150 µM | 0.75 µL |
| This compound (1 mM) | 50 µM | 2.5 µL |
| Forward Primer (10 µM) | 0.5 µM | 2.5 µL |
| Reverse Primer (10 µM) | 0.5 µM | 2.5 µL |
| DNA Template (10 ng/µL) | 1-10 ng | 1 µL |
| DNA Polymerase (5 U/µL) | 2.5 Units | 0.5 µL |
| Nuclease-free Water | - | To 50 µL |
-
Perform Thermal Cycling: Use a standard PCR program, adjusting the annealing temperature based on the primers' melting temperature and the extension time based on the amplicon length. A typical program might be:
-
Initial Denaturation: 95°C for 2-5 minutes
-
30-35 Cycles of:
-
Denaturation: 95°C for 30 seconds
-
Annealing: 55-65°C for 30 seconds
-
Extension: 72°C for 1 minute per kb of amplicon length
-
-
Final Extension: 72°C for 5-10 minutes
-
Hold: 4°C
-
-
Purify the Labeled Probe: After PCR, purify the labeled DNA from unincorporated nucleotides and primers using a commercial PCR purification kit or ethanol precipitation.
-
Quality Control: Assess the labeling efficiency and concentration of the probe. This can be done by measuring the absorbance at 260 nm (for DNA) and ~650 nm (for Sulfo-Cy5). The degree of labeling can then be calculated. Alternatively, the labeled product can be visualized on an agarose gel with a fluorescence imager.
References
- 1. trentu.ca [trentu.ca]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. lumiprobe.com [lumiprobe.com]
- 5. This compound | BroadPharm [broadpharm.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
